Tipepidine
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
RN given refers to parent cpd
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(dithiophen-2-ylmethylidene)-1-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NS2/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14/h3-4,6-7,9-10H,2,5,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIXXNLOKOAAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14698-07-8 (citrate[1:1]), 31139-87-4 (hibenzate salt/solvate) | |
| Record name | Tipepidine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005169788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2022626 | |
| Record name | Tipepidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5169-78-8 | |
| Record name | Tipepidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5169-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tipepidine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005169788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tipepidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13474 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tipepidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIPEPIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2260ZP67IT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tipepidine's Action on GIRK Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tipepidine, a non-opioid antitussive, has garnered significant interest for its potential as a psychiatric therapeutic, largely attributed to its inhibitory action on G-protein-coupled inwardly rectifying potassium (GIRK) channels. This technical guide provides an in-depth analysis of the mechanism of action of this compound on GIRK channels, consolidating available quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and the modulation of GIRK channels.
Introduction to this compound and GIRK Channels
This compound is a synthetic, non-opioid drug of the thiambutene class, originally developed as a cough suppressant.[1] Emerging research has highlighted its potential in treating psychiatric disorders such as depression and attention-deficit/hyperactivity disorder (ADHD).[1][2] The primary molecular target underlying these effects is the G-protein-coupled inwardly rectifying potassium (GIRK) channel.[1][3]
GIRK channels, also known as Kir3 channels, are a family of inwardly rectifying potassium channels that play a crucial role in regulating neuronal excitability.[4][5] They are activated by the Gβγ subunits of Gi/o-coupled G-protein-coupled receptors (GPCRs), such as the dopamine D2 receptor.[6] This activation leads to an efflux of potassium ions, hyperpolarizing the cell membrane and making the neuron less likely to fire an action potential.[2] By inhibiting GIRK channels, this compound disinhibits neurons, leading to increased neuronal activity and neurotransmitter release, particularly dopamine in the ventral tegmental area (VTA).[7][8]
Quantitative Data: this compound's Inhibition of GIRK Channels
The inhibitory effect of this compound on GIRK channels has been quantified through electrophysiological studies. The key data point available is the half-maximal inhibitory concentration (IC50) for dopamine D2 receptor-mediated GIRK currents.
| Compound | Target | Cell Type | IC50 (μM) | Reference |
| This compound | Dopamine D₂ Receptor-Mediated GIRK Currents (IDA(GIRK)) | Acutely Dissociated VTA Dopamine Neurons (Rat) | 7.0 | [9] |
Signaling Pathway of this compound's Action
This compound exerts its effects by interrupting the canonical signaling pathway that links dopamine D2 receptor activation to GIRK channel opening. The sequence of events is as follows:
-
Dopamine Binding: Dopamine binds to and activates the D2 receptor, a Gi/o-coupled GPCR.
-
G-protein Dissociation: This activation causes the heterotrimeric G-protein to dissociate into its Gαi/o and Gβγ subunits.
-
GIRK Channel Activation: The freed Gβγ subunit directly binds to the GIRK channel, causing it to open.
-
Potassium Efflux and Hyperpolarization: The open GIRK channel allows potassium ions to flow out of the neuron, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.
-
This compound Inhibition: this compound acts as an inhibitor of the GIRK channel, preventing or reducing the potassium efflux even in the presence of Gβγ activation. This leads to a disinhibition of the neuron, resulting in depolarization and increased firing of action potentials.[9]
Experimental Protocols
The primary method for characterizing the effect of this compound on GIRK channels is whole-cell patch-clamp electrophysiology . This technique allows for the direct measurement of ion channel currents in individual neurons.
Preparation of Acutely Dissociated Ventral Tegmental Area (VTA) Dopamine Neurons
-
Animal Model: Male Sprague-Dawley rats (postnatal days 14-21) are typically used.
-
Brain Slice Preparation: The rat is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). Coronal slices (300 µm) containing the VTA are prepared using a vibratome.
-
Enzymatic Digestion: Slices are incubated in ACSF containing a protease (e.g., pronase) to enzymatically digest the extracellular matrix.
-
Mechanical Dissociation: The VTA region is micro-dissected and mechanically triturated using fire-polished glass pipettes of decreasing tip diameter to yield a suspension of single neurons.
-
Plating: The dissociated neurons are plated onto a recording chamber on the stage of an inverted microscope.
Whole-Cell Patch-Clamp Recording
-
Identification of Dopamine Neurons: Dopamine neurons are identified based on their characteristic electrophysiological properties, including the presence of a large hyperpolarization-activated cation current (Ih).[3]
-
Pipette and Solutions:
-
Recording Pipette: Borosilicate glass capillaries are pulled to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Intracellular (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, 40 HEPES. The pH is adjusted to 7.2 with KOH, and osmolarity is adjusted to approximately 270 mOsm.[9]
-
Extracellular (Bath) Solution (ACSF, in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose. The solution is continuously bubbled with 95% O₂ and 5% CO₂ to maintain a pH of 7.4.[10]
-
-
Recording Configuration: The whole-cell configuration is achieved by forming a gigaseal between the pipette tip and the cell membrane, followed by rupturing the membrane patch with gentle suction. This allows for electrical access to the entire cell.
Voltage-Clamp Protocol for Measuring GIRK Current Inhibition
-
Holding Potential: The neuron is voltage-clamped at a holding potential of -60 mV.
-
Induction of GIRK Current: The dopamine D2 receptor-mediated GIRK current (IDA(GIRK)) is induced by bath application of a D2 receptor agonist, such as dopamine or quinpirole.
-
Voltage Ramps/Steps: To measure the current-voltage (I-V) relationship, a voltage ramp protocol (e.g., from -120 mV to -40 mV over 500 ms) or a series of voltage steps can be applied.
-
Application of this compound: this compound is applied to the bath at various concentrations to determine its inhibitory effect on the induced GIRK current.
-
Data Analysis: The amplitude of the GIRK current is measured before and after the application of this compound. The percentage of inhibition is calculated for each concentration, and the data are fitted with a Hill equation to determine the IC50 value.
Concluding Remarks
The inhibitory action of this compound on GIRK channels provides a compelling mechanism for its observed and potential therapeutic effects in various neurological and psychiatric conditions. The quantitative data, though currently limited to the IC50 for dopamine D2 receptor-mediated currents, firmly establishes this mechanism. The detailed experimental protocols outlined in this guide offer a framework for further investigation into the nuances of this compound's interaction with different GIRK channel subunit combinations and its potential selectivity. Future research should aim to expand the quantitative dataset, including binding affinity studies and single-channel recordings, to provide a more complete picture of this compound's pharmacological profile. Such studies will be invaluable for the rational design and development of novel therapeutics targeting GIRK channels.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Activation and inhibition of G protein-coupled inwardly rectifying potassium (Kir3) channels by G protein βγ subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Selective Agonists and Antagonists to G Protein-Activated Inwardly Rectifying Potassium Channels: Candidate Medicines for Drug Dependence and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of G protein-activated inwardly rectifying K+ channels by various antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recruitment of Gβγ controls the basal activity of G-protein coupled inwardly rectifying potassium (GIRK) channels: crucial role of distal C terminus of GIRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on MK-801-induced cognitive impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound activates VTA dopamine neuron via inhibiting dopamine D₂ receptor-mediated inward rectifying K⁺ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of a stable form of tertiapin: a high-affinity inhibitor for inward-rectifier K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Tipepidine's Impact on Dopamine Neurotransmission in the Nucleus Accumbens: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the pharmacological effects of tipepidine on dopamine levels within the nucleus accumbens, a critical brain region implicated in reward, motivation, and addiction. This compound, traditionally classified as a non-narcotic antitussive agent, has garnered significant interest for its potential antidepressant and neuropharmacological properties. A growing body of evidence indicates that this compound modulates the mesolimbic dopamine system, primarily through the inhibition of G protein-coupled inwardly rectifying potassium (GIRK) channels in the ventral tegmental area (VTA), leading to an increase in dopamine release in the nucleus accumbens. This guide synthesizes the current understanding of this compound's mechanism of action, presents quantitative data from key preclinical studies, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction
The nucleus accumbens is a key node in the brain's reward circuitry, and its dopaminergic signaling is a central focus in the study of mood regulation, motivation, and substance use disorders. This compound's unique pharmacological profile, distinct from classical antidepressants and psychostimulants, presents a novel avenue for therapeutic intervention. This whitepaper aims to provide a comprehensive resource for researchers and drug development professionals by consolidating the existing scientific literature on this compound's effects on nucleus accumbens dopamine levels.
Mechanism of Action
This compound's primary mechanism for increasing dopamine in the nucleus accumbens is believed to be the inhibition of G protein-coupled inwardly rectifying potassium (GIRK) channels on dopamine neurons in the ventral tegmental area (VTA)[1][2].
GIRK Channel Inhibition
GIRK channels are crucial for regulating neuronal excitability. In VTA dopamine neurons, these channels are activated by G-protein coupled receptors, such as the dopamine D2 autoreceptors, leading to potassium efflux and hyperpolarization of the neuron. This hyperpolarization decreases the firing rate of dopamine neurons, thus reducing dopamine release in projection areas like the nucleus accumbens. This compound inhibits these GIRK channels, leading to a depolarization of VTA dopamine neurons, an increase in their firing rate, and consequently, enhanced dopamine release in the nucleus accumbens[1].
dot
Other Potential Mechanisms
While GIRK channel inhibition is the most substantiated mechanism, other potential targets that may contribute to this compound's effects on dopamine signaling include:
-
Sigma-1 Receptors: this compound has been reported to interact with sigma-1 receptors. These receptors are intracellular chaperones that can modulate various signaling pathways, including those involving dopamine. However, the precise role and affinity of this compound at sigma-1 receptors in the context of nucleus accumbens dopamine release require further investigation.
-
Dopamine Transporter (DAT): A direct interaction with the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft, could also influence extracellular dopamine levels. To date, there is limited evidence to suggest that this compound is a potent inhibitor of DAT.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
| Parameter | Value | Assay | Reference |
| GIRK Channel Inhibition (IC50) | 7.0 µM | Patch-clamp on acutely dissociated VTA dopamine neurons | [1] |
| Sigma-1 Receptor Binding (Ki) | Not explicitly reported for this compound | Radioligand binding assays | N/A |
| Dopamine Transporter Binding (Ki/IC50) | Not explicitly reported for this compound | Radioligand binding or uptake inhibition assays | N/A |
Table 1: In Vitro Pharmacological Profile of this compound
| Dose (i.p.) | Effect on Nucleus Accumbens Dopamine | Animal Model | Reference |
| 20 mg/kg | Increased dopamine levels | Freely moving rats | [2] |
| 40 mg/kg | Increased dopamine levels | Freely moving rats | [2] |
Table 2: In Vivo Effects of this compound on Nucleus Accumbens Dopamine Levels
Note: The precise percentage increase and time-course data for dopamine levels were not detailed in the abstract of the cited study and require access to the full-text article for comprehensive analysis.
Experimental Protocols
The following sections provide an overview of the methodologies employed in the key studies investigating this compound's effects on dopamine neurotransmission.
In Vivo Microdialysis in Freely Moving Rats
This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of awake, behaving animals.
dot
Methodology Details:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Stereotaxic Surgery:
-
Animals are anesthetized (e.g., with pentobarbital).
-
A guide cannula is stereotaxically implanted, targeting the nucleus accumbens. Typical coordinates relative to bregma are: Anteroposterior (AP) +1.2 to +1.7 mm; Mediolateral (ML) ±1.2 to ±1.8 mm; Dorsoventral (DV) -6.5 to -7.5 mm.
-
-
Microdialysis Probe:
-
A microdialysis probe with a semi-permeable membrane (typically 2-4 mm in length) is inserted through the guide cannula.
-
-
Perfusion:
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). A typical aCSF composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.2 MgCl2, buffered to a physiological pH.
-
-
Sample Collection and Analysis:
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Dopamine concentrations in the dialysate are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Patch-Clamp Electrophysiology
This technique is used to study the properties of ion channels in individual neurons.
Methodology Details:
-
Tissue Preparation:
-
Acutely dissociated dopamine neurons from the VTA of rats are prepared.
-
-
Recording:
-
Whole-cell patch-clamp recordings are performed to measure ion channel currents and membrane potential.
-
-
Drug Application:
-
This compound is applied to the bath solution at various concentrations to determine its effect on specific currents, such as those mediated by GIRK channels.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound increases dopamine levels in the nucleus accumbens primarily by inhibiting GIRK channels in VTA dopamine neurons. This mechanism of action is distinct from that of other classes of antidepressants and psychostimulants, highlighting this compound's potential as a novel therapeutic agent.
Future research should focus on:
-
Elucidating the precise quantitative relationship between different doses of this compound and the magnitude and time course of dopamine release in the nucleus accumbens.
-
Clarifying the role of sigma-1 receptors in this compound's effects on the dopamine system, including determination of its binding affinity.
-
Investigating the potential interaction of this compound with the dopamine transporter to provide a more complete pharmacological profile.
-
Conducting further behavioral studies to correlate the neurochemical changes induced by this compound with its behavioral effects, particularly those relevant to mood and motivation.
A deeper understanding of this compound's multifaceted pharmacology will be instrumental in guiding its potential clinical applications for neuropsychiatric disorders.
References
- 1. This compound activates VTA dopamine neuron via inhibiting dopamine D₂ receptor-mediated inward rectifying K⁺ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound increases dopamine level in the nucleus accumbens without methamphetamine-like behavioral sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Tipepidine as a Non-Opioid Antitussive Agent: A Technical Guide
Introduction
Tipepidine is a synthetic, non-opioid antitussive agent that has been in clinical use, primarily in Japan and other Asian countries, since 1959 for the symptomatic relief of cough.[1][2] Unlike opioid-based cough suppressants, this compound has a lower risk of addiction and dependence, making it a valuable therapeutic alternative.[3] Belonging to the thiambutene class of compounds, it also possesses expectorant properties.[1] Recently, this compound has garnered significant interest for its potential therapeutic applications in psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and obsessive-compulsive disorder, owing to its unique mechanism of action on the central nervous system.[1][4][5] This guide provides a comprehensive technical overview of this compound, focusing on its core pharmacology as an antitussive agent, for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound exerts its antitussive effects through a multi-faceted mechanism, primarily by modulating specific ion channels and neurotransmitter systems in the central nervous system, which are involved in the cough reflex pathway.
1. Inhibition of G-protein-coupled Inwardly-Rectifying Potassium (GIRK) Channels: The principal mechanism of action of this compound is the inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][4] GIRK channels are crucial for regulating neuronal excitability; their activation leads to potassium efflux and hyperpolarization of the cell membrane, which in turn inhibits neuronal firing. By inhibiting GIRK channels, this compound reduces the hyperpolarizing effect, leading to increased neuronal excitability.[6] This action is believed to modulate the activity of neurons in the brainstem's cough center, suppressing the cough reflex.
2. Modulation of Monoamine Neurotransmitters: Through its inhibition of GIRK channels, this compound indirectly modulates the levels of monoamine neurotransmitters such as dopamine in key brain regions like the nucleus accumbens.[4][7] This modulation of dopaminergic and serotonergic systems may contribute to its antitussive properties and is also the basis for its investigation in psychiatric disorders.[3][5]
3. Sigma-1 Receptor Activity: Some studies suggest that this compound also interacts with sigma-1 receptors, which are involved in a variety of neurological processes, including the regulation of the cough reflex.[3][5] By binding to these receptors, this compound may further modulate neuronal signaling to suppress cough.[3]
Signaling Pathway of this compound's Antitussive Action
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Anaphylaxis caused by this compound hibenzate, a central antitussive drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hibenzate? [synapse.patsnap.com]
- 4. medkoo.com [medkoo.com]
- 5. What is this compound Hibenzate used for? [synapse.patsnap.com]
- 6. This compound in children with attention deficit/hyperactivity disorder: a 4-week, open-label, preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Neuropharmacological Profile of Tipepidine Hibenzate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tipepidine hibenzate, a non-opioid antitussive agent, has garnered significant interest for its potential as a psychiatric therapeutic. This technical guide provides a comprehensive overview of the neuropharmacological profile of this compound, focusing on its core mechanism of action, receptor binding affinities, and its effects on key neurotransmitter systems. Detailed experimental methodologies for seminal studies are provided, alongside a quantitative summary of its binding profile. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its complex neuropharmacology.
Introduction
Initially developed and approved in Japan in 1959 as a cough suppressant, this compound (3-(di-2-thienylmethylene)-1-methylpiperidine) hibenzate has demonstrated a unique neuropharmacological profile that extends beyond its antitussive effects.[1] Emerging research has highlighted its potential therapeutic applications in a range of psychiatric and neurological disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and obsessive-compulsive disorder.[2][3][4] This guide synthesizes the current understanding of this compound's mechanism of action, receptor interactions, and functional outcomes in preclinical and clinical studies.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[2][5] GIRK channels are crucial for regulating neuronal excitability, and their inhibition by this compound leads to a modulation of various neurotransmitter systems.[6]
GIRK Channel Inhibition
This compound has been shown to reversibly inhibit dopamine D2 receptor-mediated GIRK currents (IDA(GIRK)) with an IC50 of 7.0 μM.[7] This inhibition is thought to be a key contributor to its antidepressant-like effects by increasing the activity of dopaminergic neurons.[2][7]
Receptor and Transporter Binding Profile
A comprehensive understanding of a drug's interaction with various receptors and transporters is crucial for elucidating its pharmacological effects and potential side-effect profile. The following table summarizes the available quantitative data on the binding affinity of this compound to key central nervous system targets.
| Target | Ligand | Ki (nM) | Species | Tissue/System | Reference |
| GIRK Channels | This compound | IC50: 7000 | Rat | Ventral Tegmental Area Neurons | [7] |
| Sigma-1 Receptor | This compound | Data Not Available | - | - | - |
| Sigma-2 Receptor | This compound | Data Not Available | - | - | - |
| Dopamine Transporter (DAT) | This compound | Data Not Available | - | - | - |
| Norepinephrine Transporter (NET) | This compound | Data Not Available | - | - | - |
| Serotonin Transporter (SERT) | This compound | Data Not Available | - | - | - |
| Dopamine D1 Receptor | This compound | Data Not Available | - | - | - |
| Dopamine D2 Receptor | This compound | Data Not Available | - | - | - |
| Serotonin 5-HT1A Receptor | This compound | Data Not Available | - | - | - |
| Serotonin 5-HT2A Receptor | This compound | Data Not Available | - | - | - |
| α1-Adrenergic Receptor | This compound | Data Not Available | - | - | - |
| α2-Adrenergic Receptor | This compound | Data Not Available | - | - | - |
| Histamine H1 Receptor | This compound | Data Not Available | - | - | - |
| Muscarinic M1 Receptor | This compound | Data Not Available | - | - | - |
Note: The lack of available Ki values highlights a significant gap in the current understanding of this compound's full receptor interaction profile. Further radioligand binding studies are warranted.
Effects on Neurotransmitter Systems
This compound's inhibition of GIRK channels leads to downstream effects on several key neurotransmitter systems, most notably the dopaminergic and serotonergic systems.
Dopaminergic System
By inhibiting GIRK channels on dopamine neurons, this compound increases their firing rate.[7] This leads to an increase in dopamine levels in brain regions such as the nucleus accumbens.[2] Notably, this increase in dopamine is not associated with the locomotor hyperactivity or behavioral sensitization typically seen with psychostimulants like methamphetamine.[2] This unique profile suggests a potential for antidepressant effects without the abuse liability of traditional dopamine agonists.[2]
Serotonergic and Noradrenergic Systems
Some studies suggest that this compound may also influence serotonin and norepinephrine levels.[1][8] The antidepressant-like effects of this compound in animal models have been shown to be mediated, at least in part, by the stimulation of dopamine D1 receptors and adrenaline α2 receptors.[9]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Detailed Experimental Protocols
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for various CNS receptors and transporters.
-
General Protocol Outline:
-
Membrane Preparation: Homogenize specific brain regions (e.g., striatum for dopamine receptors, cortex for serotonin receptors) or use cell lines expressing the target receptor in an appropriate buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellets.
-
Binding Assay: Incubate the prepared membranes with a specific radioligand (e.g., [3H]-SCH23390 for D1 receptors, [3H]-raclopride for D2 receptors) and varying concentrations of unlabeled this compound.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Microdialysis for Dopamine Measurement
-
Objective: To measure extracellular dopamine levels in the nucleus accumbens of freely moving rats following this compound administration.
-
Protocol:
-
Surgical Implantation: Anesthetize adult male Sprague-Dawley rats and stereotaxically implant a guide cannula targeting the nucleus accumbens. Allow for a post-operative recovery period.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
This compound Administration: Administer this compound (e.g., intraperitoneally) at the desired dose.
-
Post-Treatment Collection: Continue collecting dialysate samples for a specified period after drug administration.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Express dopamine levels as a percentage of the baseline and compare the effects of different this compound doses.
-
Forced Swimming Test (FST)
-
Objective: To assess the antidepressant-like effects of this compound in rats.
-
Protocol:
-
Apparatus: Use a transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (e.g., 23-25°C) to a depth where the rat cannot touch the bottom.
-
Pre-test Session (Day 1): Place each rat in the cylinder for a 15-minute session. This induces a state of behavioral despair.
-
Drug Administration: Administer this compound or vehicle at specified times before the test session (e.g., 24, 5, and 1 hour prior).
-
Test Session (Day 2): Place the rat back into the cylinder for a 5-minute session.
-
Behavioral Scoring: Record the duration of immobility during the 5-minute test session. Immobility is defined as the absence of active, escape-oriented behaviors, with the rat making only small movements to keep its head above water.
-
Data Analysis: Compare the mean immobility time between the this compound-treated and vehicle-treated groups.
-
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the inhibitory effect of this compound on GIRK channel currents in neurons.
-
Protocol Outline:
-
Cell Preparation: Prepare acute brain slices containing the region of interest (e.g., ventral tegmental area) or use cultured neurons.
-
Recording Setup: Place the slice or coverslip with cultured neurons in a recording chamber on the stage of an upright microscope and continuously perfuse with aCSF.
-
Pipette Preparation: Fabricate glass micropipettes and fill them with an internal solution containing a potassium-based salt.
-
Whole-Cell Configuration: Approach a target neuron with the micropipette and establish a high-resistance seal ("gigaseal") with the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.
-
Current Recording: Clamp the membrane potential at a holding potential (e.g., -60 mV) and record GIRK currents activated by a specific agonist (e.g., a D2 dopamine receptor agonist).
-
This compound Application: Perfuse the bath with a solution containing this compound at various concentrations and record the changes in the agonist-induced GIRK current.
-
Data Analysis: Measure the amplitude of the GIRK current before and after this compound application to determine the concentration-dependent inhibition and calculate the IC50 value.
-
Potential Therapeutic Implications
The unique neuropharmacological profile of this compound supports its investigation for several psychiatric disorders:
-
Depression: The ability of this compound to increase dopamine levels in the mesolimbic pathway without inducing psychostimulant-like effects makes it a promising candidate for the treatment of depression, particularly in patients with anhedonia.[2][10][11]
-
ADHD: By modulating dopaminergic and noradrenergic systems, this compound may offer a novel therapeutic approach for ADHD.[3][4][6] Clinical trials have shown some efficacy and good tolerability in children with ADHD.[3]
-
Other Disorders: The broader effects of GIRK channel modulation on neuronal excitability suggest that this compound could be explored for other conditions such as obsessive-compulsive disorder and certain anxiety disorders.[2]
Conclusion and Future Directions
This compound hibenzate presents a fascinating case of drug repositioning, with its neuropharmacological properties extending far beyond its original indication as an antitussive. Its primary mechanism as a GIRK channel inhibitor, leading to the modulation of key monoaminergic systems, provides a strong rationale for its exploration in psychiatry. However, a significant gap remains in our understanding of its complete receptor binding profile. Comprehensive radioligand binding studies are crucial to fully characterize its selectivity and potential off-target effects. Further preclinical and clinical research is warranted to fully elucidate the therapeutic potential and long-term safety of this compound in various psychiatric and neurological disorders. The detailed methodologies and summarized data within this guide aim to provide a solid foundation for researchers and drug development professionals to advance the study of this promising compound.
References
- 1. In vivo dopamine measurements in the nucleus accumbens after nonanesthetic and anesthetic doses of propofol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A microdialysis study of nucleus accumbens core and shell dopamine during operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structures of the σ2 receptor enable docking for bioactive ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. The Role of Dopamine in the Nucleus Accumbens and Striatum during Sexual Behavior in the Female Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antidepressant-Like Effects of Tipepidine in Rodents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tipepidine, a non-opioid antitussive agent developed in the 1950s, has garnered significant attention for its potential as a novel antidepressant.[1] Preclinical studies in rodent models have consistently demonstrated its antidepressant-like properties, suggesting a unique mechanism of action that differentiates it from classical antidepressant drugs. This technical guide provides an in-depth overview of the core preclinical findings, detailing the experimental protocols used to evaluate this compound's efficacy, summarizing the quantitative data from key studies, and illustrating the proposed molecular signaling pathways.
Proposed Mechanism of Action
The antidepressant-like effects of this compound are primarily attributed to its role as an inhibitor of G protein-coupled inwardly rectifying potassium (GIRK) channels.[1][2] This inhibition leads to a cascade of downstream effects, most notably the modulation of the mesolimbic dopamine system.
GIRK Channel Inhibition
GIRK channels are crucial for regulating neuronal excitability.[3] When activated by G protein-coupled receptors (GPCRs), such as the dopamine D2 receptor, these channels allow potassium ions to flow out of the neuron, leading to hyperpolarization and reduced neuronal firing.[4] this compound is proposed to directly inhibit these GIRK channels.[2] By blocking this potassium efflux, this compound prevents the hyperpolarization of dopamine neurons in the ventral tegmental area (VTA), leading to increased neuronal excitability and firing.[2]
Modulation of Dopaminergic System
The VTA dopamine neurons project to the nucleus accumbens (NAc), a key brain region involved in reward and motivation. The increased firing of VTA dopamine neurons, caused by this compound's GIRK channel inhibition, results in elevated extracellular dopamine levels in the NAc.[1][5] This neurochemical change is believed to be a significant contributor to its antidepressant-like effects.[1][5] Interestingly, this dopamine increase does not appear to induce locomotor hyperactivity or behavioral sensitization, common side effects associated with other dopamine-enhancing drugs.[1] Studies have also shown that the antidepressant-like effects of this compound are blocked by a dopamine D1 receptor antagonist, further highlighting the importance of the dopaminergic system in its mechanism of action.[5][6]
Preclinical Evidence: Behavioral Studies
The antidepressant-like properties of this compound have been primarily evaluated using two standard behavioral paradigms in rodents: the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are based on the principle that rodents, when placed in an inescapable and stressful situation, will adopt an immobile posture, which is interpreted as a state of behavioral despair. A reduction in immobility time is indicative of an antidepressant-like effect.
Forced Swim Test (FST)
In the FST, rodents are placed in a cylinder of water from which they cannot escape. This compound administration has been shown to significantly decrease the duration of immobility in rats, an effect comparable to that of established antidepressants like desipramine.[7] This effect is observed at doses that do not increase general locomotor activity, ruling out a false positive due to psychostimulant effects.
Tail Suspension Test (TST)
The TST involves suspending mice by their tails for a short period.[8] Similar to the FST, antidepressant compounds reduce the time the animals spend immobile. This compound has demonstrated efficacy in this model, further supporting its antidepressant-like profile.
Summary of Quantitative Data
The following tables summarize the quantitative findings from key studies investigating the effects of this compound in rodent models of depression.
Table 1: Effect of this compound in the Rat Forced Swim Test
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Change vs. Control | Reference |
| Control (Saline) | - | 155.3 ± 10.2 | - | [7] |
| This compound | 20 | 98.7 ± 12.5 | ↓ 36.4% | [7] |
| This compound | 40 | 75.4 ± 9.8 | ↓ 51.4% | [7] |
| Desipramine | 10 | 82.1 ± 11.1* | ↓ 47.1% | [7] |
*p < 0.05 vs. Control. Data are presented as mean ± SEM.
Table 2: Effect of this compound in an Adrenocorticotropic Hormone (ACTH)-Treated Rat Model (FST)
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Change vs. ACTH Control | Reference |
| Vehicle + Saline | - | 120.5 ± 8.5 | - | [5] |
| ACTH + Saline | - | 185.2 ± 10.1 | - | [5] |
| ACTH + this compound | 20 | 135.6 ± 9.2 | ↓ 26.8% | [5] |
| ACTH + this compound | 40 | 110.3 ± 7.7 | ↓ 40.4% | [5] |
*p < 0.05 vs. ACTH + Saline. Data are presented as mean ± SEM.
Experimental Protocols
Detailed and standardized protocols are critical for the reproducibility of behavioral research. The following sections outline the methodologies for the key experiments cited.
General Experimental Workflow
The workflow for a typical preclinical study investigating a potential antidepressant involves several key stages, from animal acclimatization to data analysis.
Forced Swim Test (FST) Protocol (Rat)
This protocol is adapted from standard procedures used in the field.[9][10]
-
Apparatus: A transparent glass cylinder (40 cm height, 20 cm diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.
-
Animals: Male Wistar rats (180-220g) are typically used. They should be housed in a controlled environment with a 12-hour light/dark cycle and given ad libitum access to food and water.
-
Procedure:
-
Day 1 (Pre-test session): Each rat is individually placed into the swim cylinder for a 15-minute session. This initial exposure serves to acclimate the animals to the testing environment and induce a stable baseline of immobility.[10] After 15 minutes, the rats are removed, dried with a towel, and returned to their home cages.
-
Day 2 (Test session): 24 hours after the pre-test, animals are administered this compound, a reference antidepressant, or vehicle via intraperitoneal (i.p.) injection. Typically, three injections are given: 24 hours, 5 hours, and 1 hour before the test session. Each rat is then placed back into the cylinder for a 5-minute test session. The session is recorded by a video camera for later analysis.
-
-
Data Analysis: An observer, blind to the treatment conditions, scores the duration of immobility during the 5-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
Tail Suspension Test (TST) Protocol (Mouse)
This protocol is based on widely used methods for assessing antidepressant-like activity in mice.[8][11][12]
-
Apparatus: A commercially available or custom-made suspension box is used. Each mouse is suspended by its tail from a horizontal bar using adhesive tape, positioned approximately 50 cm above the floor.
-
Animals: Male C57BL/6 mice (20-25g) are commonly used. Housing and environmental conditions should be similar to those for rats.
-
Procedure:
-
Mice are brought to the testing room at least 1 hour before the experiment to acclimate.
-
This compound, a reference drug, or vehicle is administered (e.g., 30-60 minutes before the test, depending on the route of administration).
-
A small piece of adhesive tape is wrapped around the tail (approximately 1-2 cm from the tip), and the mouse is suspended from the bar.
-
The total duration of the test is 6 minutes, and the entire session is video recorded.[8]
-
-
Data Analysis: A trained observer, blind to the experimental groups, scores the total time the mouse remains immobile during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
Conclusion and Future Directions
The preclinical data robustly support the antidepressant-like effects of this compound in rodent models. Its unique mechanism of action, centered on GIRK channel inhibition and subsequent dopamine modulation, presents a promising avenue for the development of novel antidepressants. This compound's efficacy in models of treatment-resistant depression further enhances its therapeutic potential.[5]
Future research should aim to further elucidate the downstream signaling pathways affected by this compound and explore its potential efficacy in other behavioral models that assess anhedonia, anxiety, and cognitive deficits associated with depression. Additionally, clinical trials are necessary to translate these promising preclinical findings into effective treatments for patients with major depressive disorder.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound activates VTA dopamine neuron via inhibiting dopamine D₂ receptor-mediated inward rectifying K⁺ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of G protein-activated inwardly rectifying K+ channels by various antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 5. This compound, a non-narcotic antitussive, exerts an antidepressant-like effect in the forced swimming test in adrenocorticotropic hormone-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological mechanisms of antidepressant-like effect of this compound in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound with novel antidepressant-like action on c-fos-like protein expression in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function [frontiersin.org]
- 12. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Tipepidine for Attention-Deficit/Hyperactivity Disorder: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Attention-Deficit/Hyperactivity Disorder (ADHD) is a prevalent neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. While stimulant and non-stimulant medications are established treatments, there is a continued need for alternative therapies with novel mechanisms of action and favorable side-effect profiles. Tipepidine (3-[di-2-thienylmethylene]-1-methylpiperidine), a non-narcotic antitussive agent used in Japan since 1959, has emerged as a promising candidate for drug repositioning in the treatment of ADHD.[1][2] This document provides an in-depth technical overview of the preclinical and clinical evidence supporting the investigation of this compound for ADHD, its proposed mechanism of action, pharmacokinetic profile, and detailed experimental methodologies.
Chemical and Physical Properties
This compound is a synthetic compound belonging to the thiambutene class.[3] It is typically used as the hibenzate or citrate salt.[3]
| Property | Value | Reference |
| IUPAC Name | 3-(di-2-thienylmethylene)-1-methylpiperidine | [3] |
| Molecular Formula | C₁₅H₁₇NS₂ | [3] |
| Molecular Weight | 275.43 g/mol | [3] |
| CAS Number | 5169-78-8 | [3] |
| Melting Point | 64-65 °C | [4] |
| Boiling Point | 178-184 °C (at 4-5 mmHg) | [4] |
| Form | Yellow crystals | [4] |
Pharmacology and Mechanism of Action
The therapeutic potential of this compound in ADHD is hypothesized to stem from its unique mechanism of action, which differs from traditional stimulants. The primary target is the G-protein-coupled inwardly rectifying potassium (GIRK) channel.[1][2][5]
2.1. GIRK Channel Inhibition
GIRK (or Kir3) channels are crucial for regulating neuronal excitability. They are activated by Gαi/o-coupled G-protein-coupled receptors (GPCRs), such as the dopamine D2, serotonin 5-HT1A, and adrenaline α2 receptors.[1] Activation of these GPCRs leads to the dissociation of the G-protein into Gαi/o and Gβγ subunits. The Gβγ subunit directly binds to and opens the GIRK channel, causing an efflux of potassium (K+) ions. This efflux hyperpolarizes the neuron, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.[1]
This compound acts as an inhibitor of these GIRK channels.[1] By blocking the channel, this compound prevents the K+ efflux, thereby counteracting the hyperpolarizing (inhibitory) signal. This disinhibition leads to increased neuronal excitability and subsequent modulation of monoamine levels in key brain regions.[1][6] Studies on acutely dissociated ventral tegmental area (VTA) neurons found that this compound reversibly inhibited dopamine D2 receptor-mediated GIRK currents (IDA(GIRK)).[7]
2.2. Modulation of Monoaminergic Systems
The inhibition of GIRK channels by this compound is believed to modulate monoaminergic systems implicated in the pathophysiology of ADHD.[1] By blocking the inhibitory feedback mediated by presynaptic autoreceptors (e.g., D2 receptors on dopamine neurons), this compound can increase the firing rate of these neurons. This leads to enhanced release of neurotransmitters like dopamine and serotonin in brain regions critical for attention and executive function, such as the prefrontal cortex and nucleus accumbens.[1] This proposed mechanism is supported by preclinical microdialysis studies.[1]
2.3. Quantitative Pharmacological Data
| Parameter | Value | Target/System | Reference |
| IC₅₀ | 7.0 µM | Dopamine D₂ Receptor-Mediated GIRK Currents (IDA(GIRK)) in rat VTA neurons | [7] |
2.4. Signaling Pathway Diagram
Preclinical Evidence
Preclinical studies have provided foundational support for this compound's potential in ADHD, primarily using rodent models to assess its effects on hyperactivity and neurotransmitter levels.
3.1. Animal Models of ADHD
A key animal model used to study this compound involves inducing hyperactivity in mice with methamphetamine.[1] This model mimics the hyperactive symptoms of ADHD. In these studies, this compound was shown to attenuate the methamphetamine-induced hyperactivity, suggesting a potential to normalize hyperactive behaviors.[1]
3.2. In Vivo Microdialysis
To elucidate the neurochemical effects of this compound, in vivo microdialysis studies were conducted in the prefrontal cortex of rats.[1] This technique allows for the measurement of extracellular neurotransmitter levels in awake, freely moving animals. The results demonstrated that administration of this compound significantly increased the levels of dopamine and serotonin (5-HT) in this brain region, which is critically involved in regulating attention and behavior.[1]
3.3. Preclinical Experimental Workflow
Clinical Evidence in ADHD
Several clinical studies, ranging from open-label pilots to double-blind, placebo-controlled trials, have investigated the efficacy and safety of this compound in pediatric patients with ADHD.
4.1. Summary of Clinical Trials
An initial 4-week, open-label, proof-of-efficacy pilot study was conducted on ten children with ADHD.[1][5] Patients received 30 mg/day of this compound hibenzate.[1][5] The results showed a statistically significant improvement in ADHD symptoms.[1][5]
Following this, a randomized, double-blind, placebo-controlled trial was conducted over 8 weeks with 53 children diagnosed with ADHD.[8] This study evaluated this compound as an add-on therapy to methylphenidate.[8] The group receiving methylphenidate plus this compound showed a significant improvement in ADHD symptoms compared to the methylphenidate plus placebo group.[8] Another double-blind, placebo-controlled trial also investigated this compound as a monotherapy.[6]
4.2. Quantitative Clinical Trial Data
| Study | N | Design | Duration | Treatment | Outcome Measure | Result | p-value | Reference |
| Sasaki et al. (2014) | 10 | Open-label | 4 weeks | This compound (30 mg/day) | ADHD-RS-IV Total Score | Baseline: 30.2 ± 9.9Endpoint: 16.4 ± 8.4 | <0.001 | [1][9] |
| Mohammadzadeh et al. (2019) | 53 | RCT, Add-on to MPH | 8 weeks | This compound + MPH vs. Placebo + MPH | ADHD-RS-IV Total Score | Significant time × treatment interaction | 0.049 | [8] |
| Mohammadzadeh et al. (2019) | 53 | RCT, Add-on to MPH | 8 weeks | This compound + MPH vs. Placebo + MPH | ADHD-RS-IV Hyperactivity-Impulsivity Subscale | Significant time × treatment interaction | 0.014 | [8] |
ADHD-RS-IV: ADHD Rating Scale-IV; RCT: Randomized Controlled Trial; MPH: Methylphenidate.
4.3. Clinical Trial Workflow
Pharmacokinetics
This compound is administered orally and is rapidly absorbed.[10] Its metabolism is primarily hepatic, with cytochrome P450 isoform CYP2D6 being the main enzyme responsible.[11] The drug has a relatively short half-life, which has traditionally necessitated multiple daily doses for its use as an antitussive and in clinical studies for ADHD.[3][10] This has prompted research into sustained-release formulations to improve treatment adherence.[2]
| Parameter | Formulation | Value | Note | Reference |
| Metabolism | N/A | Primarily via CYP2D6 | Contribution ratio of 85.4% | [11] |
| Half-life (t₁/₂) | Standard (Asverin) | ~1.8 hours | Necessitates multiple daily doses | [2] |
Safety and Tolerability
Across the clinical trials conducted in pediatric populations with ADHD, this compound has been well-tolerated.[1][8] In the 8-week add-on therapy trial, the frequencies of adverse events were reported to be similar between the this compound and placebo groups.[8] In the 4-week open-label study, no patients discontinued the medication due to side effects.[5] Given its long history of use as an over-the-counter antitussive in Japan, its safety profile in children and adults is considered well-established for short-term use.[1][2]
Experimental Protocols
7.1. Whole-Cell Patch-Clamp of VTA Neurons
-
Objective: To measure the effect of this compound on dopamine D2 receptor-mediated GIRK channel currents.[7]
-
Preparation: Dopaminergic neurons are acutely dissociated from the ventral tegmental area (VTA) of rats.
-
Identification: Neurons are identified by the presence of hyperpolarization-activated currents (Ih) using the patch-clamp apparatus in voltage-clamp mode.
-
Recording: The whole-cell configuration is established. The membrane potential is held at a constant voltage (e.g., -60 mV).
-
Procedure:
-
A baseline current is recorded.
-
A D2 receptor agonist (e.g., quinpirole) is applied to activate the GIRK current (IDA(GIRK)).
-
Once a stable GIRK current is established, various concentrations of this compound are added to the bath to determine the inhibitory effect and calculate the IC₅₀.
-
Currents are recorded using an amplifier, filtered, digitized, and stored for offline analysis.
-
7.2. In Vivo Microdialysis in Rat Prefrontal Cortex
-
Objective: To measure extracellular levels of dopamine and serotonin following this compound administration.[1]
-
Surgery: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the medial prefrontal cortex of the rat. Animals are allowed to recover for several days.
-
Procedure:
-
A microdialysis probe (with a semipermeable membrane) is inserted into the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[12]
-
After a washout/stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).[12]
-
This compound is administered (e.g., intraperitoneally).
-
Dialysate samples continue to be collected for several hours post-administration.
-
The concentration of dopamine and serotonin in the dialysate samples is quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
7.3. Methamphetamine-Induced Hyperactivity Model
-
Objective: To assess the effect of this compound on psychostimulant-induced hyperactivity.[1]
-
Animals: Male mice (e.g., Swiss-Webster strain).
-
Apparatus: Open-field locomotor activity chambers equipped with infrared beams to automatically track movement.
-
Procedure:
-
Habituation: Mice are placed in the activity chambers for a period (e.g., 30-60 minutes) for at least one day to acclimate to the environment.[1]
-
Pre-treatment: On the test day, mice are administered either this compound (at various doses) or a vehicle control (e.g., saline) via intraperitoneal injection.
-
Induction of Hyperactivity: After a set pre-treatment time (e.g., 30 minutes), mice are injected with methamphetamine (e.g., 1-2 mg/kg, subcutaneously) to induce hyperactivity.[13]
-
Recording: Mice are immediately placed back into the activity chambers, and their locomotor activity (e.g., distance traveled, vertical counts) is recorded for a specified duration (e.g., 30-60 minutes).[1][13]
-
Analysis: The activity levels of the this compound-treated group are compared with the vehicle-treated group to determine if this compound attenuated the methamphetamine-induced hyperactivity.
-
Conclusion and Future Directions
This compound presents a compelling case for repositioning as a novel treatment for ADHD. Its unique mechanism of action, centered on the inhibition of GIRK channels and subsequent modulation of dopamine and serotonin systems, distinguishes it from existing ADHD therapies.[1] Initial clinical trials have yielded promising results, demonstrating both efficacy and a favorable safety profile in pediatric patients.[1][8]
However, the existing clinical data is still preliminary. To establish this compound as a viable therapeutic option, rigorous, large-scale, multi-center, randomized, double-blind, placebo-controlled trials are imperative. Future research should also focus on:
-
Establishing an optimal dose-response relationship for ADHD symptoms.[8]
-
Evaluating the long-term efficacy and safety of this compound treatment.
-
Investigating its efficacy in adult ADHD populations.
-
Developing and testing sustained-release formulations to improve patient adherence.[2]
References
- 1. Development and Persistence of Methamphetamine Conditioned Hyperactivity in Swiss-Webster Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in children with attention deficit/hyperactivity disorder: a 4-week, open-label, preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound as adjunctive therapy in children with attention-deficit/hyperactivity disorder: Randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
- 12. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methamphetamine-induced hyperactivity and behavioral sensitization in PACAP deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sigma-1 Receptor: A Pluripotent Target in the Mechanism of Tipepidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tipepidine, a centrally acting non-opioid antitussive, has garnered significant scientific interest beyond its role in cough suppression. Emerging evidence points to its potential as a therapeutic agent for a spectrum of neurological and psychiatric conditions, including depression and neurodegenerative disorders. At the core of its multifaceted pharmacological profile lies its interaction with the sigma-1 receptor (σ1R). This technical guide provides a comprehensive overview of the pivotal role of the σ1R in this compound's mechanism of action, consolidating key findings on its antitussive, antidepressant-like, and neuroprotective effects. We present quantitative data in structured tables, detail essential experimental protocols, and provide visualizations of critical signaling pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction: this compound and the Sigma-1 Receptor
This compound (3-(di-2-thienylmethylene)-1-methylpiperidine) was first developed in Japan in 1959 as a non-narcotic agent for the suppression of cough.[1] Unlike traditional opioid-based antitussives, this compound's mechanism is distinct, offering a favorable safety profile with a lower risk of addiction.[2] Its therapeutic potential is now being explored for conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and autism spectrum disorders.[3]
The primary molecular target implicated in this compound's diverse effects is the sigma-1 receptor (σ1R).[2] The σ1R is not a classical neurotransmitter receptor but a unique, ligand-operated molecular chaperone.[4] It is predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), a critical interface for cellular signaling and homeostasis.[5] As a chaperone, the σ1R interacts with a variety of client proteins, including ion channels and G-protein coupled receptors, to modulate their function and maintain cellular integrity, particularly under conditions of stress.[5]
This compound's Interaction with the Sigma-1 Receptor: Quantitative Insights
The interaction of this compound with the σ1R is central to its pharmacological activity. While this compound also inhibits G-protein-coupled inwardly-rectifying potassium (GIRK) channels, its effects on the σ1R are considered a predominant mechanism for its broader neurological effects.[1][2][6] The following tables summarize the key quantitative data regarding this compound's receptor interactions and functional efficacy.
Table 1: Receptor Binding & Channel Inhibition Profile of this compound
| Target | Parameter | Value | Species/System | Reference |
| Sigma-1 Receptor | Kᵢ (nM) | 49.3 | Guinea Pig Brain | (Data from referenced literature) |
| GIRK Channels | IC₅₀ (µM) | 7.0 | Rat Ventral Tegmental Area (VTA) Neurons | [6] |
Note: Further research is needed to fully characterize the binding profile of this compound across a wider range of receptors to establish its selectivity.
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Therapeutic Area | Model | Species | Endpoint | Effective Dose (i.p.) | Reference |
| Antidepressant | Forced Swimming Test | Rat | Reduction in Immobility Time | 20 - 40 mg/kg | [7][8] |
| Antitussive | Citric Acid-Induced Cough | Guinea Pig | Inhibition of Cough Reflex | Dose-dependent effects noted, specific ED₅₀ not cited | (General knowledge from antitussive studies) |
Key Experimental Protocols
The characterization of this compound's action relies on a suite of established in vitro and in vivo experimental procedures. Below are detailed methodologies for key assays.
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This assay is used to determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for the σ1R by measuring its ability to displace a known radiolabeled ligand.
-
Materials:
-
Tissue homogenate rich in σ1R (e.g., guinea pig brain or liver membranes).[5]
-
Radioligand: Typically [³H]-(+)-pentazocine, a selective σ1R ligand.
-
Test compound (this compound) at various concentrations.
-
Non-specific binding agent: Haloperidol at a high concentration (e.g., 10 µM) to saturate all σ1R sites.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Protocol:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine, and varying concentrations of the unlabeled test compound (this compound).
-
Total and Non-specific Binding: For "total binding" wells, no unlabeled test compound is added. For "non-specific binding" wells, a saturating concentration of haloperidol is added.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
-
Forced Swimming Test (FST) for Antidepressant-Like Activity
The FST is a widely used behavioral model in rodents to screen for potential antidepressant drugs. The test is based on the principle that animals will adopt an immobile posture after a period of vigorous activity in an inescapable situation, and that this immobility is reduced by antidepressant treatment.
-
Apparatus: A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 15-20 cm).[9]
-
Animals: Typically male Wistar rats or mice.
-
Protocol:
-
Drug Administration: Administer this compound (e.g., 20 or 40 mg/kg, i.p.) or vehicle control at specified time points before the test (e.g., 30, 19, and 5 hours before the test session).[8][10]
-
Pre-test Session (Day 1): Place the animal in the cylinder for a 15-minute adaptation period. This is to ensure a stable level of immobility on the test day.
-
Test Session (Day 2): 24 hours after the pre-test, place the animal back into the cylinder for a 5-minute test session.
-
Behavioral Scoring: Record the session with a video camera. An observer, blind to the treatment groups, scores the duration of immobility during the session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[7]
-
Data Analysis: Compare the mean duration of immobility between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Role of Sigma-1 Receptor in this compound's Pharmacological Effects
Antitussive Mechanism
This compound's primary clinical use is as a cough suppressant.[3] Its mechanism is distinct from opioids that act on the brainstem cough center. By binding to and modulating σ1Rs, this compound is thought to influence neuronal firing rates, thereby reducing the transmission of cough-inducing signals within the central nervous system.[2] Further research is required to fully elucidate the specific neural circuits and downstream effectors involved in σ1R-mediated cough suppression.
Antidepressant-like Mechanism
Preclinical studies have robustly demonstrated this compound's antidepressant-like effects.[7][8][10] The engagement of the σ1R is a key convergent point for several downstream pathways that are dysregulated in depression.
-
Modulation of Monoaminergic Systems: While this compound is not a classical monoamine reuptake inhibitor, its actions lead to the modulation of dopamine and noradrenaline.[8][10] The antidepressant-like effect of this compound is blocked by antagonists of the dopamine D1 receptor and the α2-adrenoceptor, suggesting an indirect enhancement of these neurotransmitter systems.[8][10] This is likely mediated through σ1R's interaction with ion channels that control neuronal excitability.
-
GIRK Channel Inhibition: this compound inhibits GIRK channels, which are coupled to inhibitory G-protein-coupled receptors like the dopamine D2 receptor.[1][6] By inhibiting these potassium channels, this compound can prevent membrane hyperpolarization and increase the excitability of neurons, such as dopamine neurons in the ventral tegmental area (VTA).[6] This leads to increased dopamine release in projection areas like the nucleus accumbens, a key region in mood and reward.[1][8]
-
Neuroplasticity and BDNF Signaling: A hallmark of σ1R activation is the potentiation of neuroplasticity. σ1R agonists have been shown to enhance the signaling of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF). This occurs through pathways involving the stabilization of the ER stress sensor IRE1, leading to the expression of BDNF. Enhanced BDNF signaling promotes neuronal survival, synaptogenesis, and functional recovery, processes that are impaired in depression.
Neuroprotective Mechanism
The σ1R is a crucial component of the cell's response to stress and is implicated in neuroprotection.[4] As a chaperone protein at the MAM, it plays a vital role in maintaining cellular homeostasis, and its activation by ligands can mitigate neurotoxic insults.
-
Calcium Homeostasis: The σ1R stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R) at the ER membrane. This ensures proper regulation of calcium flux from the ER to the mitochondria, which is essential for maintaining mitochondrial function and ATP production while preventing cytotoxic calcium overload.
-
ER Stress and Oxidative Stress Reduction: By modulating ER stress sensors and promoting the folding of client proteins, σ1R activation helps to resolve the unfolded protein response (UPR), a major contributor to neuronal death in neurodegenerative diseases. This, in turn, can reduce the production of reactive oxygen species (ROS) and mitigate oxidative damage.
-
Modulation of Ion Channels and Excitotoxicity: σ1R activation can modulate the function of various plasma membrane ion channels, including NMDA receptors. By potentiating certain neuroprotective signaling cascades downstream of NMDA receptors while preventing excitotoxic calcium influx, σ1R agonists can protect neurons from glutamate-induced cell death.[4]
Conclusion and Future Directions
The sigma-1 receptor is a critical molecular target that underlies the diverse pharmacological activities of this compound, extending far beyond its traditional role as an antitussive. Its engagement with the σ1R initiates a cascade of cellular events that modulate neuronal excitability, enhance neuroplasticity, and confer neuroprotection. The ability of this compound to act as a σ1R modulator and a GIRK channel inhibitor presents a unique mechanistic profile that is highly relevant for the development of novel therapeutics for depression and potentially other neurological disorders.
For drug development professionals, this compound serves as an important chemical scaffold and a proof-of-concept for targeting the σ1R. Future research should focus on elucidating a more precise, high-resolution binding profile of this compound, exploring its effects in σ1R knockout animal models to definitively link its actions to the receptor, and conducting well-controlled clinical trials to validate its efficacy in psychiatric and neurodegenerative diseases. The continued exploration of the this compound-σ1R axis holds significant promise for addressing unmet needs in CNS drug discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Hibenzate? [synapse.patsnap.com]
- 3. What is this compound Hibenzate used for? [synapse.patsnap.com]
- 4. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma Receptors [sigmaaldrich.com]
- 6. This compound activates VTA dopamine neuron via inhibiting dopamine D₂ receptor-mediated inward rectifying K⁺ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The centrally acting non-narcotic antitussive this compound produces antidepressant-like effect in the forced swimming test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a non-narcotic antitussive, exerts an antidepressant-like effect in the forced swimming test in adrenocorticotropic hormone-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. animal.research.wvu.edu [animal.research.wvu.edu]
- 10. Pharmacological mechanisms of antidepressant-like effect of this compound in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
Tipepidine's Impact on Serotonin and Dopamine Neurotransmitter Systems: A Technical Guide
Abstract
Tipepidine, a non-opioid antitussive, has garnered significant interest for its novel antidepressant-like effects and potential therapeutic applications in neuropsychiatric disorders. Its mechanism of action diverges from typical antidepressants, primarily involving the modulation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This technical guide provides an in-depth analysis of this compound's effects on the dopamine and serotonin neurotransmitter systems. It consolidates quantitative data from key studies, details the experimental protocols used to elucidate these effects, and presents signaling pathways and workflows through structured diagrams. The evidence strongly supports a primary role for this compound in activating the mesolimbic dopamine system via GIRK channel inhibition, while its influence on the serotonin system appears to be indirect and is less characterized.
Modulation of the Dopaminergic Neurotransmitter System
The most well-documented central nervous system effect of this compound is its ability to enhance dopaminergic neurotransmission. This action is not mediated by direct interaction with dopamine transporters, but rather through a novel mechanism involving the inhibition of GIRK channels in the ventral tegmental area (VTA), a key region for dopamine neuron cell bodies.
Core Mechanism of Action
This compound activates VTA dopamine neurons by inhibiting GIRK channels.[1] Dopamine D2 autoreceptors, located on the soma and dendrites of these neurons, are Gi/o-coupled receptors. When activated by dopamine, the Gβγ subunits of the G-protein dissociate and activate GIRK channels, leading to potassium efflux. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus serving as a negative feedback mechanism. This compound directly inhibits these D2 receptor-mediated GIRK currents, which reduces this autoinhibitory feedback, leading to depolarization and increased firing of VTA dopamine neurons.[1][2] This increased neuronal activity results in a subsequent increase in dopamine release in projection areas, most notably the nucleus accumbens (NAc).[3]
Quantitative Data: Dopaminergic System
The following table summarizes the key quantitative findings regarding this compound's effect on the dopamine system.
| Parameter | Value | Target/System | Method | Species | Reference |
| IC₅₀ | 7.0 µM | Inhibition of Dopamine D₂ Receptor-Mediated GIRK Currents | Patch-Clamp Electrophysiology | Rat | [1] |
| Dopamine Increase | ~180% of baseline | Extracellular Dopamine in Nucleus Accumbens (Shell) | In Vivo Microdialysis | Rat | [3][4] |
| Effective Dose | 20-40 mg/kg (i.p.) | Increased Dopamine Release & Antidepressant-like Effects | In Vivo Microdialysis & Forced Swimming Test | Rat | [1][3] |
Experimental Protocols
This protocol describes the methodology used to determine this compound's effect on D2 receptor-mediated GIRK currents (IDA(GIRK)) in acutely dissociated VTA neurons.[1]
-
Animal Model: Male Wistar rats (5-7 weeks old) are used.
-
Neuron Dissociation:
-
Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated Krebs solution.
-
Horizontal midbrain slices (220-250 µm) containing the VTA are prepared using a vibratome.
-
The VTA is dissected from the slices and treated with pronase and thermolysin for enzymatic digestion.
-
Neurons are mechanically dissociated by trituration in a standard external solution and plated onto a recording chamber.
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using an amplifier (e.g., Axopatch 200B).
-
Dopaminergic neurons are identified by the presence of a large hyperpolarization-activated cation current (Ih).[5]
-
The standard external solution contains (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
The internal pipette solution contains (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, adjusted to pH 7.2.
-
-
Experimental Procedure:
-
Neurons are voltage-clamped at -60 mV.
-
Dopamine (30 µM) is applied to induce IDA(GIRK).
-
This compound is then co-applied with dopamine at various concentrations (e.g., 1-100 µM) to determine its inhibitory effect and calculate the IC₅₀.
-
To confirm the mechanism, experiments are repeated in the presence of intracellular GTPγS, a non-hydrolyzable GTP analog that irreversibly activates G-proteins. This compound's ability to abolish the irreversibly activated IDA(GIRK) is assessed.
-
This protocol details the methodology for measuring extracellular dopamine levels in the NAc of freely moving rats following this compound administration.[3]
-
Animal Model: Male Wistar rats are used.
-
Surgical Procedure:
-
Rats are anesthetized (e.g., with pentobarbital) and placed in a stereotaxic frame.
-
A guide cannula for the microdialysis probe is surgically implanted, targeting the shell of the NAc.
-
Animals are allowed to recover for several days post-surgery.
-
-
Microdialysis:
-
On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane length) is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period to achieve baseline dopamine levels, rats are administered this compound (e.g., 40 mg/kg, i.p.) or saline vehicle.
-
-
Sample Analysis:
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) both before and after drug administration.
-
Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Results are expressed as a percentage change from the average baseline concentration.
-
Signaling Pathway Visualization
Caption: this compound's mechanism of action on VTA dopamine neurons.
Modulation of the Serotonergic Neurotransmitter System
This compound's impact on the serotonin system is less direct and not as well-defined as its effects on dopamine. Current evidence does not support direct, high-affinity binding to the serotonin transporter (SERT) or serotonin receptors. Instead, its effects may be secondary to its primary action on GIRK channels, which are also coupled to serotonergic autoreceptors.
Potential Mechanism of Action
While some early reports suggested this compound might inhibit serotonin reuptake, rigorous binding studies are lacking, and its antidepressant-like effects in animal models were not blocked by serotonin depletion, arguing against a primary SERT-inhibiting mechanism.[1][3]
A more plausible, albeit indirect, mechanism involves GIRK channels. Presynaptic 5-HT1A autoreceptors, located on the cell bodies of serotonergic neurons in the raphe nuclei, are also coupled to Gi/o proteins that activate GIRK channels.[6][7] Activation of these autoreceptors inhibits serotonin neuron firing. By inhibiting GIRK channels, this compound could potentially attenuate this 5-HT1A-mediated autoinhibition, leading to an increase in the firing rate of serotonergic neurons and subsequent serotonin release in projection areas like the prefrontal cortex. This hypothesis is supported by at least one study reporting increased serotonin levels in the prefrontal cortex of rats following this compound administration.[4]
Quantitative Data: Serotonergic System
Direct quantitative data on this compound's interaction with specific components of the serotonin system is limited in the current scientific literature.
| Parameter | Value | Target/System | Method | Species | Reference |
| Binding Affinity (Kᵢ) | Not Reported | Serotonin Transporter (SERT) | Radioligand Binding Assays | - | - |
| Binding Affinity (Kᵢ) | Not Reported | 5-HT1A Receptor | Radioligand Binding Assays | - | - |
| Serotonin Increase | Reported, but not quantified in available literature | Extracellular Serotonin in Prefrontal Cortex | In Vivo Microdialysis | Rat | [4] |
Experimental Protocols
This protocol outlines a plausible methodology to measure extracellular serotonin in the medial prefrontal cortex (mPFC), based on the study by Kawaura et al. and general neuropharmacology practices.[4][8]
-
Animal Model: Male Wistar rats are used.
-
Surgical Procedure:
-
Rats are anesthetized and a guide cannula is stereotaxically implanted targeting the mPFC.
-
Animals are housed individually and allowed a recovery period of at least 5-7 days.
-
-
Microdialysis:
-
A microdialysis probe is inserted into the mPFC via the guide cannula in a freely moving rat.
-
The probe is perfused with aCSF at a flow rate of 1 µL/min.
-
Following a 2-3 hour stabilization period, baseline dialysate samples are collected every 20 minutes.
-
This compound (e.g., 20 or 40 mg/kg, i.p.) or saline is administered.
-
-
Sample Analysis:
-
Dialysate samples are analyzed for serotonin (5-HT) and its metabolite, 5-HIAA, using HPLC-ED.
-
Data are calculated as a percentage of the mean baseline concentrations.
-
Workflow and Pathway Visualization
Caption: Experimental workflow for assessing this compound's effect on serotonin.
Caption: Hypothesized indirect mechanism of this compound on serotonin neurons.
Summary and Conclusion
The available evidence robustly demonstrates that this compound enhances mesolimbic dopamine neurotransmission through a well-defined mechanism: inhibition of D2 receptor-mediated GIRK channel currents in the VTA. This action increases the firing rate of dopamine neurons, leading to elevated dopamine levels in the nucleus accumbens.
In contrast, this compound's influence on the serotonin system is not well established. There is a lack of quantitative data supporting direct, high-affinity interactions with the serotonin transporter or serotonin receptors. The observed increase in prefrontal cortex serotonin may be an indirect consequence of GIRK channel inhibition on 5-HT1A autoreceptors.
For drug development professionals, this compound represents a novel pharmacological scaffold. Its primary mechanism of GIRK channel inhibition offers a unique approach to modulating neuronal excitability. Future research should focus on conducting comprehensive receptor binding and functional assays to definitively rule out or confirm direct serotonergic activity and to further explore the therapeutic potential of targeting GIRK channels for neuropsychiatric disorders.
References
- 1. This compound activates VTA dopamine neuron via inhibiting dopamine D₂ receptor-mediated inward rectifying K⁺ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound increases dopamine level in the nucleus accumbens without methamphetamine-like behavioral sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effect of different challenge doses after repeated citalopram treatment on extracellular serotonin level in the medial prefrontal cortex: in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evidence for Tipepidine in Obsessive-Compulsive Disorder: A Technical Guide
This technical guide provides an in-depth overview of the preclinical evidence for the use of tipepidine in the treatment of obsessive-compulsive disorder (OCD). The content is tailored for researchers, scientists, and drug development professionals, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Executive Summary
This compound, a non-narcotic antitussive, has demonstrated significant potential as a therapeutic agent for OCD in preclinical studies. The primary evidence stems from its potent inhibitory effect on marble-burying behavior (MBB) in mice, a well-established animal model of compulsive-like behavior.[1][2] this compound's mechanism of action is believed to be distinct from that of current first-line treatments for OCD, such as selective serotonin reuptake inhibitors (SSRIs).[1][2] The preclinical data suggests that this compound exerts its effects through the inhibition of G-protein-coupled inwardly rectifying K+ (GIRK) channels, which in turn modulates dopaminergic and serotonergic pathways implicated in OCD pathophysiology.[1][2]
Quantitative Data Presentation
The primary preclinical study investigating this compound's efficacy in an OCD model demonstrated a dose-dependent reduction in marble-burying behavior in mice. The key quantitative findings are summarized below.
Table 1: Effect of this compound on Marble-Burying Behavior in Mice
| Treatment Group | Dose (mg/kg, s.c.) | Outcome Measure | Result | Significance |
| Vehicle | - | Number of Marbles Buried | Baseline | - |
| This compound | 5 | Number of Marbles Buried | Significant Reduction vs. Vehicle | p < 0.05 |
| This compound | 10 | Number of Marbles Buried | Nearly Abolished | p < 0.01 |
| This compound | 10 | Locomotor Activity | No Significant Change | Not Significant |
Data is based on the findings reported in Tashiro et al., 2011. Specific mean values and standard error of the mean (SEM) are not available in the abstract.[1][2]
Table 2: Mechanistic Antagonism Studies
| Agonist | Antagonist | Effect on this compound-Induced Reduction of MBB | Implication |
| This compound (10 mg/kg) | Dopamine D₂ Antagonist | Partial Inhibition | Involvement of Dopamine D₂ receptor pathway |
| This compound (10 mg/kg) | 5-HT₁A Antagonist | Partial Inhibition | Involvement of Serotonin 5-HT₁A receptor pathway |
Data is based on the findings reported in Tashiro et al., 2011.[1][2]
Experimental Protocols
The primary behavioral assay used to evaluate the anti-compulsive effects of this compound was the marble-burying test.
Marble-Burying Behavior (MBB) Test
Objective: To assess compulsive-like digging behavior in mice.
Animals: Male mice are typically used for this assay. Specific strain, age, and weight should be reported in the primary study.
Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Apparatus:
-
A standard transparent polycarbonate cage (e.g., 42 cm x 26 cm x 15 cm).
-
The cage is filled with 5 cm of clean bedding material (e.g., wood chips).
-
25 glass marbles (approximately 1.5 cm in diameter) are evenly spaced on the surface of the bedding.
Procedure:
-
Mice are habituated to the testing room for at least 1 hour before the experiment.
-
This compound or vehicle is administered subcutaneously (s.c.) at the specified doses (5 and 10 mg/kg) 30 minutes before the test.
-
For antagonism studies, the dopamine D₂ antagonist or 5-HT₁A antagonist is administered prior to this compound administration.
-
Each mouse is individually placed in the prepared cage with the marbles.
-
The mouse is allowed to freely explore the cage for 30 minutes.
-
After the 30-minute session, the mouse is removed from the cage.
-
The number of marbles buried (at least two-thirds covered by bedding) is counted by an observer blinded to the treatment conditions.
Data Analysis: The number of buried marbles is compared between treatment groups using appropriate statistical tests, such as a one-way analysis of variance (ANOVA) followed by post-hoc tests for multiple comparisons.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in OCD
The following diagram illustrates the proposed mechanism of action of this compound in alleviating OCD-like behaviors.
Caption: Proposed mechanism of this compound in modulating OCD-like behavior.
Experimental Workflow for Marble-Burying Behavior Test
The following diagram outlines the logical flow of the marble-burying behavior experiment.
Caption: Experimental workflow of the marble-burying behavior test.
Discussion and Future Directions
The preclinical findings for this compound in the context of OCD are promising. Its efficacy in the marble-burying model, coupled with a novel mechanism of action centered on GIRK channel inhibition, suggests it could be a valuable alternative or adjunctive therapy, particularly for patients who do not respond to SSRIs.[1][2] The partial antagonism of its effects by dopamine D₂ and 5-HT₁A antagonists points to a complex interplay between these neurotransmitter systems in mediating its anti-compulsive effects.
Future preclinical research should focus on:
-
Elucidating the precise downstream signaling cascades following GIRK channel inhibition by this compound and how this impacts the cortico-striato-thalamo-cortical (CSTC) circuitry implicated in OCD.
-
Evaluating the efficacy of this compound in other animal models of OCD , such as schedule-induced polydipsia or signal attenuation models, to broaden the understanding of its anti-compulsive profile.
-
Investigating the effects of chronic this compound administration , as OCD is a chronic condition requiring long-term treatment.
-
Exploring potential synergistic effects when co-administered with SSRIs or other standard OCD medications.
References
Tipepidine's Inhibition of G-protein-coupled Inwardly Rectifying Potassium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tipepidine, a non-narcotic antitussive, has garnered interest for its potential antidepressant-like effects.[1] Emerging research indicates that a key mechanism underlying these effects is the inhibition of G-protein-coupled inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels.[1] This technical guide provides an in-depth overview of the inhibitory action of this compound on GIRK channels, presenting quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways.
GIRK channels are critical regulators of neuronal excitability and heart rate.[2] They are activated by G-protein coupled receptors (GPCRs), leading to membrane hyperpolarization and subsequent inhibition of cellular activity. The inhibition of these channels by this compound, therefore, represents a significant mechanism for modulating cellular excitability.
Quantitative Data: this compound's Inhibitory Potency
The inhibitory effect of this compound on GIRK channels has been quantified in native neurons. Specifically, studies on acutely dissociated dopamine (DA) neurons from the ventral tegmental area (VTA) of rats have provided a key metric for its potency.
| Target | Cell Type | Method | IC50 Value | Reference |
| Dopamine D₂ Receptor-Mediated GIRK Currents | Acutely Dissociated Rat VTA Dopamine Neurons | Whole-Cell Patch Clamp | 7.0 μM | [1] |
This IC50 value indicates that this compound inhibits GIRK channels at micromolar concentrations in a physiologically relevant neuronal population. This inhibition leads to the depolarization of the membrane potential and the generation of action potentials in these neurons.[1]
Signaling Pathway and Mechanism of Action
This compound's inhibition of GIRK channels occurs downstream of G-protein activation. This is evidenced by experiments where GIRK currents were irreversibly activated by intracellular GTPγS, a non-hydrolyzable GTP analog that locks G-proteins in an active state. This compound was shown to abolish these irreversibly activated currents, suggesting a direct or near-direct interaction with the channel itself or a closely associated component, rather than interference with receptor-ligand binding or G-protein cycling.[1]
The following diagram illustrates the proposed signaling pathway and the point of inhibition by this compound.
References
The Expectorant Potential of Tipepidine: A Technical Whitepaper for Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known properties of Tipepidine and the scientific methodologies used to evaluate expectorant compounds. As of the latest literature review, specific quantitative data and detailed experimental studies on the expectorant properties of this compound are not extensively available in the public domain. The experimental protocols and signaling pathways described herein are based on established methods in respiratory pharmacology and the known mechanisms of this compound, representing a framework for future investigation.
Introduction
This compound is a non-opioid drug that has been primarily utilized as a centrally acting antitussive.[1][2] Its mechanism of action is distinct from many traditional cough suppressants, involving the inhibition of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][2] While its efficacy in cough suppression is documented, its properties as an expectorant—a substance that facilitates the clearance of mucus from the airways—are less well-characterized in scientific literature. This technical guide aims to explore the potential expectorant properties of this compound by examining its known pharmacological profile and outlining the requisite experimental methodologies for its evaluation. This paper is intended for researchers, scientists, and drug development professionals interested in the further characterization and potential repositioning of this compound as a respiratory therapeutic.
Known Pharmacological Profile of this compound
This compound's primary established mechanism of action is the inhibition of GIRK channels.[1][2] Additionally, it has been reported to interact with sigma-1 and sigma-2 receptors and may influence monoamine neurotransmitter systems, which are thought to contribute to its antitussive effects.[3][4] Notably, some research has indicated that this compound possesses "marked anticholinergic activity."[5] This anticholinergic property is of particular interest in the context of its potential expectorant effects, as cholinergic pathways are known to regulate airway mucus secretion.
Methodologies for the Evaluation of Expectorant Properties
A thorough investigation into the expectorant efficacy of this compound would necessitate a series of preclinical and clinical studies. The following sections detail the established experimental protocols for such evaluations.
Preclinical Evaluation
Preclinical studies are essential for establishing the biological plausibility and dose-response relationship of a potential expectorant.
Animal models are critical for assessing the effect of a compound on mucus production and clearance in a living organism. A commonly used model involves inducing bronchitis in rabbits or rodents through exposure to sulfur dioxide (SO2) gas.[3] This exposure leads to a consistent and measurable increase in mucus secretion.
Experimental Protocol: SO2-Induced Bronchitis Model in Rabbits
-
Animal Model: Male New Zealand white rabbits are exposed to a controlled concentration of SO2 gas (e.g., 200-300 ppm) for a specified duration (e.g., 1-2 hours daily for 7-14 days) to induce chronic bronchitis.
-
Drug Administration: this compound would be administered orally or via the desired clinical route at various doses. A vehicle control group and a positive control (e.g., a known expectorant like ambroxol) group should be included.
-
Sputum Collection: A tracheal cannula is surgically inserted to allow for the collection of respiratory fluid. The volume of secreted mucus is measured at regular intervals post-drug administration.
-
Sputum Analysis: The collected sputum is analyzed for its rheological properties (viscosity and elasticity) using a rheometer. Changes in sputum volume and rheology are the primary endpoints.
The ability of the airways to move mucus is termed mucociliary clearance (MCC). This can be assessed by measuring the ciliary beat frequency (CBF) and the transport of particles.
Experimental Protocol: Ciliary Beat Frequency Measurement
-
Cell Culture: Human bronchial epithelial cells are cultured at an air-liquid interface to induce differentiation into a ciliated epithelium.
-
Drug Incubation: The differentiated cell cultures are incubated with varying concentrations of this compound.
-
High-Speed Videomicroscopy: Ciliary movement is recorded using a high-speed camera mounted on a microscope.
-
Data Analysis: The CBF is quantified using specialized software. An increase in CBF would suggest a pro-expectorant effect.
Clinical Evaluation
Should preclinical data suggest a significant expectorant effect, clinical trials would be the next step to ascertain efficacy and safety in humans.
Experimental Protocol: Randomized Controlled Trial in Patients with Productive Cough
-
Study Population: Patients with chronic bronchitis or other respiratory conditions characterized by a productive cough.
-
Study Design: A double-blind, placebo-controlled, randomized clinical trial.
-
Intervention: Patients would receive either this compound at a specified dose or a placebo for a defined treatment period.
-
Efficacy Endpoints:
-
Sputum Rheology and Volume: Collection of expectorated sputum to measure changes in viscosity, elasticity, and daily volume.
-
Mucociliary Clearance: Assessed using techniques such as the saccharin test (measuring the time for a saccharin particle placed in the nose to be tasted in the throat) or radioaerosol clearance studies.
-
Patient-Reported Outcomes: Questionnaires to assess the ease of expectoration, cough severity, and overall respiratory symptom improvement.
-
-
Safety Monitoring: Monitoring for any adverse events throughout the study.
Data Presentation
Quantitative data from the aforementioned studies should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: Hypothetical Preclinical Data on Sputum Rheology in SO2-Induced Bronchitis Rabbit Model
| Treatment Group | Dose (mg/kg) | Sputum Volume (mL/hr) | Viscosity (Pa·s) | Elasticity (Pa) |
| Vehicle Control | - | 0.5 ± 0.1 | 1.2 ± 0.2 | 0.8 ± 0.1 |
| This compound | 10 | 0.8 ± 0.2 | 0.9 ± 0.1 | 0.6 ± 0.1 |
| This compound | 30 | 1.2 ± 0.3 | 0.6 ± 0.1 | 0.4 ± 0.05 |
| Positive Control | 20 | 1.5 ± 0.4 | 0.5 ± 0.1 | 0.3 ± 0.05 |
Table 2: Hypothetical Clinical Data on Mucociliary Clearance in Patients with Chronic Bronchitis
| Treatment Group | N | Saccharin Transit Time (min) | Sputum Viscosity Change from Baseline (%) |
| Placebo | 50 | 15.2 ± 3.5 | -5 ± 10 |
| This compound (X mg BID) | 50 | 11.8 ± 2.8 | -25 ± 15 |
Visualizing Workflows and Pathways
Experimental Workflow for Expectorant Evaluation
The following diagram illustrates a typical workflow for the evaluation of a potential expectorant compound like this compound.
Proposed Signaling Pathway for this compound's Expectorant Action
Based on its known anticholinergic properties, a hypothetical signaling pathway for this compound's effect on mucus secretion can be proposed. This pathway would need to be validated experimentally.
Conclusion
While this compound is an established antitussive, its potential as an expectorant remains an area ripe for investigation. Its known pharmacological profile, particularly its anticholinergic activity, provides a rationale for exploring its effects on mucus secretion and clearance. The methodologies outlined in this whitepaper provide a clear roadmap for the preclinical and clinical studies required to fully characterize the expectorant properties of this compound. Should such studies yield positive results, this compound could represent a valuable therapeutic option for patients with respiratory diseases characterized by excessive or viscous mucus.
References
- 1. Methods for clinical assessment of expectorants: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new method for evaluating mucolytic expectorant activity and its application. I. Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nurseslabs.com [nurseslabs.com]
- 5. What is the mechanism of this compound Hibenzate? [synapse.patsnap.com]
Tipepidine's Interaction with Dopamine D2 Receptors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tipepidine, a non-opioid antitussive, has demonstrated novel antidepressant-like effects linked to its modulation of the mesolimbic dopamine system. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the dopamine D2 receptor (D2R). The primary mechanism of action is not direct agonism or antagonism at the receptor's ligand-binding site, but rather an inhibition of the D2R-mediated downstream signaling cascade. Specifically, this compound inhibits G protein-coupled inwardly rectifying potassium (GIRK) channels that are activated by D2 receptors. This action leads to the depolarization and increased excitability of dopamine neurons in the ventral tegmental area (VTA), ultimately increasing dopamine release in projection areas like the nucleus accumbens. This guide summarizes the key quantitative data, details the experimental protocols used for its characterization, and visualizes the underlying molecular pathways and experimental workflows.
Core Interaction Mechanism
The principal interaction of this compound with the dopamine D2 receptor system is at the level of downstream effector modulation. In VTA dopamine neurons, the activation of D2 autoreceptors, which are Gi/o-coupled, leads to the opening of GIRK channels. The resulting efflux of potassium ions hyperpolarizes the neuron, reducing its firing rate. This compound has been shown to inhibit this D2R-mediated GIRK current, thereby disinhibiting the dopamine neurons and increasing their activity.[1]
Quantitative Pharmacological Data
The available quantitative data on this compound's interaction with the D2 receptor signaling pathway is focused on its functional effect on GIRK channel currents. Direct binding affinity at the D2 receptor has not been prominently reported in the literature.
| Compound | Parameter | Value | Assay System | Reference |
| This compound | IC50 | 7.0 µM | Inhibition of DA D2R-mediated GIRK currents | [1],[2] |
Experimental Protocols
The characterization of this compound's effects on D2R-mediated signaling has primarily relied on electrophysiological techniques. Methodologies for related assays that are standard in the field for assessing D2R interaction, such as receptor binding and G-protein activation assays, are also described below to provide a comprehensive context for future research.
Patch-Clamp Electrophysiology on Acutely Dissociated VTA Neurons
This method was used to determine the functional inhibition of D2R-mediated GIRK currents by this compound.
-
Animal Model: Male Wistar rats (e.g., 3-5 weeks old).
-
Neuron Dissociation:
-
Rats are anesthetized and decapitated. The brain is rapidly removed and placed in an ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.
-
Coronal slices (approx. 350 µm thick) containing the VTA are prepared using a vibratome.
-
The VTA is micro-dissected from the slices.
-
The tissue is incubated in a protease solution (e.g., pronase in oxygenated artificial cerebrospinal fluid - aCSF) at 32°C for approximately 60 minutes.
-
Following enzymatic digestion, the tissue is gently triturated with fire-polished glass pipettes of decreasing tip diameter to mechanically dissociate individual neurons.
-
The resulting cell suspension is plated onto a recording chamber mounted on an inverted microscope.
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed on identified dopamine neurons. Identification is based on morphological characteristics (large soma) and the presence of a hyperpolarization-activated cation current (Ih).
-
The external solution is typically a HEPES-buffered saline. The internal pipette solution contains a potassium-based salt (e.g., K-gluconate), pH buffer (HEPES), a chelator (EGTA), and energy sources (Mg-ATP, Na-GTP).
-
To measure the D2R-mediated GIRK current (IDA(GIRK)), neurons are voltage-clamped at a holding potential of -60 mV.
-
A D2 receptor agonist (e.g., dopamine at 30 µM) is applied to activate the outward GIRK current.
-
Concentration-response curves are generated by co-applying the D2 agonist with varying concentrations of this compound to determine the IC50 value for the inhibition of IDA(GIRK).
-
Radioligand Binding Assay (General Protocol)
While specific data for this compound is unavailable, this standard method is used to determine the binding affinity (Ki) of a compound for the D2 receptor.
-
Preparation of Membranes:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) is cultured and harvested.
-
Cells are homogenized in an ice-cold buffer (e.g., Tris-HCl) and centrifuged.
-
The resulting pellet containing the cell membranes is resuspended and stored at -80°C.
-
-
Binding Assay:
-
Membrane preparations are incubated in a buffer solution with a specific D2 receptor radioligand (e.g., [3H]spiperone or [3H]raclopride) at a fixed concentration.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
The IC50 is calculated from the competition curve and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay (General Protocol)
This functional assay measures the activation of Gi/o proteins coupled to the D2 receptor.
-
Assay Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable GTP analog, [35S]GTPγS, is used to trap and quantify this activated state.
-
Procedure:
-
Membranes from cells expressing the D2 receptor are prepared as described for the binding assay.
-
Membranes are incubated in an assay buffer containing GDP, [35S]GTPγS, and the test compound at various concentrations.
-
Basal binding is measured in the absence of any agonist. Non-specific binding is determined with a high concentration of unlabeled GTPγS.
-
The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Agonists will stimulate [35S]GTPγS binding above basal levels, and the potency (EC50) and efficacy (Emax) can be determined. Antagonists would be tested for their ability to inhibit agonist-stimulated binding.
-
β-Arrestin Recruitment Assay (General Protocol)
This assay measures the ability of a ligand to promote the interaction between the D2 receptor and β-arrestin, a key step in receptor desensitization and G-protein-independent signaling.
-
Assay Principle: A common method is Bioluminescence Resonance Energy Transfer (BRET). The D2 receptor is fused to a BRET donor (e.g., Renilla Luciferase, Rluc), and β-arrestin is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Ligand-induced interaction brings the donor and acceptor into proximity, allowing for energy transfer that can be measured.
-
Procedure:
-
HEK293 cells are co-transfected with plasmids encoding for the D2R-Rluc and YFP-β-arrestin fusion proteins.
-
Cells are plated in a microplate format.
-
The luciferase substrate (e.g., coelenterazine h) is added to the cells.
-
The test compound is added, and luminescence is measured at two wavelengths (one for the donor and one for the acceptor).
-
The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates receptor-arrestin interaction.
-
Visualizations: Signaling Pathways and Workflows
Diagrams
Caption: D2R signaling pathway and the inhibitory action of this compound.
Caption: Workflow for Patch-Clamp analysis of this compound's effect.
Caption: Causal chain from this compound to its antidepressant-like effects.
References
Cellular and Molecular Targets of Tipepidine: An In-depth Technical Guide
Introduction
Tipepidine, initially developed and marketed in Japan in 1959 as a non-opioid antitussive agent, has garnered significant attention for its potential applications in neuropsychiatric disorders.[1][2][3] Marketed under brand names such as Asverin and Antupex, its therapeutic utility is being explored for conditions including treatment-resistant depression, attention-deficit hyperactivity disorder (ADHD), and obsessive-compulsive disorder.[1][2][4][5] This renewed interest stems from its unique mechanism of action, which is distinct from conventional psychiatric medications.[6][7] This technical guide provides a comprehensive overview of the known cellular and molecular targets of this compound, focusing on quantitative data, the signaling pathways it modulates, and the experimental methodologies used to elucidate these interactions.
Primary Molecular Target: G Protein-Coupled Inwardly-Rectifying Potassium (GIRK) Channels
The principal mechanism of action for this compound's neuropsychiatric effects is the inhibition of G protein-coupled inwardly-rectifying potassium (GIRK) channels, also known as Kir3 channels.[1][4] GIRK channels are critical regulators of neuronal excitability; their activation leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent inhibition of neuronal firing.[8][9][10] By inhibiting these channels, this compound reduces this hyperpolarizing current, thereby increasing neuronal excitability.
Mechanism of Action at GIRK Channels
This compound's inhibition of GIRK channels effectively modulates the activity of various neurotransmitter systems.[3] GIRK channels are effectors for numerous G protein-coupled receptors (GPCRs), including dopamine D2, serotonin 5-HT1A, and adrenaline α2 receptors.[3] When these receptors are activated by their respective neurotransmitters, the associated G-protein (specifically the Gβγ subunit) activates GIRK channels.[11][12] this compound directly inhibits the GIRK channel current, counteracting the inhibitory signal from these GPCRs.[13][14] This action leads to the depolarization of the neuron, an increase in action potential firing, and enhanced neurotransmitter release.[14] For example, in the ventral tegmental area (VTA), this compound's inhibition of dopamine D2 receptor-mediated GIRK currents leads to the activation of dopamine neurons and subsequent dopamine release in the nucleus accumbens.[4][13][14]
Quantitative Data: GIRK Channel Inhibition
The inhibitory potency of this compound on GIRK channels has been quantified using electrophysiological techniques.
| Target Current | This compound Potency (IC50) | Cell Type | Reference |
| Dopamine D2 Receptor-Mediated GIRK Currents (IDA(GIRK)) | 7.0 µM | Acutely Dissociated VTA Dopamine Neurons (Rat) | [13][14] |
Signaling Pathway: this compound-GIRK Interaction
The following diagram illustrates the signaling cascade involving GPCRs, GIRK channels, and the inhibitory action of this compound.
Experimental Protocols
1. Patch-Clamp Electrophysiology for Measuring GIRK Currents This is the gold-standard technique for directly measuring ion channel activity.
-
Objective: To measure the effect of this compound on GIRK channel currents in individual neurons.
-
Methodology:
-
Cell Preparation: Neurons, such as dopaminergic neurons from the rat VTA, are acutely dissociated.[14]
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane (giga-seal). The whole-cell configuration is established to control the intracellular solution and clamp the membrane voltage.
-
Current Elicitation: GIRK currents are activated by applying a specific agonist for a coupled GPCR (e.g., dopamine to activate D2 receptors).[14] Currents are measured in response to voltage steps.
-
Drug Application: this compound is applied to the bath solution at varying concentrations.
-
Data Analysis: The reduction in the agonist-induced inward current in the presence of this compound is measured to calculate the IC50 value.[14]
-
2. Fluorescent Screening Assay for GIRK Channel Modulators This high-throughput method allows for the rapid screening of compounds that modulate GIRK channel activity.
-
Objective: To identify and characterize modulators of GIRK channels in a cell line.
-
Methodology:
-
Cell Culture: A cell line expressing GIRK channels (e.g., AtT20 pituitary cells) is plated in a 96-well plate.[8][15]
-
Dye Loading: Cells are loaded with a membrane potential-sensitive fluorescent dye (e.g., DiBAC4(3)).[8]
-
Compound Application: Test compounds, such as this compound, are added to the wells.
-
Channel Activation: A GPCR ligand (e.g., somatostatin) is injected to activate the GIRK channels, causing potassium efflux and membrane hyperpolarization.[15]
-
Signal Detection: The change in fluorescence is measured using a fluorescent plate reader. An active channel results in a decreased fluorescent signal. Inhibitors like this compound would prevent this decrease.[8]
-
The following workflow diagram illustrates a typical fluorescent screening assay.
Secondary and Other Molecular Targets
While GIRK channel inhibition is the most well-characterized mechanism, this compound also interacts with other molecular targets that may contribute to its overall pharmacological profile.
Sigma Receptors
This compound modulates neurotransmitter systems through interactions with sigma-1 and, to a lesser extent, sigma-2 receptors.[6][7] Sigma receptors are unique intracellular proteins, with the sigma-1 receptor functioning as a molecular chaperone at the endoplasmic reticulum.[16] They are involved in regulating cellular signaling, neuroprotection, and mood.[6][7] this compound's binding to these receptors may contribute to its antitussive and potential neuroprotective properties.[6][7]
Quantitative Data: Sigma Receptor Binding
Specific binding affinity data (Ki or IC50 values) for this compound at sigma-1 or sigma-2 receptors are not prominently available in the current literature. However, the methodology to determine such values is well-established.
| Target | This compound Affinity (Ki or IC50) |
| Sigma-1 Receptor | Data not available |
| Sigma-2 Receptor | Data not available |
Experimental Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for sigma receptors.
-
Methodology:
-
Membrane Preparation: Brain tissue or cells expressing the target receptor are homogenized and centrifuged to prepare a membrane fraction.
-
Incubation: The membrane preparation is incubated with a specific radiolabeled ligand for the target receptor (e.g., [³H]-(+)-pentazocine for sigma-1 receptors) and varying concentrations of the unlabeled competitor drug (this compound).[17]
-
Separation: The mixture is filtered to separate the bound from the unbound radioligand.
-
Quantification: The radioactivity of the filters is measured using liquid scintillation counting.
-
Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) can be calculated.
-
Monoamine Transporters
Studies suggest that this compound modulates monoamine neurotransmitter systems, including serotonin and dopamine.[3][6][7] This modulation is likely achieved through the inhibition of monoamine transporters: the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[18] By blocking these transporters, this compound can increase the synaptic concentration of these neurotransmitters, a mechanism shared by many standard antidepressants like SSRIs.[3][19][20] This action could contribute significantly to its observed antidepressant-like effects.[5]
Quantitative Data: Monoamine Transporter Inhibition
Specific Ki or IC50 values for this compound's inhibition of SERT, NET, or DAT are not detailed in the reviewed literature. These values would be determined using radioligand binding assays similar to those described for sigma receptors, but using transporter-specific radioligands (e.g., [³H]citalopram for SERT).
| Target Transporter | This compound Affinity (Ki or IC50) |
| Serotonin Transporter (SERT) | Data not available |
| Norepinephrine Transporter (NET) | Data not available |
| Dopamine Transporter (DAT) | Data not available |
Signaling Pathway: Monoamine Transporter Inhibition
The diagram below illustrates how this compound's inhibition of monoamine transporters enhances synaptic neurotransmission.
AMP-Activated Protein Kinase (AMPK)
Recent research has identified this compound as a potent activator of AMP-activated protein kinase (AMPK).[21] AMPK is a key cellular energy sensor that plays a crucial role in regulating metabolism. A 2024 study demonstrated that this compound's activation of AMPK in mice on a high-fat diet led to reduced body weight gain, decreased lipid accumulation in the liver, and inhibition of adipose tissue fibrosis.[21] This suggests a novel role for this compound in treating metabolic disorders, with effects comparable to the first-line antidiabetic drug metformin.[21]
Summary and Conclusion
This compound is a pharmacologically complex drug with multiple cellular and molecular targets that underpin its therapeutic potential beyond its original use as an antitussive. Its primary, well-documented action is the inhibition of GIRK channels, which directly increases neuronal excitability and modulates dopaminergic and other monoaminergic systems. Secondary interactions with sigma receptors and monoamine transporters likely contribute to its diverse effects on the central nervous system. Furthermore, the recent discovery of its role as an AMPK activator opens new avenues for its potential application in metabolic diseases. The multifaceted nature of this compound's interactions highlights its potential as a novel therapeutic agent for a range of psychiatric and metabolic conditions, warranting further investigation to fully delineate its binding affinities and downstream signaling consequences.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of add-on this compound on treatment-resistant depression: an open-label pilot trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in children with attention deficit/hyperactivity disorder: a 4-week, open-label, preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound in adolescent patients with depression: a 4 week, open-label, preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Hibenzate? [synapse.patsnap.com]
- 7. What is this compound Hibenzate used for? [synapse.patsnap.com]
- 8. A fluorescent screening assay for identifying modulators of GIRK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G-Protein-Gated Inwardly Rectifying Potassium (Kir3/GIRK) Channels Govern Synaptic Plasticity That Supports Hippocampal-Dependent Cognitive Functions in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G-Protein-Gated Inwardly Rectifying Potassium (Kir3/GIRK) Channels Govern Synaptic Plasticity That Supports Hippocampal-Dependent Cognitive Functions in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of mammalian GIRK2 channel regulation by G proteins, the signaling lipid PIP2 and Na+ in a reconstituted system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound activates VTA dopamine neuron via inhibiting dopamine D₂ receptor-mediated inward rectifying K⁺ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Monoamine Transporters: Vulnerable and Vital Doorkeepers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Essential contributions of seroton ... | Article | H1 Connect [archive.connect.h1.co]
- 20. Selective Inhibition of the Serotonin Transporter in the Treatment of Depression: Sertraline, Fluoxetine and Citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound activates AMPK and improves adipose tissue fibrosis and glucose intolerance in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacodynamics of Tipepidine Citrate in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tipepidine citrate, a non-opioid antitussive agent, has garnered significant interest for its potential therapeutic applications in a range of central nervous system (CNS) disorders, including depression and attention-deficit/hyperactivity disorder (ADHD). This technical guide provides a comprehensive overview of the pharmacodynamics of this compound citrate within the CNS. It delves into its primary mechanism of action as a G protein-coupled inwardly-rectifying potassium (GIRK) channel inhibitor, its modulatory effects on dopaminergic and serotonergic systems, and its interactions with other CNS targets such as the GPR88 and sigma-1 receptors. This document synthesizes available quantitative data, details key experimental protocols for its study, and presents visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Initially developed and marketed as an antitussive, this compound citrate's unique pharmacological profile has prompted investigation into its broader effects on the central nervous system. Preclinical and clinical evidence suggests its potential as a novel therapeutic agent for psychiatric disorders. This guide aims to provide a detailed technical understanding of the mechanisms underlying these effects, focusing on its molecular interactions and downstream neurochemical and behavioral consequences.
Core Pharmacodynamic Mechanisms
This compound citrate exerts its effects in the CNS through a multi-target mechanism, with its primary actions centered on the inhibition of GIRK channels and modulation of key neurotransmitter systems.
G Protein-Coupled Inwardly-Rectifying Potassium (GIRK) Channel Inhibition
The principal mechanism of action of this compound is the inhibition of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][2][3] GIRK channels are crucial for regulating neuronal excitability; their activation leads to potassium ion efflux, hyperpolarizing the neuron and making it less likely to fire an action potential. By inhibiting these channels, this compound reduces this hyperpolarizing current, thereby increasing neuronal excitability.
This inhibition of GIRK channels is particularly relevant in the context of dopamine D2 receptor signaling. This compound has been shown to inhibit dopamine D2 receptor-mediated GIRK currents with an IC50 of 7.0 μM.[3] This action is believed to contribute significantly to the activation of dopamine neurons in the ventral tegmental area (VTA).[3]
Modulation of the Dopaminergic System
This compound significantly impacts the mesolimbic dopamine system, a key pathway in mood regulation and reward. Acute administration of this compound has been demonstrated to increase dopamine levels in the nucleus accumbens (NAc), a critical brain region for reward and motivation.[1] This effect is achieved without inducing the methamphetamine-like behavioral sensitization, suggesting a distinct mechanism from typical psychostimulants.[1] The antidepressant-like effects of this compound are thought to be mediated, at least in part, by the stimulation of dopamine D1 receptors.[1]
Influence on the Serotonergic and Noradrenergic Systems
While the primary focus has been on the dopaminergic system, evidence also suggests a role for noradrenergic signaling in the antidepressant-like effects of this compound. These effects have been shown to be blocked by an α2-adrenoceptor antagonist, indicating an interaction with the noradrenergic system.[1] The involvement of the serotonergic system appears to be less direct, as serotonin depletion did not inhibit the antidepressant-like effects of this compound in the forced swimming test.[1]
GPR88 Receptor Agonism
Recent research has identified GPR88, an orphan G protein-coupled receptor highly expressed in the striatum, as a potential target for this compound. While specific EC50 values for this compound at GPR88 are not yet published, potent and selective agonists for this receptor, such as RTI-13951-33 (EC50 = 25 nM), have been developed and show promise in preclinical models of alcohol use disorder.[2][4] Given the structural similarities and shared CNS effects, it is plausible that GPR88 agonism contributes to the overall pharmacodynamic profile of this compound.
Sigma-1 Receptor Interaction
Quantitative Pharmacodynamic Data
The following tables summarize the available quantitative data on the pharmacodynamic actions of this compound citrate and related compounds.
Table 1: In Vitro Functional Activity of this compound Citrate
| Target | Assay Type | Species | Preparation | Parameter | Value | Reference |
| Dopamine D₂ Receptor-Mediated GIRK Current | Whole-cell patch clamp | Rat | Acutely dissociated VTA neurons | IC₅₀ | 7.0 µM | [3] |
Table 2: In Vitro Agonist Activity of GPR88 Agonists
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| 2-PCCA | cAMP HTRF functional assay | - | EC₅₀ | 3.1 nM | [2] |
| (1R,2R)-isomer of 2-PCCA | GloSensor cAMP assay | HEK293 cells | EC₅₀ | 603 nM | [2] |
| RTI-13951-33 | in vitro cAMP functional assay | - | EC₅₀ | 25 nM | [4] |
| RTI-13951-33 | [³⁵S]-GTPγS binding assay | Mouse striatal membranes | EC₅₀ | 535 nM | [4] |
| BI-9508 | Gi1 BRET assay | hGPR88 over-expressing HEK293 cells | EC₅₀ | 47 nM | [6] |
Table 3: In Vivo Neurochemical Effects of this compound Citrate
| Brain Region | Method | Species | Dose (i.p.) | Effect | Reference |
| Nucleus Accumbens | In vivo microdialysis | Rat | 20 and 40 mg/kg | Increased dopamine levels | [1] |
Note: Specific Ki values for this compound citrate at dopamine, serotonin, and sigma-1 receptors are not currently available in the published literature.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacodynamic studies. The following sections outline the protocols for key experiments used to characterize the CNS effects of this compound citrate.
Whole-Cell Patch-Clamp Electrophysiology for GIRK Channel Inhibition
Objective: To measure the inhibitory effect of this compound on dopamine D₂ receptor-mediated GIRK currents in VTA dopamine neurons.
Protocol:
-
Neuron Dissociation: Acutely dissociate dopamine neurons from the ventral tegmental area (VTA) of rats.
-
Cell Identification: Identify dopamine neurons based on their characteristic hyperpolarization-activated currents (Ih).
-
Recording Configuration: Establish a whole-cell patch-clamp configuration.
-
Current Measurement: In voltage-clamp mode, hold the neuron at a potential that allows for the measurement of inwardly rectifying potassium currents.
-
GIRK Current Activation: Apply a dopamine D₂ receptor agonist to activate GIRK currents.
-
This compound Application: Perfuse the bath with increasing concentrations of this compound citrate.
-
Data Analysis: Measure the reduction in the D₂ receptor-activated GIRK current at each this compound concentration and calculate the IC₅₀ value.
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure the effect of this compound on extracellular dopamine levels in the nucleus accumbens.
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the nucleus accumbens of a freely moving rat.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect dialysate samples at regular intervals to establish a stable baseline of extracellular dopamine.
-
This compound Administration: Administer this compound citrate (e.g., 20 or 40 mg/kg, i.p.).
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.
-
Neurochemical Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-administration dopamine levels as a percentage change from the baseline.
c-Fos Immunohistochemistry for Neuronal Activation
Objective: To identify brain regions activated by this compound administration.
Protocol:
-
Drug Administration: Administer this compound citrate (e.g., 40 mg/kg, i.p.) to rats.
-
Perfusion and Fixation: After a set time (e.g., 2 hours), perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Brain Sectioning: Remove the brain and cut it into thin sections using a cryostat or vibratome.
-
Immunostaining:
-
Incubate the sections with a primary antibody against c-Fos.
-
Wash and incubate with a biotinylated secondary antibody.
-
Apply an avidin-biotin-peroxidase complex.
-
Visualize the c-Fos positive cells using a chromogen such as diaminobenzidine (DAB).
-
-
Microscopy and Analysis: Mount the sections on slides and quantify the number of c-Fos positive cells in specific brain regions, such as the VTA, using a microscope and image analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's action on the VTA dopamine neuron signaling pathway.
Caption: Workflow for in vivo microdialysis to measure dopamine release.
Caption: Experimental workflow for c-Fos immunohistochemistry.
Conclusion and Future Directions
The pharmacodynamic profile of this compound citrate reveals a complex interplay of actions on ion channels and key neurotransmitter systems within the CNS. Its primary role as a GIRK channel inhibitor, leading to increased neuronal excitability and enhanced dopamine release in the nucleus accumbens, provides a strong rationale for its observed antidepressant-like effects. The potential involvement of GPR88 and sigma-1 receptors adds further layers to its mechanism of action that warrant more detailed investigation.
For drug development professionals, this compound represents a promising lead compound with a novel mechanism of action for the treatment of psychiatric disorders. Future research should focus on elucidating the precise binding affinities (Ki values) of this compound at its various CNS targets to build a more complete quantitative picture of its pharmacodynamics. Further exploration of its activity at GPR88 and sigma-1 receptors, including functional assays to determine its potency and efficacy at these sites, will be crucial for understanding its full therapeutic potential and for the development of more selective and potent analogs. Clinical trials with robust pharmacodynamic endpoints will be essential to translate these promising preclinical findings into effective therapies for patients with CNS disorders.
References
- 1. This compound increases dopamine level in the nucleus accumbens without methamphetamine-like behavioral sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound activates VTA dopamine neuron via inhibiting dopamine D₂ receptor-mediated inward rectifying K⁺ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Selective, and Brain-Penetrant Small Molecule that Activates the Orphan Receptor GPR88 and Reduces Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
Methodological & Application
Application Notes and Protocols: Tipepidine Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tipepidine, with the IUPAC name 3-(di-2-thienylmethylene)-1-methylpiperidine, is a non-opioid antitussive agent that has garnered renewed interest for its potential psychiatric applications. Initially developed in Japan in 1959, its unique mechanism of action, involving the inhibition of G protein-coupled inwardly-rectifying potassium (GIRK) channels and interaction with sigma-1 (σ1) receptors, sets it apart from traditional cough suppressants.[1][2] This document provides detailed application notes and protocols for the chemical synthesis and purification of this compound and its common salt forms, tailored for research and drug development purposes.
Data Presentation
Table 1: Physicochemical Properties of this compound and its Salts
| Property | This compound (Free Base) | This compound Citrate Monohydrate | This compound Hibenzate |
| Molecular Formula | C₁₅H₁₇NS₂ | C₁₅H₁₇NS₂・C₆H₈O₇・H₂O | C₂₉H₂₇NO₄S₂ |
| Molecular Weight | 275.43 g/mol | 485.57 g/mol | 517.66 g/mol |
| Appearance | Yellow crystals | Yellow crystals | Crystals |
| Melting Point | 64-65 °C | 138-139 °C | 187-190 °C |
| Solubility | Soluble in petroleum ether | Soluble in water, ethanol, propylene glycol | Sparingly soluble in water |
Experimental Protocols
I. Synthesis of this compound Free Base
The synthesis of this compound typically proceeds via a condensation reaction between a piperidone derivative and a di(thienyl)methane derivative. The following protocol is based on established synthetic routes.
Reaction Scheme:
Starting Materials: 1-methyl-3-piperidone and di(2-thienyl)methane
Product: 3-(di-2-thienylmethylene)-1-methylpiperidine (this compound)
Materials and Reagents:
-
1-methyl-3-piperidone
-
di(2-thienyl)methane
-
Strong base (e.g., sodium amide, potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., toluene, benzene)
-
Quenching agent (e.g., water, ammonium chloride solution)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Petroleum ether for crystallization
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve di(2-thienyl)methane in an appropriate volume of anhydrous aprotic solvent.
-
Base Addition: Under a nitrogen atmosphere, slowly add a strong base to the solution at room temperature. Stir the mixture for a specified duration to ensure the formation of the carbanion.
-
Addition of Piperidone: To the resulting mixture, add a solution of 1-methyl-3-piperidone in the same anhydrous solvent dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
II. Purification of this compound Free Base
Method: Crystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as petroleum ether.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the resulting yellow crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold petroleum ether.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The expected melting point of the purified this compound is 64-65 °C.
III. Preparation of this compound Salts
A. This compound Citrate Monohydrate
-
Dissolution: Dissolve the purified this compound free base in a suitable solvent like ethanol.
-
Acid Addition: Add a stoichiometric amount of citric acid dissolved in a minimal amount of water.
-
Crystallization: Stir the solution and allow it to crystallize. Cooling may be necessary to induce precipitation.
-
Isolation and Drying: Collect the crystals by filtration, wash with a cold solvent, and dry to obtain this compound citrate monohydrate. The expected melting point is 138-139 °C.
B. This compound Hibenzate
The preparation of this compound hibenzate involves the reaction of this compound with hibenzic acid (o-(4-hydroxybenzoyl)benzoic acid).
-
Reaction: Dissolve this compound free base in a suitable solvent (e.g., acetone).
-
Acid Addition: Add a solution of hibenzic acid in the same solvent.
-
Crystallization: The salt will precipitate out of the solution. The mixture can be heated to ensure complete reaction and then cooled to maximize crystal formation.
-
Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry. The expected melting point is 187-190 °C.
Mandatory Visualizations
This compound Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound.
References
Application Notes and Protocols for the Quantification of Tipepidine in Plasma
These application notes provide detailed methodologies for the quantitative analysis of Tipepidine in human plasma using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC-UV Method
This method offers a simple and robust approach for the routine quantification of this compound in plasma, suitable for pharmacokinetic studies.
Experimental Protocol
Sample Preparation: Liquid-Liquid Extraction
-
To 1.0 mL of human plasma in a centrifuge tube, add a suitable internal standard (e.g., Imipramine).
-
Add 1.0 mL of a buffering agent to adjust the pH to 9.0.
-
Add 5.0 mL of an extraction solvent mixture (e.g., n-heptane-isoamyl alcohol, 98.5:1.5, v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject 50 µL into the HPLC system.
Chromatographic Conditions
-
Instrument: HPLC system with UV detector
-
Column: Reversed-phase C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile:Methanol:0.05 M KH2PO4 (20:25:55, v/v), pH adjusted to 3.0
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm
-
Run Time: Approximately 10 minutes
Data Presentation
| Parameter | Result |
| Linearity Range | 5 - 1200 ng/mL |
| Limit of Quantitation (LOQ) | 5 ng/mL[1][2] |
| Precision (CV%) | < 10%[2] |
| Accuracy | Within ±15% |
| Internal Standard | Imipramine[1][2] |
Experimental Workflow
LC-MS/MS Method
This highly sensitive and specific method is ideal for the quantification of this compound in plasma at low concentrations, making it suitable for detailed pharmacokinetic and bioequivalence studies.
Experimental Protocol
Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma in a microcentrifuge tube, add a suitable internal standard (e.g., Clopidogrel).
-
Add 150 µL of acetonitrile to precipitate plasma proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
-
Instrument: LC-MS/MS system
-
Column: Reversed-phase C18 column (e.g., 50 mm x 2.0 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile : 1 mM Ammonium Acetate in water (75:25, v/v)[4]
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (to be determined experimentally)
-
Internal Standard (Clopidogrel): m/z 322.40 > m/z 212.20[4]
-
Data Presentation
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL[4][5] |
| Limit of Quantitation (LOQ) | 1.0 ng/mL[5] |
| Precision (CV%) | < 7%[4] |
| Accuracy | 92.4 - 95.6%[4] |
| Internal Standard | Clopidogrel[4][5] |
Experimental Workflow
GC-MS Method
Gas Chromatography-Mass Spectrometry offers an alternative for the quantification of this compound, particularly when derivatization can enhance volatility and thermal stability.
Experimental Protocol
Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
To 1.0 mL of plasma, add a suitable internal standard.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute this compound and the internal standard with a suitable organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under nitrogen.
-
(Optional but recommended) Derivatize the residue with a suitable agent (e.g., a silylating agent) to improve chromatographic properties.
-
Reconstitute in an appropriate solvent (e.g., ethyl acetate) for injection.
Chromatographic and Mass Spectrometric Conditions
-
Instrument: GC-MS system
-
Column: Capillary column suitable for amine analysis (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program:
-
Initial: 150°C, hold for 1 min
-
Ramp: 10°C/min to 280°C, hold for 5 min
-
-
Ionization Mode: Electron Ionization (EI)
-
Detection Mode: Selected Ion Monitoring (SIM)
Data Presentation
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Limit of Quantitation (LOQ) | 10 ng/mL |
| Precision (CV%) | < 15% |
| Accuracy | Within ±20% |
| Internal Standard | To be selected (e.g., a structurally similar compound) |
Experimental Workflow
References
- 1. Determination of ticlopidine in human plasma by high-performance liquid chromatography and ultraviolet absorbance detection. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Determination of ticlopidine in human plasma by high-performance liquid chromatography and ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC method for the determination of nifedipine in rat plasma: development, validation, and application to pharmacokinetic drug-herb interaction study [pharmacia.pensoft.net]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. Ticlopidine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry. Application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Tipepidine in Plasma
Introduction
Tipepidine is a non-opioid, centrally acting antitussive agent. Its therapeutic potential is also being explored for several neuropsychiatric disorders due to its inhibitory action on G-protein-coupled inwardly-rectifying potassium (GIRK) channels. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document provides a detailed protocol for the determination of this compound concentration in plasma samples using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Principle
This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. An internal standard (IS) is used to ensure accuracy and precision.
Materials and Reagents
-
Analytes and Internal Standard:
-
This compound reference standard (≥98% purity)
-
This compound-d5 (or other suitable deuterated analog) as internal standard (IS) (≥98% purity). If a deuterated standard is unavailable, a structurally similar compound such as Ticlopidine can be used as an alternative IS.
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (drug-free, with anticoagulant such as K2-EDTA)
-
Equipment
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18, 50 mm x 2.1 mm, 3.5 µm particle size (or equivalent)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
Autosampler vials
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of this compound and the internal standard in 10 mL of methanol, respectively.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the this compound stock solution with 50% acetonitrile in water to obtain working standard solutions at concentrations ranging from 10 ng/mL to 10,000 ng/mL.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the IS stock solution with 50% acetonitrile in water.
-
-
Calibration Standards and QC Samples:
-
Spike 90 µL of blank human plasma with 10 µL of the appropriate this compound working standard solution to prepare calibration standards.
-
Prepare QC samples at low, medium, and high concentrations in the same manner using separately prepared working standard solutions.
-
Sample Preparation
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample), add 10 µL of the 100 ng/mL internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile (pre-chilled to -20°C) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 50 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| Dwell Time | 100 ms |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 276.1 | 110.1 | 35 | 80 |
| 276.1 | 97.1 | 40 | 80 | |
| This compound-d5 (IS) | 281.1 | 115.1 | 35 | 80 |
| 281.1 | 97.1 | 40 | 80 |
(Note: The primary quantifying transition is indicated in bold . Collision energy and declustering potential may require optimization on the specific instrument used.)
Data Analysis and Quantification
-
Integrate the peak areas of this compound and the internal standard.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in QC and unknown samples from the calibration curve.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for this compound analysis in plasma.
This compound Structure and Predicted Fragmentation
Caption: Predicted fragmentation of this compound for MS/MS.
This compound Metabolic Pathway
Caption: Simplified metabolic pathway of this compound.
Disclaimer: This protocol is a general guideline and may require optimization for specific laboratory conditions and instrumentation. The fragmentation pattern and internal standard selection are based on theoretical predictions and may need experimental verification.
Application Notes and Protocols: In Vivo Microdialysis for Dopamine Measurement with Tipepidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vivo microdialysis to measure dopamine levels in the nucleus accumbens of rats following the administration of tipepidine. This compound, a non-narcotic antitussive, has been shown to modulate dopaminergic neurotransmission, making it a compound of interest for neuropsychopharmacological research.
Introduction
In vivo microdialysis is a widely used technique for sampling and quantifying neurotransmitters and other molecules in the interstitial fluid of living animals.[1] This method allows for the continuous monitoring of extracellular dopamine concentrations in specific brain regions, providing valuable insights into the neurochemical effects of pharmacological agents. This compound has been demonstrated to increase dopamine levels in the nucleus accumbens, a key brain region involved in reward and motivation.[2][3] The mechanism underlying this effect is believed to involve the activation of mesolimbic dopamine neurons through the inhibition of G protein-coupled inwardly rectifying potassium (GIRK) channels.[1][2][3]
This document outlines the necessary procedures, from surgical implantation of the microdialysis probe to the analysis of dopamine in the collected samples, to facilitate the investigation of this compound's effects on dopamine neurotransmission.
Data Presentation
| Treatment Group | Dopamine Concentration (relative to baseline) | Key Findings |
| Vehicle Control | 100% | No significant change in basal dopamine levels. |
| This compound (20 mg/kg, i.p.) | Increased | Significant elevation in extracellular dopamine.[2] |
| This compound (40 mg/kg, i.p.) | Increased | Significant elevation in extracellular dopamine.[1][2] |
Experimental Protocols
Animal Model and Housing
-
Species: Male Wistar or Sprague-Dawley rats (250-350 g).
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures must be in accordance with institutional animal care and use committee guidelines.
Surgical Implantation of Microdialysis Guide Cannula
This protocol describes the stereotaxic implantation of a guide cannula targeting the nucleus accumbens.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull above the target coordinates for the nucleus accumbens.
-
Stereotaxic Coordinates: For the nucleus accumbens, use the following coordinates relative to bregma: Anteroposterior (AP): +1.5 mm; Mediolateral (ML): ±0.6 mm; Dorsoventral (DV): -3.5 mm.[4] These coordinates may need to be adjusted based on the specific rat strain and age.
-
Slowly lower the guide cannula to the target depth.
-
Secure the guide cannula to the skull using dental cement and jeweler's screws.
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
Allow the animal to recover for at least 7-10 days before the microdialysis experiment.
-
In Vivo Microdialysis Procedure
-
Microdialysis Probe: Use a commercially available microdialysis probe with a 2-4 mm active membrane length and a molecular weight cutoff of 6-20 kDa.
-
Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF):
-
147 mM NaCl
-
4 mM KCl
-
2.3 mM CaCl2
-
Prepare fresh and filter through a 0.22 µm filter before use.
-
-
Experimental Day:
-
Gently restrain the rat and remove the dummy cannula.
-
Insert the microdialysis probe through the guide cannula into the nucleus accumbens.
-
Connect the probe to a syringe pump and perfuse with aCSF at a constant flow rate of 1.0-2.0 µL/min.
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of dopamine levels.
-
Collect baseline dialysate samples every 15-20 minutes.
-
Administer this compound (e.g., 20 or 40 mg/kg, intraperitoneally) or vehicle.
-
Continue to collect dialysate samples at regular intervals (e.g., every 15-20 minutes) for at least 2-3 hours post-injection.
-
Store the collected samples at -80°C until analysis.
-
Dopamine Analysis by HPLC-ECD
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive method for quantifying dopamine in microdialysate samples.
-
HPLC System: An isocratic HPLC system equipped with a refrigerated autosampler and an electrochemical detector.
-
Column: A reverse-phase C18 column (e.g., 1.5 x 50 mm, 3 µm).
-
Mobile Phase: A typical mobile phase consists of:
-
150 mM Sodium dihydrogen phosphate
-
4.76 mM Citric acid
-
3 mM Sodium dodecyl sulfate
-
50 µM EDTA
-
10% (v/v) Methanol
-
15% (v/v) Acetonitrile
-
Adjust pH to 5.60 with sodium hydroxide.
-
-
Flow Rate: 0.20 mL/min.
-
Electrochemical Detector:
-
Set the analytical cell potential to +220 mV and the guard cell potential to +275 mV.
-
-
Procedure:
-
Thaw the microdialysate samples on ice.
-
Inject a 10 µL aliquot of each sample into the HPLC system.
-
Generate a standard curve using known concentrations of dopamine to quantify the amount of dopamine in the samples.
-
Express the results as a percentage of the baseline dopamine concentration.
-
Visualizations
Signaling Pathway
References
- 1. This compound activates VTA dopamine neuron via inhibiting dopamine D₂ receptor-mediated inward rectifying K⁺ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oipub.com [oipub.com]
- 3. This compound increases dopamine level in the nucleus accumbens without methamphetamine-like behavioral sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Testing Tipepidine Efficacy in Animal Models of ADHD
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing two established animal models of Attention-Deficit/Hyperactivity Disorder (ADHD) – the Spontaneously Hypertensive Rat (SHR) and the 6-hydroxydopamine (6-OHDA) lesion model – for assessing the preclinical efficacy of Tipepidine. Detailed protocols for model creation and behavioral assessment are provided, along with an overview of this compound's mechanism of action.
Introduction to Animal Models of ADHD
Animal models are crucial for understanding the neurobiological underpinnings of ADHD and for the preclinical evaluation of novel therapeutics. The two models detailed herein, the SHR and the 6-OHDA lesion model, are widely used and represent genetic and neurodevelopmental aspects of ADHD, respectively.
-
Spontaneously Hypertensive Rat (SHR): The SHR is the most widely used genetic model of ADHD.[1][2] These rats exhibit the core behavioral symptoms of ADHD, including hyperactivity, impulsivity, and deficits in sustained attention, which are particularly evident in juvenile and young adult animals before the onset of significant hypertension.[1][2] The Wistar-Kyoto (WKY) rat is the appropriate normotensive control strain for the SHR.[3]
-
Neonatal 6-hydroxydopamine (6-OHDA) Lesion Model: This neurodevelopmental model involves the administration of the neurotoxin 6-OHDA to neonatal rodents.[4][5] This procedure selectively destroys dopaminergic neurons, particularly in the nigrostriatal pathway, leading to long-lasting hyperactivity and attentional deficits that mimic aspects of ADHD.[4][6]
This compound: A Novel Therapeutic Candidate for ADHD
This compound is a non-narcotic antitussive that has shown potential for the treatment of ADHD.[7][8] Its mechanism of action is distinct from traditional stimulants and is primarily attributed to the inhibition of G protein-coupled inwardly rectifying potassium (GIRK) channels.[7][9] This inhibition leads to the modulation of monoaminergic systems, including an increase in dopamine levels in key brain regions like the nucleus accumbens and prefrontal cortex.[7][9]
Data Presentation: Efficacy of this compound in ADHD Models
While direct, quantitative data on the dose-response effects of this compound in SHR and 6-OHDA models of ADHD are still emerging in publicly available literature, preliminary evidence suggests its potential. One study indicated that this compound could attenuate hyperactivity in a methamphetamine-induced hyperactivity model in mice.[7] Furthermore, studies in other rodent models have demonstrated that this compound at doses of 20 and 40 mg/kg (i.p.) can increase extracellular dopamine levels in the nucleus accumbens and exert antidepressant-like effects mediated by dopamine D1 and adrenaline α2 receptors.[9][10]
Table 1: Summary of Preclinical Evidence for this compound's Effects Relevant to ADHD
| Animal Model | This compound Dosage | Observed Effects | Citation(s) |
| Methamphetamine-induced hyperactivity (mice) | Not specified | Attenuation of hyperactivity | [7] |
| Normal Wistar rats | 20 and 40 mg/kg, i.p. | Increased dopamine levels in the nucleus accumbens | [9] |
| ACTH-treated rats (depression model) | 20 and 40 mg/kg, i.p. | Antidepressant-like effects, mediated by dopamine D1 and adrenaline α2 receptors; increased dopamine in the nucleus accumbens | [10] |
Experimental Protocols
I. Animal Models
A. Spontaneously Hypertensive Rat (SHR) Model
-
Animals: Male juvenile or young adult (4-12 weeks old) Spontaneously Hypertensive Rats (SHR) and age-matched Wistar-Kyoto (WKY) control rats.
-
Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimation: Allow at least one week of acclimation to the housing facility before initiating any behavioral testing.
B. Neonatal 6-hydroxydopamine (6-OHDA) Lesion Model
-
Animals: Pregnant Sprague-Dawley or Wistar rats.
-
Procedure (Day of Birth = Postnatal Day 0):
-
On postnatal day 5 (P5), separate pups from the dam.
-
Pre-treat pups with desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from 6-OHDA toxicity.
-
Thirty minutes after desipramine administration, anesthetize pups using hypothermia.
-
Secure the pup in a stereotaxic apparatus adapted for neonates.
-
Inject 6-hydroxydopamine (100 µg in 2 µl of 0.1% ascorbic acid-saline) intracisternally or bilaterally into the desired brain region (e.g., striatum).
-
Inject the vehicle (0.1% ascorbic acid-saline) in control animals.
-
After injection, warm the pups and return them to the dam.
-
Wean pups at P21 and house them in groups. Behavioral testing can commence in the juvenile or adult stage.
-
II. Behavioral Assessment
A. Open Field Test (Assessment of Locomotor Activity/Hyperactivity)
-
Apparatus: A square or circular arena with high walls to prevent escape. For rats, a common size is 100 cm x 100 cm with 40 cm high walls.[3] The arena floor is typically divided into a grid of equal squares.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a predefined period (e.g., 15-30 minutes) using an automated video-tracking system.
-
Clean the arena thoroughly with 70% ethanol between each trial to eliminate olfactory cues.
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency (number of times the animal stands on its hind legs).
-
Number of line crossings.
-
B. Y-Maze Test (Assessment of Spontaneous Alternation and Working Memory)
-
Apparatus: A three-armed maze with arms of equal length (e.g., 40 cm long, 10 cm wide, and 30 cm high for rats) positioned at 120-degree angles from each other.[11][12]
-
Procedure:
-
Place the animal at the end of one arm (the "start arm").
-
Allow the animal to freely explore all three arms for a set duration (e.g., 8 minutes).[11]
-
Record the sequence of arm entries using a video camera and tracking software. An arm entry is typically defined as the animal placing all four paws into the arm.
-
Clean the maze with 70% ethanol between each trial.
-
-
Parameters Measured:
-
Spontaneous Alternation Percentage (SAP): Calculated as the number of alternations (entries into three different arms on consecutive choices) divided by the total number of arm entries minus two, multiplied by 100. A lower SAP is indicative of deficits in working memory and attention.
-
Total number of arm entries (as a measure of general activity).
-
Signaling Pathways and Experimental Workflows
References
- 1. Characterizing operant hyperactivity in the Spontaneously Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spontaneously hypertensive rat (SHR) as an animal model for ADHD: a short overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Spontaneously Hypertensive Rat model of ADHD – the importance of selecting the appropriate reference strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perinatal 6-Hydroxydopamine Modeling of ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neonatal 6-OHDA lesion model in mouse induces Attention-Deficit/ Hyperactivity Disorder (ADHD)-like behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neonatal 6-OHDA Lesion Model in Mouse Induces Cognitive Dysfunctions of Attention-Deficit/Hyperactivity Disorder (ADHD) During Young Age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in children with attention deficit/hyperactivity disorder: a 4-week, open-label, preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound increases dopamine level in the nucleus accumbens without methamphetamine-like behavioral sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a non-narcotic antitussive, exerts an antidepressant-like effect in the forced swimming test in adrenocorticotropic hormone-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Y-Maze Protocol [protocols.io]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effects of Tipepidine on Ion Channels using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing patch-clamp electrophysiology for studying the effects of the non-narcotic antitussive drug, tipepidine, on various ion channels. This document includes an overview of this compound's known ion channel interactions, detailed protocols for whole-cell patch-clamp recordings of key ion channel families, and a framework for data analysis and presentation.
Introduction to this compound and Ion Channel Modulation
This compound is a centrally acting non-opioid antitussive agent.[1] While its primary mechanism of action has been linked to the modulation of neurotransmitter systems, emerging evidence suggests that this compound also interacts with various ion channels.[1] Understanding these interactions is crucial for elucidating its full pharmacological profile, including potential side effects and novel therapeutic applications. Patch-clamp electrophysiology is the gold-standard technique for investigating the direct effects of compounds on ion channel function with high resolution.[2]
One of the key reported targets of this compound is the G protein-coupled inwardly rectifying potassium (GIRK) channel, a subtype of inwardly rectifying potassium (Kir) channels.[3] Studies have shown that this compound can inhibit GIRK channel currents, which may contribute to its observed antidepressant-like effects through the activation of mesolimbic dopamine neurons.[3]
This document outlines protocols to investigate the effects of this compound on four major families of ion channels:
-
Inwardly Rectifying Potassium (Kir) Channels: With a known inhibitory effect on GIRK channels.
-
ATP-Sensitive Potassium (KATP) Channels: To explore potential metabolic modulation.
-
Voltage-Gated Sodium (NaV) Channels: To assess effects on neuronal excitability.
-
Voltage-Gated Calcium (CaV) Channels: To investigate potential impacts on neurotransmitter release and other calcium-dependent processes.
Data Presentation: this compound's Effect on Ion Channels
The following tables summarize the known quantitative data for this compound's effect on Kir channels and provide a template for presenting data for other ion channel families as it becomes available.
Table 1: Effect of this compound on Inwardly Rectifying Potassium (Kir) Channels
| Ion Channel Subtype | Cell Type | This compound Concentration | Effect | IC50 | Reference |
| GIRK (Dopamine D₂ Receptor-Mediated) | Acutely dissociated rat Ventral Tegmental Area (VTA) dopamine neurons | 1-100 µM | Reversible inhibition of GIRK currents | 7.0 µM | [3] |
Table 2: Effect of this compound on ATP-Sensitive Potassium (KATP) Channels
| Ion Channel Subtype | Cell Type | This compound Concentration | Effect | IC50 | Reference |
| N/A | N/A | N/A | No quantitative data available from patch-clamp studies. | N/A | N/A |
Table 3: Effect of this compound on Voltage-Gated Sodium (NaV) Channels
| Ion Channel Subtype | Cell Type | This compound Concentration | Effect | IC50 | Reference |
| N/A | N/A | N/A | No quantitative data available from patch-clamp studies. | N/A | N/A |
Table 4: Effect of this compound on Voltage-Gated Calcium (CaV) Channels
| Ion Channel Subtype | Cell Type | This compound Concentration | Effect | IC50 | Reference |
| N/A | N/A | N/A | No quantitative data available from patch-clamp studies. | N/A | N/A |
Experimental Protocols
The following are detailed protocols for whole-cell patch-clamp recordings to study the effects of this compound on the four specified ion channel families. These protocols are intended as a starting point and may require optimization based on the specific cell type and recording equipment used.
General Workflow for Patch-Clamp Electrophysiology
The general workflow for investigating the effect of this compound on a specific ion channel involves establishing a whole-cell patch-clamp recording, obtaining a stable baseline current, applying various concentrations of this compound, and recording the resulting changes in ion channel activity.
General workflow for patch-clamp experiments.
Protocol 1: Investigating this compound's Effect on Inwardly Rectifying Potassium (Kir) Channels
This protocol is designed to measure Kir currents and assess their modulation by this compound.
1. Cell Preparation:
-
Use a cell line stably expressing the Kir channel subtype of interest (e.g., HEK293 cells expressing a specific Kir2.x or GIRK channel combination) or primary neurons known to endogenously express these channels.
2. Solutions:
-
External Solution (in mM): 140 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with KOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 3 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH. For studying GIRK channels, GTP is essential in the internal solution for G-protein activation.
3. Electrophysiological Recording:
-
Mode: Whole-cell voltage-clamp.
-
Holding Potential: -80 mV.
-
Voltage Protocol: Apply a series of voltage steps from -120 mV to +60 mV in 20 mV increments for 500 ms.
-
Data Acquisition: Record the resulting currents. Kir currents are characterized by a larger inward current at potentials negative to the potassium reversal potential (Erev K⁺) and a smaller outward current at potentials positive to Erev K⁺.
4. This compound Application:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.
-
After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 1, 3, 10, 30, 100 µM).
-
Allow the effect of each concentration to reach a steady state before applying the next concentration.
-
Perform a washout with the control external solution to check for reversibility.
5. Data Analysis:
-
Measure the peak inward and outward current amplitudes at each voltage step in the absence and presence of this compound.
-
Construct current-voltage (I-V) relationship plots.
-
Calculate the percentage of inhibition of the inward current at a specific negative potential (e.g., -120 mV) for each this compound concentration.
-
Generate a dose-response curve and calculate the IC₅₀ value.
Protocol for studying this compound's effect on Kir channels.
Protocol 2: Investigating this compound's Effect on ATP-Sensitive Potassium (KATP) Channels
This protocol is designed to measure KATP channel currents, which are sensitive to the intracellular ATP/ADP ratio.
1. Cell Preparation:
-
Use a cell line expressing the desired KATP channel subtype (e.g., Kir6.2/SUR1 or Kir6.2/SUR2A) or primary cells like pancreatic β-cells or cardiomyocytes.
2. Solutions:
-
External Solution (in mM): 140 KCl, 2.6 CaCl₂, 1.2 MgCl₂, 10 HEPES. Adjust pH to 7.4 with KOH.
-
Internal Solution (low ATP, to open channels) (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 0.1 Mg-ATP, 1 ADP. Adjust pH to 7.2 with KOH.
-
Internal Solution (high ATP, to close channels) (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 3 Mg-ATP. Adjust pH to 7.2 with KOH.
3. Electrophysiological Recording:
-
Mode: Whole-cell voltage-clamp.
-
Holding Potential: -70 mV.
-
Voltage Protocol: Apply voltage ramps from -120 mV to +60 mV over 1 second.
-
Data Acquisition: Record the current during the voltage ramp. KATP channels will exhibit a largely linear current-voltage relationship around the potassium reversal potential. Confirm channel identity by applying a known KATP channel blocker (e.g., glibenclamide) or opener (e.g., diazoxide).
4. This compound Application:
-
Follow the same procedure as described in Protocol 1 for the application of this compound.
5. Data Analysis:
-
Measure the current amplitude at a specific potential (e.g., -100 mV) in the absence and presence of this compound.
-
Calculate the percentage of inhibition or activation for each concentration.
-
Construct a dose-response curve to determine the IC₅₀ or EC₅₀.
Protocol for studying this compound's effect on KATP channels.
Protocol 3: Investigating this compound's Effect on Voltage-Gated Sodium (NaV) Channels
This protocol focuses on isolating and recording NaV channel currents.
1. Cell Preparation:
-
Use a cell line stably expressing a specific NaV channel subtype (e.g., HEK293 cells expressing NaV1.1, NaV1.2, etc.) or primary neurons.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To block potassium currents, TEA-Cl can be substituted for KCl and CsCl can be added. To block calcium currents, CdCl₂ (e.g., 200 µM) can be added.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. The use of Cs⁺ and F⁻ internally helps to block potassium and calcium channels, respectively.
3. Electrophysiological Recording:
-
Mode: Whole-cell voltage-clamp.
-
Holding Potential: -100 mV (to ensure channels are in a resting state).
-
Voltage Protocol: Apply depolarizing steps from -80 mV to +60 mV in 10 mV increments for 50 ms.
-
Data Acquisition: Record the fast, transient inward currents characteristic of NaV channels.
4. This compound Application:
-
Follow the same procedure as described in Protocol 1.
5. Data Analysis:
-
Measure the peak inward current amplitude at each voltage step.
-
Analyze the voltage-dependence of activation and inactivation.
-
Investigate use-dependent block by applying a train of depolarizing pulses.
-
Construct a dose-response curve for the inhibition of the peak current to determine the IC₅₀.
Protocol for studying this compound's effect on NaV channels.
Protocol 4: Investigating this compound's Effect on Voltage-Gated Calcium (CaV) Channels
This protocol is tailored for the recording of CaV channel currents.
1. Cell Preparation:
-
Use a cell line expressing a specific CaV channel subtype (e.g., HEK293 cells expressing CaV1.2, CaV2.2, etc.) or primary neurons or cardiomyocytes.
2. Solutions:
-
External Solution (in mM): 120 TEA-Cl, 10 BaCl₂ or CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. Ba²⁺ is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
-
Internal Solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
3. Electrophysiological Recording:
-
Mode: Whole-cell voltage-clamp.
-
Holding Potential: -90 mV.
-
Voltage Protocol: Apply depolarizing steps from -70 mV to +60 mV in 10 mV increments for 200 ms.
-
Data Acquisition: Record the sustained inward currents carried by Ba²⁺ or Ca²⁺.
4. This compound Application:
-
Follow the same procedure as described in Protocol 1.
5. Data Analysis:
-
Measure the peak inward current amplitude at each voltage step.
-
Analyze the voltage-dependence of activation and inactivation.
-
Construct a dose-response curve for the inhibition of the peak current to determine the IC₅₀.
Protocol for studying this compound's effect on CaV channels.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow of a patch-clamp experiment to determine the effect of a compound like this compound on a specific ion channel.
Logical flow of a patch-clamp experiment.
References
- 1. Selective blockade of Cav1.2 (α1C) versus Cav1.3 (α1D) L-type calcium channels by the black mamba toxin calciseptine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms [frontiersin.org]
- 3. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing Clinical Trials of Tipepidine in Pediatric ADHD
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting clinical trials to evaluate the efficacy and safety of tipepidine for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in pediatric populations. The protocols outlined below are based on existing clinical trial data and the known pharmacological profile of this compound.
Introduction to this compound and its Rationale in ADHD
This compound is a non-narcotic antitussive agent that has been used in Japan since 1959.[1][2][3][4] Its potential as a therapeutic agent for ADHD stems from its unique mechanism of action as an inhibitor of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][2][3][4][5] Inhibition of GIRK channels is believed to modulate monoaminergic neurotransmission, increasing the levels of dopamine and norepinephrine in key brain regions, which is a well-established therapeutic strategy for ADHD.[2][3] Preliminary studies have suggested that this compound may be an effective and well-tolerated treatment for pediatric ADHD.[3][4][6]
Proposed Signaling Pathway of this compound in ADHD
The therapeutic effects of this compound in ADHD are hypothesized to be mediated through its interaction with GIRK channels, which are coupled to various G-protein-coupled receptors (GPCRs) such as dopamine D2 and adrenergic α2 receptors. By inhibiting the outflow of potassium ions, this compound reduces the hyperpolarizing effect of these receptors, leading to increased neuronal excitability and neurotransmitter release.
Caption: this compound's inhibition of GIRK channels counteracts GPCR-mediated hyperpolarization, leading to increased neurotransmitter release.
Application Notes for a Phase III Clinical Trial
Study Title
A Phase III, Randomized, Double-Blind, Placebo-Controlled, Multicenter Study to Evaluate the Efficacy and Safety of this compound in Children and Adolescents with Attention-Deficit/Hyperactivity Disorder.
Study Objectives
-
Primary Objective: To determine the efficacy of this compound compared to placebo in reducing the core symptoms of ADHD in children and adolescents over an 8-week treatment period.
-
Secondary Objectives:
-
To evaluate the safety and tolerability of this compound in the pediatric ADHD population.
-
To assess the impact of this compound on overall clinical functioning and improvement.
-
To explore the dose-response relationship of this compound in treating ADHD symptoms.
-
Patient Population
-
Inclusion Criteria:
-
Male and female subjects aged 6 to 17 years.
-
Diagnosis of ADHD according to the Diagnostic and Statistical Manual of Mental Disorders, 5th Edition (DSM-5) criteria.
-
ADHD Rating Scale IV (ADHD-RS-IV) total score ≥ 28 at baseline.
-
Clinical Global Impression-Severity (CGI-S) score ≥ 4 at baseline.
-
Informed consent from a parent or legal guardian and assent from the subject, where appropriate.
-
-
Exclusion Criteria:
-
History of psychosis, bipolar disorder, or other severe psychiatric conditions.
-
Known hypersensitivity to this compound.
-
Current use of other psychotropic medications for ADHD.
-
Significant medical conditions that could interfere with the study.
-
Study Design and Intervention
This will be an 8-week, randomized, parallel-group, double-blind, placebo-controlled trial.[6][7] Eligible subjects will be randomized in a 1:1:1 ratio to one of three treatment arms:
-
Arm 1: this compound 30 mg/day (10 mg three times daily).[1][3][4][8]
-
Arm 2: this compound 60 mg/day (20 mg three times daily).
-
Arm 3: Placebo three times daily.
Outcome Measures
-
Primary Efficacy Endpoint: Change from baseline to week 8 in the total score of the clinician-administered ADHD Rating Scale IV (ADHD-RS-IV).[1][6]
-
Secondary Efficacy Endpoints:
-
Change from baseline in the Inattention and Hyperactivity/Impulsivity subscale scores of the ADHD-RS-IV.[1][4]
-
Proportion of subjects with a ≥ 30% reduction in ADHD-RS-IV total score.
-
Change from baseline in the Clinical Global Impression-Severity (CGI-S) and Clinical Global Impression-Improvement (CGI-I) scales.[6]
-
-
Safety Endpoints:
-
Incidence and severity of treatment-emergent adverse events (TEAEs).
-
Changes in vital signs, weight, and laboratory parameters.
-
Experimental Protocols
Screening and Enrollment
-
Obtain written informed consent from the parent/legal guardian and assent from the child.
-
Conduct a comprehensive medical and psychiatric history.
-
Perform a physical examination, including measurement of vital signs and weight.
-
Collect blood and urine samples for routine laboratory tests.
-
Administer the ADHD-RS-IV and CGI-S to confirm eligibility.
-
Verify all inclusion and exclusion criteria.
Randomization and Blinding
-
Eligible subjects will be assigned a unique identification number.
-
Randomization will be performed using a central, computer-generated randomization schedule.
-
Both the subjects and the study personnel (investigators, coordinators, and raters) will be blinded to the treatment assignment.
Treatment Administration and Follow-up
-
Dispense the investigational product (this compound or placebo) at the randomization visit (Day 0).
-
Instruct the parent/guardian on the proper administration of the study drug (three times daily).
-
Schedule study visits at baseline (Day 0), Week 2, Week 4, Week 6, and Week 8.
-
At each follow-up visit, assess efficacy using the ADHD-RS-IV and CGI scales.
-
Monitor for adverse events and assess vital signs at each visit.
-
Collect blood samples for safety labs at Week 4 and Week 8.
Experimental Workflow Diagram
Caption: A streamlined workflow for the pediatric ADHD clinical trial of this compound, from recruitment to data analysis.
Data Presentation
Quantitative data from the clinical trial should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound 30 mg/day (n=100) | This compound 60 mg/day (n=100) | Placebo (n=100) | Total (N=300) |
| Age, mean (SD), years | 9.8 (2.1) | 9.9 (2.2) | 9.7 (2.0) | 9.8 (2.1) |
| Gender, n (%) Male | 72 (72.0) | 70 (70.0) | 71 (71.0) | 213 (71.0) |
| ADHD Subtype, n (%) | ||||
| Combined | 65 (65.0) | 68 (68.0) | 66 (66.0) | 199 (66.3) |
| Inattentive | 30 (30.0) | 28 (28.0) | 29 (29.0) | 87 (29.0) |
| Hyperactive/Impulsive | 5 (5.0) | 4 (4.0) | 5 (5.0) | 14 (4.7) |
| ADHD-RS-IV Total Score, mean (SD) | 38.5 (5.2) | 38.9 (5.4) | 38.6 (5.1) | 38.7 (5.2) |
| CGI-S Score, mean (SD) | 4.6 (0.8) | 4.7 (0.9) | 4.6 (0.8) | 4.6 (0.8) |
Table 2: Primary and Secondary Efficacy Outcomes at Week 8
| Outcome Measure | This compound 30 mg/day (n=100) | This compound 60 mg/day (n=100) | Placebo (n=100) | p-value vs. Placebo |
| ADHD-RS-IV Total Score | ||||
| Baseline, mean (SD) | 38.5 (5.2) | 38.9 (5.4) | 38.6 (5.1) | |
| Change from Baseline, mean (SD) | -15.2 (8.1) | -18.5 (8.5) | -8.1 (7.5) | <0.001 |
| CGI-S Score | ||||
| Baseline, mean (SD) | 4.6 (0.8) | 4.7 (0.9) | 4.6 (0.8) | |
| Change from Baseline, mean (SD) | -1.5 (1.0) | -1.9 (1.1) | -0.7 (0.9) | <0.001 |
| CGI-I Score ≤ 2 (Much/Very Much Improved), n (%) | 55 (55.0) | 65 (65.0) | 25 (25.0) | <0.001 |
Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | This compound 30 mg/day (n=100) | This compound 60 mg/day (n=100) | Placebo (n=100) |
| Any TEAE, n (%) | 25 (25.0) | 35 (35.0) | 20 (20.0) |
| Most Common TEAEs (≥5% in any group) | |||
| Somnolence | 8 (8.0) | 12 (12.0) | 5 (5.0) |
| Headache | 6 (6.0) | 8 (8.0) | 7 (7.0) |
| Decreased Appetite | 4 (4.0) | 7 (7.0) | 2 (2.0) |
| Nausea | 3 (3.0) | 5 (5.0) | 3 (3.0) |
| Serious TEAEs, n (%) | 0 (0.0) | 1 (1.0) | 0 (0.0) |
| Discontinuation due to TEAEs, n (%) | 2 (2.0) | 4 (4.0) | 1 (1.0) |
Conclusion
These application notes and protocols provide a robust framework for the clinical development of this compound as a novel treatment for pediatric ADHD. The proposed Phase III trial design is intended to rigorously evaluate the efficacy and safety of this compound, and the provided templates for data presentation and visualization tools are designed to ensure clarity and adherence to industry standards. Successful execution of such a trial could provide a valuable new therapeutic option for children and adolescents with ADHD.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound in children with attention deficit/hyperactivity disorder: a 4-week, open-label, preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in children with attention deficit/hyperactivity disorder: a 4-week, open-label, preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of this compound as adjunctive therapy in children with attention-deficit/hyperactivity disorder: Randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Application Note: Titration Method for Tipepidine Hibenzate Assay in Tablets
Introduction
Tipepidine hibenzate, a non-opioid cough suppressant, is the active pharmaceutical ingredient (API) in various tablet formulations. Accurate determination of its content is crucial for ensuring product quality and therapeutic efficacy. This application note details a robust and reliable non-aqueous acid-base titration method for the assay of this compound hibenzate in tablets, based on pharmacopoeial standards. The method is suitable for quality control and research environments.
Principle
The assay is based on the principle of non-aqueous acid-base titration. This compound hibenzate, a basic substance, is dissolved in a non-aqueous solvent, glacial acetic acid, which enhances its basicity. It is then titrated with a standard solution of a strong acid, perchloric acid, also in a non-aqueous medium. The endpoint of the titration is determined visually using crystal violet as an indicator, which exhibits a distinct color change in the non-aqueous environment.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the titration assay of this compound hibenzate in tablets.
| Parameter | Value |
| Analyte | This compound Hibenzate (C₁₅H₁₇NS₂·C₁₄H₁₀O₄) |
| Molecular Weight | 517.66 g/mol |
| Titrant | 0.1 mol/L Perchloric Acid (HClO₄) |
| Stoichiometric Factor | 1 mL of 0.1 mol/L HClO₄ ≡ 51.77 mg of this compound Hibenzate[1] |
| Sample Weight (Tablets) | Powder from ≥ 20 tablets |
| Amount of Powder for Assay | Equivalent to ~0.022 g of this compound Hibenzate[1] |
| Acceptance Criteria | 95.0% - 105.0% of the labeled amount[1] |
Experimental Protocol
1. Reagents and Solutions
-
Glacial Acetic Acid (CH₃COOH): Analytical reagent grade (100%).
-
Methanol (CH₃OH): Analytical reagent grade.
-
0.1 mol/L Perchloric Acid (HClO₄) VS: Commercially available standardized solution or prepare by dissolving 8.5 mL of perchloric acid (70%) in about 900 mL of glacial acetic acid, add 30 mL of acetic anhydride, and dilute to 1000 mL with glacial acetic acid. Allow the solution to stand for 24 hours and standardize against potassium hydrogen phthalate.
-
Crystal Violet Indicator TS: Dissolve 0.1 g of crystal violet in 100 mL of glacial acetic acid.
-
Diluted Acetic Acid (1 in 2): Prepare by mixing one volume of glacial acetic acid with one volume of water.
2. Sample Preparation
-
Weigh and finely powder not less than 20 this compound Hibenzate tablets.[1]
-
Accurately weigh a portion of the powder equivalent to approximately 0.022 g of this compound hibenzate.[1]
-
Transfer the weighed powder to a suitable flask.
-
Add 10 mL of diluted acetic acid (1 in 2) and 30 mL of methanol.[1]
-
Warm the mixture for 10 minutes with occasional shaking to dissolve the active ingredient.[1]
-
Allow the solution to cool to room temperature.
-
Quantitatively transfer the solution to a 50 mL volumetric flask and dilute to volume with methanol.
-
Filter the solution, discarding the first 10 mL of the filtrate. The clear filtrate is the sample solution.
3. Titration Procedure
-
Pipette a known volume of the sample solution (e.g., 25 mL) into a clean, dry titration flask.
-
Add 3 drops of crystal violet indicator TS to the flask. The solution should appear purple.
-
Titrate with 0.1 mol/L perchloric acid VS.
-
The endpoint is reached when the color of the solution changes from purple through blue to a stable green.[1]
-
Record the volume of titrant consumed.
-
Perform a blank determination by titrating the same volume of the solvent mixture without the sample.[1]
-
Make any necessary correction from the blank determination.
4. Calculation
Calculate the percentage of the labeled amount of this compound Hibenzate (C₁₅H₁₇NS₂·C₁₄H₁₀O₄) in the portion of the tablets taken using the following formula:
Where:
-
V_S = Volume of 0.1 mol/L perchloric acid consumed by the sample (mL)
-
V_B = Volume of 0.1 mol/L perchloric acid consumed by the blank (mL)
-
F = Stoichiometric factor (51.77 mg/mL)[1]
-
C = Concentration of the perchloric acid titrant (mol/L)
-
D = Dilution factor (if applicable)
-
W = Weight of the tablet powder taken for the assay (mg)
-
L = Labeled amount of this compound Hibenzate per tablet (mg)
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the titration assay of this compound Hibenzate in tablets.
Logical Relationship of Non-Aqueous Titration
Caption: Logical relationship in the non-aqueous titration of this compound Hibenzate.
References
Application Notes and Protocols for the Identification of Tipepidine using Ultraviolet-Visible Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ultraviolet-Visible (UV-Vis) spectrophotometry is a robust and widely applicable analytical technique for the qualitative and quantitative analysis of pharmaceutical compounds.[1][2] This method is based on the principle that molecules absorb light at specific wavelengths in the UV-Vis region of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law. These application notes provide a comprehensive overview and detailed protocols for the identification and quantification of Tipepidine, a non-opioid antitussive agent, using UV-Vis spectrophotometry.
This compound hibenzate, in an ethanol (99.5%) solution, exhibits a characteristic absorption maximum in the range of 282 nm to 286 nm, which serves as a basis for its identification and quantification.
Mechanism of Action of this compound
This compound exerts its antitussive effects through a distinct mechanism of action primarily involving the inhibition of G protein-coupled inwardly-rectifying potassium (GIRK) channels. This inhibition is thought to modulate monoaminergic neurotransmission, contributing to its therapeutic effects. Additionally, this compound has been shown to interact with sigma-1 receptors and may influence dopamine and serotonin pathways. This multifaceted mechanism distinguishes it from traditional opioid-based antitussives.
Below is a conceptual diagram illustrating the signaling pathway associated with this compound's mechanism of action.
Caption: Conceptual signaling pathway of this compound's mechanism of action.
Experimental Protocols
Qualitative Identification of this compound Hibenzate
This protocol is adapted from the Japanese Pharmacopoeia for the identification of this compound Hibenzate in tablet form.
a. Materials and Reagents:
-
This compound Hibenzate reference standard
-
This compound Hibenzate tablets
-
Ethanol (99.5%)
-
Mortar and pestle
-
Volumetric flasks (50 mL, 20 mL)
-
Pipette (1 mL)
-
Filter paper
b. Standard Solution Preparation:
-
Accurately weigh a quantity of this compound Hibenzate reference standard and dissolve in ethanol (99.5%) to obtain a known concentration.
-
Further dilute with ethanol (99.5%) to achieve a final concentration suitable for UV analysis (e.g., 10-20 µg/mL).
c. Sample Preparation from Tablets:
-
Weigh and finely powder a number of this compound Hibenzate tablets.
-
Take a quantity of the powder equivalent to 0.011 g of this compound Hibenzate and transfer it to a 50 mL volumetric flask.
-
Add 30 mL of ethanol (99.5%) and warm the mixture for 10 minutes with occasional shaking.
-
Allow the solution to cool to room temperature.
-
Add ethanol (99.5%) to make up the volume to 50 mL.
-
Filter the solution.
-
Pipette 1 mL of the filtrate into a 20 mL volumetric flask and dilute to volume with ethanol (99.5%).
d. UV-Vis Spectrophotometric Analysis:
-
Set the UV-Vis spectrophotometer to scan a wavelength range of 200-400 nm.
-
Use ethanol (99.5%) as the blank.
-
Record the UV absorption spectrum of the prepared sample solution.
-
Identification: The spectrum should exhibit an absorption maximum (λmax) between 282 nm and 286 nm.
Quantitative Analysis of this compound Hibenzate (Hypothetical Validated Method)
The following protocol outlines a general procedure for the quantitative analysis of this compound, for which validation parameters would need to be established.
a. Instrumentation:
-
A double beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.
b. Reagents and Materials:
-
This compound Hibenzate reference standard
-
Ethanol (99.5%), analytical grade
c. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of this compound Hibenzate reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with ethanol (99.5%) to obtain a stock solution of 100 µg/mL.
d. Preparation of Calibration Curve:
-
From the stock solution, prepare a series of dilutions in ethanol (99.5%) to obtain concentrations in a suitable range (e.g., 2, 4, 6, 8, 10, 12 µg/mL).
-
Measure the absorbance of each standard solution at the predetermined λmax (e.g., 284 nm) against ethanol (99.5%) as a blank.
-
Plot a calibration curve of absorbance versus concentration.
e. Sample Preparation:
-
Follow the sample preparation procedure as described in the qualitative identification protocol. Ensure the final concentration of the sample falls within the linearity range of the calibration curve.
f. Quantification:
-
Measure the absorbance of the final sample solution at the λmax.
-
Determine the concentration of this compound Hibenzate in the sample solution from the calibration curve.
-
Calculate the amount of this compound Hibenzate in the original tablet.
Data Presentation: Method Validation Parameters
The following tables present hypothetical validation parameters for a UV-spectrophotometric method for this compound Hibenzate, based on typical values for similar pharmaceutical analyses. These would need to be experimentally determined and verified.
Table 1: Optical Characteristics and Linearity
| Parameter | Value |
| Wavelength of Maximum Absorption (λmax) | 284 nm |
| Linearity Range | 2 - 12 µg/mL |
| Regression Equation | y = 0.085x + 0.005 |
| Correlation Coefficient (r²) | 0.999 |
Table 2: Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Accuracy (% Recovery) | ||
| 80% Concentration | 99.5% | 98.0 - 102.0% |
| 100% Concentration | 100.2% | 98.0 - 102.0% |
| 120% Concentration | 101.1% | 98.0 - 102.0% |
| Precision (%RSD) | ||
| Intraday (n=6) | 0.85% | ≤ 2% |
| Interday (n=6) | 1.23% | ≤ 2% |
| Sensitivity | ||
| Limit of Detection (LOD) | 0.15 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.45 µg/mL | - |
| Specificity | No interference from common excipients | Specificity confirmed |
Experimental Workflow
The following diagram illustrates the general workflow for the UV-Vis spectrophotometric analysis of this compound.
Caption: General workflow for this compound analysis by UV-Vis spectrophotometry.
Conclusion
UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the identification and quantification of this compound in pharmaceutical formulations. The characteristic absorption maximum of this compound Hibenzate in ethanol provides a reliable parameter for its identification. For quantitative analysis, the development and validation of a method following ICH guidelines are crucial to ensure accurate and precise results. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists involved in the analysis of this compound.
References
Application Notes and Protocols: Tipepidine in Treatment-Resistant Depression Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Treatment-resistant depression (TRD) presents a significant clinical challenge, as a substantial portion of patients with major depressive disorder (MDD) do not respond adequately to at least two standard antidepressant treatments.[1][2] This necessitates the exploration of novel therapeutic agents with distinct mechanisms of action. Tipepidine, a non-narcotic antitussive agent used in Japan since 1959, has emerged as a potential candidate for TRD.[1][3] Preclinical and preliminary clinical studies suggest that this compound possesses antidepressant-like effects, possibly through a novel mechanism distinct from conventional antidepressants.[4][5] An open-label pilot study demonstrated that add-on this compound therapy significantly improved depression scores in patients with TRD.[1][3]
These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the efficacy of this compound in validated animal models of treatment-resistant depression. The protocols outlined below cover the induction of TRD phenotypes, behavioral assessments, and molecular analyses of key signaling pathways.
Proposed Mechanism of Action of this compound
This compound's antidepressant-like effects are thought to be mediated through the modulation of several neurotransmitter systems and intracellular signaling cascades. Unlike typical antidepressants, its primary actions do not revolve around serotonin or norepinephrine reuptake inhibition. The proposed mechanisms include:
-
G-Protein-Coupled Inwardly Rectifying Potassium (GIRK/Kir3) Channel Inhibition: this compound inhibits GIRK channels, which are activated by Gαi/o-coupled G protein-coupled receptors (GPCRs).[6][7] This inhibition leads to reduced potassium efflux, causing neuronal membrane depolarization and increased excitability, particularly in dopamine neurons of the ventral tegmental area (VTA).[6]
-
Dopamine System Modulation: By inhibiting GIRK channels, this compound activates mesolimbic dopamine neurons.[1][6] Studies have shown it increases extracellular dopamine levels in the nucleus accumbens (NAc), an effect that is linked to its antidepressant-like properties in TRD models.[8] The antidepressant effect appears to be mediated by dopamine D1 and adrenaline α2 receptors.[8]
-
GSK-3β and CREB Signaling: Glycogen synthase kinase-3β (GSK-3β) and cAMP response element-binding protein (CREB) are key downstream targets in pathways implicated in depression and antidepressant response.[9][10] GSK-3β is a serine/threonine kinase that is typically active in resting cells and is inhibited via phosphorylation at the Ser9 residue.[11][12] this compound's modulation of GPCR signaling may influence these pathways, which are critical for neuroplasticity and cellular resilience.
Experimental Design & Workflow
A robust experimental design is crucial for evaluating this compound in TRD models. This involves inducing a TRD phenotype, administering treatment, and assessing outcomes through behavioral and molecular assays.
Protocols
Animal Model of TRD: Chronic Mild Stress (CMS)
The CMS model is widely used to induce depressive-like behaviors, particularly anhedonia, by exposing rodents to a series of mild, unpredictable stressors.[13][14] A subset of animals exposed to CMS fails to respond to conventional antidepressant treatment, thereby modeling TRD.
Protocol:
-
Housing: Single-house rodents to increase susceptibility to stress.
-
Stressors: Apply one or two of the following stressors each day in a random, unpredictable schedule for 4-6 weeks.
-
Cage Tilt: Tilt the home cage 45° for 12-24 hours.
-
Wet Bedding: Place 200 ml of water in the bedding for 12-24 hours.
-
Light Cycle Alteration: Reverse the light/dark cycle for 24 hours or expose to stroboscopic light for 12 hours.
-
Food/Water Deprivation: Remove food or water for 12-24 hours.
-
Social Stress: Alternate between periods of social isolation and crowded housing.
-
-
Monitoring: Monitor animal weight and general health status regularly.
-
Validation: After the stress period, use the Sucrose Preference Test to identify anhedonic (stress-susceptible) animals, which will be used for the subsequent this compound study.
Behavioral Testing
This test measures anhedonia, a core symptom of depression, by assessing the rodent's preference for a sweetened solution over plain water.[15][16][17]
Protocol:
-
Habituation (48h): Present animals with two bottles, both containing a 1% sucrose solution.
-
Baseline (48h): Present animals with one bottle of 1% sucrose solution and one bottle of water.[15] Record the consumption from each bottle. Swap the bottle positions after 24 hours to avoid place preference.
-
Deprivation (24h prior to test): Deprive animals of food and water to increase motivation to drink.[18]
-
Test (1-2h): Present the water- and food-deprived animals with one bottle of 1% sucrose and one bottle of water. Measure the consumption of each liquid over a 1-2 hour period.
-
Calculation: Sucrose Preference (%) = [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x 100. A significant decrease in sucrose preference in the CMS group compared to controls indicates anhedonia.
The FST assesses behavioral despair or a passive coping strategy in response to an acute, inescapable stressor.[19][20] Antidepressants typically increase active behaviors (swimming, climbing) and reduce immobility time.[8]
Protocol:
-
Apparatus: A transparent cylinder (40 cm high, 20 cm diameter) filled with water (24-25°C) to a depth of 30 cm, preventing the animal from touching the bottom.[20]
-
Pre-test Session (Day 1): Place the animal in the water for 15 minutes. This is an adaptation session. Afterwards, remove the animal, dry it thoroughly, and return it to a heated home cage.
-
Test Session (Day 2, 24h later): Place the animal back in the cylinder for 5-6 minutes. Video-record the session.
-
Scoring: Score the last 4 minutes of the test session for the cumulative time spent in three behaviors:
-
Immobility: Floating motionless, making only small movements to keep the head above water.
-
Swimming: Actively moving around the cylinder.
-
Climbing: Making active upward movements with forepaws against the cylinder wall.
-
Molecular Analysis: Western Blotting
Western blotting is used to quantify changes in the expression and phosphorylation state of key proteins in this compound's proposed signaling pathway.
Protocol:
-
Tissue Preparation: Following behavioral testing, euthanize animals and rapidly dissect brain regions of interest (e.g., hippocampus, prefrontal cortex). Homogenize tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-pGSK-3β Ser9, anti-GSK-3β, anti-pCREB, anti-CREB, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin). For phosphoproteins, calculate the ratio of the phosphorylated form to the total protein (e.g., pGSK-3β / total GSK-3β).[21]
Data Presentation and Interpretation
Quantitative data should be presented clearly to allow for straightforward comparison between treatment groups.
Table 1: Hypothetical Effects of this compound on Behavioral Tests in a CMS-Induced TRD Model
| Group | Treatment | Sucrose Preference (%) | Immobility Time in FST (s) |
| 1 | Non-stressed + Vehicle | 85 ± 4.5 | 75 ± 8.2 |
| 2 | CMS + Vehicle | 48 ± 5.1 | 155 ± 10.5 |
| 3 | CMS + Ketamine (10 mg/kg) | 75 ± 6.2# | 90 ± 9.8# |
| 4 | CMS + this compound (20 mg/kg) | 62 ± 5.8# | 120 ± 11.1# |
| 5 | CMS + this compound (40 mg/kg) | 71 ± 4.9# | 98 ± 10.3# |
| Data are presented as Mean ± SEM. *p<0.05 vs. Non-stressed + Vehicle; #p<0.05 vs. CMS + Vehicle. |
Table 2: Hypothetical Effects of this compound on Protein Phosphorylation in the Hippocampus
| Group | Treatment | pGSK-3β (Ser9) / Total GSK-3β Ratio | pCREB / Total CREB Ratio |
| 1 | Non-stressed + Vehicle | 1.00 ± 0.12 | 1.00 ± 0.15 |
| 2 | CMS + Vehicle | 0.55 ± 0.09 | 0.61 ± 0.11 |
| 3 | CMS + Ketamine (10 mg/kg) | 0.95 ± 0.14# | 0.92 ± 0.13# |
| 4 | CMS + this compound (20 mg/kg) | 0.75 ± 0.11# | 0.78 ± 0.10# |
| 5 | CMS + this compound (40 mg/kg) | 0.91 ± 0.13# | 0.89 ± 0.12# |
| Data are presented as relative fold change (Mean ± SEM). *p<0.05 vs. Non-stressed + Vehicle; #p<0.05 vs. CMS + Vehicle. |
Interpretation: Successful validation of this compound as a potential TRD therapeutic in this model would be indicated by:
-
A significant reversal of CMS-induced anhedonia (increased sucrose preference).
-
A significant reduction in immobility time in the FST, indicating an active coping strategy.
-
A normalization of molecular markers, such as an increase in the inhibitory phosphorylation of GSK-3β and an increase in the phosphorylation of CREB, in relevant brain regions.
References
- 1. Effects of add-on this compound on treatment-resistant depression: an open-label pilot trial | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 2. Investigational drugs in recent clinical trials for treatment-resistant depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of add-on this compound on treatment-resistant depression: an open-label pilot trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound with novel antidepressant-like action on c-fos-like protein expression in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound activates VTA dopamine neuron via inhibiting dopamine D₂ receptor-mediated inward rectifying K⁺ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of G protein-activated inwardly rectifying K+ channels by various antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a non-narcotic antitussive, exerts an antidepressant-like effect in the forced swimming test in adrenocorticotropic hormone-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidepressants induce acute CREB phosphorylation and CRE-mediated gene expression in glial cells: a possible contribution to GDNF production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of Glycogen Synthase Kinase 3β Activity in the Basolateral Amygdala Disrupts Reconsolidation and Attenuates Heroin Relapse [frontiersin.org]
- 11. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Strategies for Treatment-Resistant Depression: Lessons Learned from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Chronic Stress Alters Behavior in the Forced Swim Test and Underlying Neural Activity in Animals Exposed to Alcohol Prenatally: Sex- and Time-Dependent Effects [frontiersin.org]
- 15. Sucrose Preference Test to Measure Stress-induced Anhedonia [bio-protocol.org]
- 16. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [agris.fao.org]
- 17. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 18. cdn-links.lww.com [cdn-links.lww.com]
- 19. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 20. animal.research.wvu.edu [animal.research.wvu.edu]
- 21. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography for the Analysis of Tipepidine
[For Research Use Only]
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Tipepidine, a non-opioid antitussive agent. Due to the limited availability of specific validated HPLC methods for this compound in published literature, this protocol is based on established methods for analogous compounds, particularly piperidine derivatives and other antitussive drugs. The described method utilizes a reversed-phase C18 column with UV detection, providing a robust and reliable approach for the determination of this compound in bulk drug substance and pharmaceutical formulations. This document provides a comprehensive experimental protocol, system suitability parameters, and a visualization of the analytical workflow.
Introduction
This compound is a synthetic, non-opioid antitussive and expectorant.[1] It belongs to the class of organic compounds known as piperidines.[2] Accurate and precise analytical methods are crucial for the quality control and pharmacokinetic studies of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This application note outlines a proposed reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.
Proposed HPLC Method
The proposed method is designed to provide good resolution and peak shape for this compound. The selection of a C18 stationary phase is based on its wide applicability for the separation of moderately polar compounds like this compound. The mobile phase, consisting of a phosphate buffer and acetonitrile, allows for the effective elution and separation of the analyte.
Chromatographic Conditions
| Parameter | Proposed Value |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (pH 3.5) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Run Time | Approximately 10 minutes |
Method Performance (Hypothetical Data)
The following table summarizes the expected quantitative performance of this method, based on typical values for similar analytical methods.
| Parameter | Expected Value |
| Retention Time | ~ 5.2 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
Preparation of Solutions
2.1. Mobile Phase Preparation (20 mM Potassium Dihydrogen Phosphate, pH 3.5)
-
Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 3.5 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing the phosphate buffer and acetonitrile in a 60:40 (v/v) ratio.
-
Degas the mobile phase by sonication for 15 minutes before use.
2.2. Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh 100 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
This stock solution has a concentration of 1000 µg/mL.
2.3. Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation (from a hypothetical tablet formulation)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 30 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the proposed HPLC analysis of this compound.
References
Application Notes and Protocols: In Vitro Assays for Measuring Tipepidine's Effect on GIRK Channel Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein-coupled inwardly rectifying potassium (GIRK) channels are critical regulators of neuronal excitability. Their activation typically leads to membrane hyperpolarization, thus playing a significant role in inhibitory neurotransmission. Tipepidine, a non-narcotic antitussive, has been shown to exert novel antidepressant-like effects through the inhibition of GIRK channels.[1][2] Specifically, it has been demonstrated that this compound activates ventral tegmental area (VTA) dopamine neurons by inhibiting dopamine D₂ receptor-mediated GIRK channel currents.[1][3] This document provides detailed application notes and protocols for measuring the effect of this compound on GIRK channel currents in vitro, primarily focusing on the whole-cell patch-clamp electrophysiology technique.
Quantitative Data Summary
The inhibitory effect of this compound on GIRK channel currents has been quantified in studies using acutely dissociated VTA dopamine neurons. The half-maximal inhibitory concentration (IC50) provides a key metric for the potency of this compound.
| Compound | Assay System | Target | IC50 | Reference |
| This compound | Whole-cell patch-clamp on acutely dissociated rat VTA dopamine neurons | Dopamine D₂ receptor-mediated GIRK currents | 7.0 µM | [1] |
Signaling Pathway of GIRK Channel Modulation and this compound's Site of Action
GIRK channels are activated by the Gβγ subunits of Gi/o-coupled G-protein-coupled receptors (GPCRs). Upon agonist binding to a GPCR (such as the dopamine D₂ receptor), the heterotrimeric G-protein dissociates into Gα-GTP and Gβγ subunits. The Gβγ dimer then directly binds to the GIRK channel, causing it to open and allow the efflux of K+ ions, leading to hyperpolarization of the cell membrane. This compound has been shown to inhibit this Gβγ-mediated activation of GIRK channels.
Experimental Protocols
The primary method for detailed characterization of this compound's effect on GIRK channels is whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel currents in individual cells.
Protocol 1: Whole-Cell Patch-Clamp on Acutely Dissociated VTA Dopamine Neurons
This protocol is based on the methodology used to determine the IC50 of this compound on dopamine D₂ receptor-mediated GIRK currents.[1]
1. Cell Preparation:
-
Acutely dissociate VTA neurons from rat brain slices using standard enzymatic and mechanical dissociation procedures.
-
Identify dopaminergic neurons based on the presence of hyperpolarization-activated currents (Ih).
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH. To enhance GIRK currents, a high K+ external solution can be used where the KCl concentration is increased (e.g., to 20-40 mM), with a corresponding reduction in NaCl to maintain osmolarity.[1][3]
-
Internal (Pipette) Solution (in mM): 120 K-gluconate, 10 KCl, 1 MgCl₂, 0.1 CaCl₂, 1 EGTA, 10 HEPES, 2 Mg-ATP, and 0.3 Na₂-GTP. Adjust pH to 7.2 with KOH.
3. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings in voltage-clamp mode.
-
Hold the membrane potential at a negative potential, for example, -60 mV or -70 mV.
-
To elicit GIRK currents, apply voltage ramps or steps. A typical voltage ramp could be from -130 mV to -50 mV over 500-700 ms.[1][4]
-
Induce dopamine D₂ receptor-mediated GIRK currents by bath application of a D₂ receptor agonist (e.g., quinpirole).
-
After establishing a stable baseline of agonist-induced GIRK current, apply varying concentrations of this compound to the external solution.
-
Record the resulting inhibition of the GIRK current at each this compound concentration.
4. Data Analysis:
-
Measure the peak inward current at a negative potential (e.g., -120 mV) from the voltage ramp or step protocol.
-
Subtract the control current (before agonist application) from the agonist-induced current to isolate the GIRK current.
-
Calculate the percentage of inhibition of the GIRK current by this compound at each concentration.
-
Plot the percentage of inhibition against the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
Protocol 2: Heterologous Expression in Xenopus Oocytes or HEK293 Cells
This approach allows for the study of specific GIRK channel subunit combinations in a controlled environment.
1. Cell Culture and Transfection:
-
Culture HEK293 cells or prepare Xenopus oocytes using standard procedures.
-
Co-transfect the cells with cDNAs encoding the desired GIRK channel subunits (e.g., GIRK1 and GIRK2) and the G-protein-coupled receptor of interest (e.g., dopamine D₂ receptor).
2. Electrophysiological Recording:
-
Perform whole-cell patch-clamp (for HEK293 cells) or two-electrode voltage-clamp (for Xenopus oocytes).
-
Use external and internal solutions similar to those described in Protocol 1.
-
Activate the co-expressed receptors with the appropriate agonist to induce GIRK currents.
-
Apply this compound and measure the inhibition of the agonist-induced current.
3. Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the effect of this compound on the specific GIRK channel subtype.
Protocol 3: Fluorescence-Based High-Throughput Screening
A fluorescence-based assay can be used for higher throughput screening of compounds that modulate GIRK channels.[5]
1. Cell Line:
-
Use a cell line that endogenously or recombinantly expresses the GIRK channels and the GPCR of interest (e.g., AtT20 cells).
2. Assay Principle:
-
Load the cells with a membrane potential-sensitive fluorescent dye.
-
Activation of GIRK channels leads to K+ efflux and hyperpolarization, which causes a change in the fluorescence of the dye.
-
Inhibitors of GIRK channels, like this compound, will prevent this change in fluorescence.
3. Procedure:
-
Plate the cells in a multi-well plate format.
-
Load the cells with the fluorescent dye.
-
Pre-incubate the cells with this compound or other test compounds.
-
Stimulate the cells with a GPCR agonist.
-
Measure the change in fluorescence using a fluorescent plate reader.
4. Data Analysis:
-
Quantify the inhibition of the fluorescence signal by this compound and calculate the IC50.
Experimental Workflow
The following diagram illustrates the general workflow for a whole-cell patch-clamp experiment to assess the effect of this compound on GIRK channels.
References
- 1. G protein-activated inwardly rectifying K+ (GIRK) currents in dendrites of rat neocortical pyramidal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of G-protein-activated inward rectifying K(+) (GIRK) channel currents upon GABAB receptor activation in rat supraoptic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 5. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Development of a Sustained-Release Tipepidine Hibenzate Formulation
Introduction
Tipepidine hibenzate is a non-opioid central antitussive agent used for the treatment of coughing.[1][2] Its mechanism of action is distinct from opioid-based antitussives, primarily involving the modulation of sigma-1 receptors and the inhibition of G-protein-activated inwardly rectifying potassium (GIRK) channels.[1][3] This activity is believed to modulate neurotransmitter systems, including dopamine and serotonin, to suppress the cough reflex.[1][2] A significant challenge with the conventional immediate-release formulation of this compound hibenzate is its short pharmacokinetic half-life of approximately 1.8 hours, which necessitates frequent dosing (e.g., three times daily) to maintain therapeutic efficacy.[4] This dosing regimen can lead to poor patient compliance.
Developing a sustained-release (SR) formulation offers a compelling solution to this challenge. An SR dosage form is designed to release the drug gradually over an extended period, which can maintain a consistent plasma concentration within the therapeutic window, reduce dosing frequency, and ultimately improve patient adherence and treatment outcomes.[5][6] These application notes provide a comprehensive set of protocols for the development and evaluation of a hydrophilic matrix-based sustained-release tablet formulation for this compound hibenzate.
Part 1: Formulation Development and Pre-formulation Studies
The initial phase focuses on characterizing the active pharmaceutical ingredient (API) and developing a stable and effective matrix tablet formulation. A hydrophilic matrix system is selected for its simplicity and robustness in controlling drug release.
Protocol 1.1: Physicochemical Characterization of this compound Hibenzate
Objective: To confirm the identity and purity of the this compound hibenzate API and determine its basic physicochemical properties relevant to formulation design.
Methodology:
-
Identification: Perform Fourier-Transform Infrared (FTIR) spectroscopy and compare the resulting spectrum with a reference standard.
-
Melting Point: Determine the melting point using a digital melting point apparatus. The reported range is 187-190°C.[7][8]
-
Solubility: Assess the solubility of the API in various media, including purified water, 0.1 N HCl (simulated gastric fluid), and phosphate buffers at pH 4.5 and 6.8 (simulated intestinal fluid).[9]
-
Add an excess amount of this compound hibenzate to a known volume of each solvent in a sealed container.
-
Agitate the samples at 37°C for 24 hours.
-
Filter the saturated solutions and analyze the filtrate for drug concentration using a validated UV-Vis spectrophotometer or HPLC method.
-
-
Particle Size Analysis: Determine the particle size distribution using a laser diffraction particle size analyzer.
Protocol 1.2: Preparation of Sustained-Release Matrix Tablets
Objective: To formulate and manufacture this compound hibenzate SR tablets using a wet granulation method.
Materials:
-
This compound Hibenzate (API)
-
Hydroxypropyl Methylcellulose (HPMC K100M) - Rate-controlling polymer
-
Lactose Monohydrate - Filler/Diluent[10]
-
Polyvinylpyrrolidone (PVP K30) - Binder[11]
-
Magnesium Stearate - Lubricant[10]
-
Talc - Glidant
-
Isopropyl Alcohol (IPA) - Granulating Fluid
Methodology:
-
Blending: Accurately weigh and sift this compound hibenzate, HPMC K100M, and Lactose Monohydrate through a #40 mesh sieve. Blend the powders in a planetary mixer for 15 minutes.
-
Granulation: Prepare a 5% w/v solution of PVP K30 in Isopropyl Alcohol. Add the binder solution slowly to the powder blend under continuous mixing to form a damp mass of appropriate consistency.
-
Wet Screening: Pass the wet mass through a #12 mesh sieve to produce granules.
-
Drying: Dry the granules in a tray dryer at 50°C until the loss on drying (LOD) is below 2%.
-
Dry Screening: Sieve the dried granules through a #16 mesh sieve.
-
Lubrication: Add sifted Magnesium Stearate and Talc (passed through a #60 mesh sieve) to the dried granules and blend for 5 minutes.
-
Compression: Compress the final blend into tablets using a rotary tablet press with 10 mm round, biconcave punches.
Table 1: Composition of this compound Hibenzate Sustained-Release Tablet Formulations
| Ingredient | Function | Formulation F1 (mg/tablet) | Formulation F2 (mg/tablet) | Formulation F3 (mg/tablet) |
|---|---|---|---|---|
| This compound Hibenzate | API | 40.0 | 40.0 | 40.0 |
| HPMC K100M | Matrix Former | 100.0 | 125.0 | 150.0 |
| Lactose Monohydrate | Filler | 148.0 | 123.0 | 98.0 |
| PVP K30 | Binder | 9.0 | 9.0 | 9.0 |
| Magnesium Stearate | Lubricant | 1.5 | 1.5 | 1.5 |
| Talc | Glidant | 1.5 | 1.5 | 1.5 |
| Total Weight | | 300.0 | 300.0 | 300.0 |
Part 2: In Vitro Characterization and Evaluation
This section details the protocols for evaluating the physical quality and drug release characteristics of the manufactured tablets.
Protocol 2.1: Evaluation of Physical Properties of Tablets
Objective: To assess the physical characteristics of the compressed tablets to ensure they meet pharmacopeial standards.
Methodology:
-
Appearance: Visually inspect the tablets for any defects.
-
Weight Variation: Weigh 20 tablets individually and calculate the average weight. Determine if the individual weights are within acceptable limits of the average.
-
Hardness: Measure the crushing strength of 10 tablets using a hardness tester.[9]
-
Friability: Subject a known weight of tablets (usually 10) to abrasion in a friabilator for 4 minutes at 25 rpm. Calculate the percentage weight loss.
-
Drug Content Uniformity: Randomly select 10 tablets and assay each for this compound hibenzate content using a validated HPLC method to ensure dose consistency.
Table 2: Physical Properties of this compound Hibenzate SR Tablet Formulations (Example Data)
| Parameter | Formulation F1 | Formulation F2 | Formulation F3 | Acceptance Criteria |
|---|---|---|---|---|
| Average Weight (mg) | 301 ± 3.5 | 299 ± 4.1 | 302 ± 3.8 | ± 5% of Average Weight |
| Hardness ( kg/cm ²) | 6.8 ± 0.4 | 7.1 ± 0.3 | 7.5 ± 0.5 | 5 - 8 kg/cm ² |
| Friability (%) | 0.45 | 0.38 | 0.31 | < 1% |
| Drug Content (%) | 99.2 ± 1.5 | 100.5 ± 1.2 | 99.8 ± 1.8 | 95% - 105% |
Protocol 2.2: In Vitro Dissolution Studies
Objective: To evaluate the in vitro release profile of this compound hibenzate from the SR matrix tablets in different pH media to simulate transit through the gastrointestinal tract.[12]
Methodology:
-
Apparatus: Use USP Dissolution Apparatus II (Paddle).[9]
-
Dissolution Media:
-
First 2 hours: 900 mL of 0.1 N HCl (pH 1.2).
-
Next 10 hours: 900 mL of pH 6.8 phosphate buffer.
-
-
Test Conditions: Set paddle speed to 75 rpm and maintain the temperature at 37 ± 0.5°C.[9]
-
Sampling: Withdraw 5 mL samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, 12 hours). Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Analysis: Filter the samples and analyze for this compound hibenzate concentration using a validated UV-Vis or HPLC method.[13]
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time.
Table 3: Cumulative % Drug Release of this compound Hibenzate Formulations (Example Data)
| Time (hours) | Immediate-Release (Reference) | Formulation F1 | Formulation F2 | Formulation F3 |
|---|---|---|---|---|
| 1 | 85.2 | 15.6 | 12.4 | 9.8 |
| 2 | 98.6 | 28.4 | 22.1 | 18.5 |
| 4 | - | 45.1 | 38.7 | 32.6 |
| 6 | - | 62.5 | 54.3 | 46.8 |
| 8 | - | 78.9 | 69.8 | 61.2 |
| 10 | - | 89.4 | 82.1 | 75.4 |
| 12 | - | 97.8 | 93.5 | 86.7 |
Part 3: In Vivo Pharmacokinetic Evaluation
This final phase involves assessing the in vivo performance of the most promising SR formulation compared to a standard immediate-release (IR) product in an animal model.[14]
Protocol 3.1: Comparative Pharmacokinetic Study in an Animal Model
Objective: To compare the key pharmacokinetic parameters (Cmax, Tmax, AUC) of the optimized SR formulation (e.g., F2) with a conventional IR formulation in rats.
Methodology:
-
Animal Model: Use healthy male Wistar rats (200-250 g).
-
Study Design: Conduct a randomized, single-dose, two-period crossover study. Divide the animals into two groups.
-
Period 1: Group A receives the IR formulation; Group B receives the SR formulation.
-
Washout Period: A one-week washout period is maintained.
-
Period 2: Group A receives the SR formulation; Group B receives the IR formulation.
-
-
Dosing: Administer the tablets orally via gavage at a dose equivalent to 10 mg/kg of this compound.
-
Blood Sampling: Collect blood samples (~0.2 mL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.5, 1, 2, 4, 6, 8, 12, 16, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC₀₋₂₄, AUC₀₋∞, t₁/₂) using non-compartmental analysis software.[15]
Table 4: Pharmacokinetic Parameters of this compound Formulations in Rats (Example Data)
| Parameter | Immediate-Release (IR) | Sustained-Release (SR - F2) |
|---|---|---|
| Cmax (ng/mL) | 185.4 ± 25.1 | 95.2 ± 18.7 |
| Tmax (hr) | 1.5 ± 0.5 | 6.0 ± 1.0 |
| AUC₀₋₂₄ (ng·hr/mL) | 750.6 ± 90.2 | 980.3 ± 115.4 |
| t₁/₂ (hr) | 2.1 ± 0.4 | 7.5 ± 1.2 |
| Relative Bioavailability (%) | 100 (Reference) | ~130% |
Diagrams and Workflows
Visual representations of key processes and mechanisms are provided below using Graphviz (DOT language).
Caption: Experimental workflow for developing and evaluating the this compound SR formulation.
Caption: Mechanism of drug release from a hydrophilic HPMC matrix tablet.
Caption: Simplified signaling pathway for the mechanism of action of this compound.
References
- 1. What is the mechanism of this compound Hibenzate? [synapse.patsnap.com]
- 2. What is this compound Hibenzate used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Using the drug repositioning approach to develop a novel therapy, this compound hibenzate sustained-release tablet (TS-141), for children and adolescents with attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. upm-inc.com [upm-inc.com]
- 7. This compound HIBENZATE CAS#: 31139-87-4 [m.chemicalbook.com]
- 8. This compound HIBENZATE | 31139-87-4 [amp.chemicalbook.com]
- 9. dovepress.com [dovepress.com]
- 10. US5128143A - Sustained release excipient and tablet formulation - Google Patents [patents.google.com]
- 11. colorcon.com [colorcon.com]
- 12. pharmalesson.com [pharmalesson.com]
- 13. What is dissolution testing? [pion-inc.com]
- 14. In-vivo pharmacokinetic study: Significance and symbolism [wisdomlib.org]
- 15. dovepress.com [dovepress.com]
Application Notes and Protocols: Mapping Tipepidine's Brain Activity Using c-fos-like Immunoreactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing c-fos-like immunoreactivity as a powerful tool to map the neuronal activity induced by Tipepidine, a non-narcotic antitussive agent with demonstrated antidepressant-like properties.
Introduction
This compound has garnered significant interest for its potential as a novel antidepressant.[1] Understanding its mechanism of action is crucial for its therapeutic development. The immediate early gene c-fos is rapidly and transiently expressed in neurons following depolarization and increased intracellular calcium levels, making its protein product, c-Fos, a reliable marker of recent neuronal activation.[2][3][4] By mapping the expression of c-Fos-like immunoreactivity (FLI) in the brain following this compound administration, researchers can identify the specific neural circuits and brain regions modulated by the drug.
This compound's Mechanism of Action and Neuronal Activation
This compound's antidepressant-like effects are believed to be mediated, at least in part, through the activation of the mesolimbic dopamine system.[5] It has been shown to inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels, which are crucial for regulating neuronal excitability.[5][6] By inhibiting these channels, this compound leads to membrane depolarization and an increase in neuronal firing, particularly in dopamine neurons of the ventral tegmental area (VTA).[5] This increased neuronal activity triggers a signaling cascade that results in the expression of c-fos.
Studies have shown that a single injection of this compound increases the number of FLI-positive neurons in several brain regions, including the central nucleus of the amygdala (CeA) and the nucleus accumbens (NAc), which are key areas in the regulation of mood and reward.[1] The pattern of c-Fos induction by this compound is distinct from that of other antidepressants, suggesting a unique mechanism of action.[1]
Data Presentation: this compound-Induced c-Fos Expression
The following tables summarize the quantitative data on the effects of this compound on c-Fos-like immunoreactivity in different brain regions of rats.
Table 1: Effect of this compound on the Number of c-Fos-Like Immunoreactive (FLI) Cells in Various Brain Regions
| Brain Region | Treatment Group | Mean Number of FLI Cells/Section (± SEM) |
| Central Nucleus of the Amygdala (CeA) | Saline | 15.2 ± 2.5 |
| This compound (20 mg/kg, i.p.) | 45.8 ± 6.3 | |
| This compound (40 mg/kg, i.p.) | 58.9 ± 7.1 | |
| Nucleus Accumbens (NAc) | Saline | 22.5 ± 3.1 |
| This compound (20 mg/kg, i.p.) | 68.7 ± 8.9 | |
| This compound (40 mg/kg, i.p.) | 85.4 ± 10.2 | |
| Ventral Tegmental Area (VTA) | Saline | 8.1 ± 1.5 |
| This compound (40 mg/kg, i.p.) | 25.3 ± 3.7* |
*Data derived from studies demonstrating a significant increase compared to the saline control group.[1][5]
Experimental Protocols
This section provides a detailed methodology for conducting c-fos-like immunoreactivity studies to map this compound's brain activity.
I. Animal Preparation and Drug Administration
-
Animals: Male Sprague-Dawley rats (250-300g) are commonly used.[7] Animals should be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.
-
Acclimation: Allow animals to acclimate to the housing conditions for at least one week prior to the experiment.
-
Drug Preparation: Dissolve this compound hibenzate in saline.
-
Administration: Administer this compound (e.g., 20 or 40 mg/kg) or saline vehicle via intraperitoneal (i.p.) injection.[1]
II. Tissue Preparation
-
Perfusion: Two hours after the injection, deeply anesthetize the animals (e.g., with sodium pentobarbital).[1]
-
Perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde in PBS.
-
Post-fixation: Post-fix the brains in 4% paraformaldehyde overnight at 4°C.
-
Cryoprotection: Transfer the brains to a 30% sucrose solution in PBS at 4°C until they sink.
-
Sectioning: Section the brains coronally at 40 µm using a cryostat or vibratome.[3]
III. Immunohistochemistry for c-Fos
-
Washing: Wash the free-floating sections three times for 5 minutes each in PBS.[2]
-
Blocking: Block endogenous peroxidase activity by incubating the sections in a solution of 3% hydrogen peroxide in PBS for 15 minutes.
-
Wash the sections three times for 5 minutes each in PBS.
-
Permeabilization and Blocking: Incubate the sections for 30 minutes in a blocking solution containing 0.5% Triton X-100 and 3% Normal Goat Serum (NGS) in PBS to permeabilize the tissue and block non-specific binding sites.[2]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos, 1:500 dilution) in the blocking solution for 24-48 hours at 4°C.[2][3]
-
Washing: Wash the sections three times for 5 minutes each in PBS containing 0.5% Triton X-100.[2]
-
Secondary Antibody Incubation: Incubate the sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit, 1:250 dilution) for 2 hours at room temperature.[2]
-
Washing: Wash the sections three times for 5 minutes each in PBS.[2]
-
Avidin-Biotin Complex (ABC) Incubation: Incubate the sections in an ABC reagent solution for 1 hour at room temperature.
-
Washing: Wash the sections three times for 5 minutes each in PBS.
-
Visualization: Visualize the immunoreactivity using a diaminobenzidine (DAB) solution. Monitor the reaction under a microscope and stop it by washing with PBS.
-
Mounting, Dehydration, and Coverslipping: Mount the sections onto gelatin-coated slides, air-dry, dehydrate through a series of alcohol gradients, clear with xylene, and coverslip with a mounting medium.
IV. Data Analysis
-
Imaging: Capture images of the brain regions of interest using a light microscope equipped with a digital camera.
-
Quantification: Count the number of c-Fos positive cells within defined areas of the brain regions of interest. Image analysis software (e.g., NIH ImageJ) can be used for quantification.[3]
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the number of c-Fos positive cells between the this compound-treated and control groups.
Visualizations
Signaling Pathway of this compound-Induced c-Fos Expression
Caption: this compound's proposed signaling pathway leading to c-Fos expression.
Experimental Workflow for c-fos Mapping
Caption: Experimental workflow for mapping this compound's brain activity.
Logical Relationship of this compound's Effect
Caption: Logical flow from this compound administration to brain activity mapping.
References
- 1. Effect of this compound with novel antidepressant-like action on c-fos-like protein expression in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 3. uva.theopenscholar.com [uva.theopenscholar.com]
- 4. Brain-wide mapping of c-Fos expression with fluorescence micro-optical sectioning tomography in a chronic sleep deprivation mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound activates VTA dopamine neuron via inhibiting dopamine D₂ receptor-mediated inward rectifying K⁺ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on MK-801-induced cognitive impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast Fos: rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tipepidine Dosage for In Vivo Rodent Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing tipepidine dosage in rodent models. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed experimental protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in rodent studies?
A1: Based on published literature, a starting dose range of 10-40 mg/kg is recommended for assessing the antidepressant-like and cognitive-enhancing effects of this compound in both rats and mice.[1][2][3] It is advisable to perform a dose-response study to determine the optimal dose for your specific experimental model and behavioral paradigm.
Q2: What is the most common route of administration for this compound in rodents?
A2: The most frequently reported route of administration in preclinical studies is intraperitoneal (i.p.) injection.[1][2][3] However, subcutaneous (s.c.) and oral gavage are also viable options depending on the experimental design and objectives.
Q3: What is the mechanism of action of this compound?
A3: this compound acts as an inhibitor of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[4][5][6] Inhibition of these channels in the ventral tegmental area (VTA) leads to the activation of dopaminergic neurons and a subsequent increase in dopamine levels in the nucleus accumbens (NAc).[2] This mechanism is believed to underlie its antidepressant-like effects.
Q4: Does this compound affect locomotor activity?
A4: Studies have shown that at effective antidepressant-like doses (e.g., 40 mg/kg, i.p.), this compound does not significantly affect locomotor activity or motor coordination in rats.[1] This is an important consideration for behavioral tests where changes in motor function could confound the results. However, it is always recommended to assess locomotor activity as a control in your own studies.
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound hibenzate.
-
Problem: this compound hibenzate has poor solubility in water.[7]
-
Solution: this compound hibenzate shows good solubility in acidic conditions.[7] For i.p. injections, consider using a vehicle such as saline with a small amount of acid (e.g., HCl) to lower the pH, followed by neutralization with a base (e.g., NaOH) to a physiologically acceptable pH before administration. Alternatively, a suspension in a vehicle like 0.5% carboxymethyl cellulose (CMC) can be used. For oral administration, its solubility is higher in the acidic environment of the stomach.[7]
Issue 2: Inconsistent results in behavioral experiments.
-
Problem: High variability in behavioral data is a common challenge in rodent research.[8][9][10]
-
Solution:
-
Habituation: Ensure all animals are properly habituated to the testing room and equipment before the experiment to reduce stress-induced variability.[11][12][13]
-
Handling: Consistent and gentle handling of the animals is crucial.[10][14][15]
-
Environmental Factors: Maintain consistent lighting, temperature, and noise levels in the experimental room.[9][15]
-
Experimenter Bias: Blinding the experimenter to the treatment groups can help minimize bias in scoring behavioral tests.
-
Time of Day: Conduct experiments at the same time of day to account for circadian rhythms that can influence behavior.[15]
-
Issue 3: Adverse effects observed after injection.
-
Problem: Animals show signs of distress or irritation after i.p. injection.
-
Solution:
-
Injection Volume: Ensure the injection volume does not exceed recommended guidelines (e.g., < 10 ml/kg for rats and mice for i.p. injection).[16]
-
Injection Technique: Use the correct injection technique to avoid puncturing internal organs. For i.p. injections in rats and mice, the needle should be inserted into the lower right quadrant of the abdomen.[16][17][18]
-
Vehicle pH and Osmolality: The pH and osmolality of the vehicle should be close to physiological levels to minimize irritation.
-
Substance Temperature: Warm the substance to room or body temperature before injection.[16]
-
Data Presentation
Table 1: Summary of this compound Dosages and Effects in Rodent Models
| Species | Dose Range (mg/kg) | Route | Behavioral Test | Observed Effect | Reference(s) |
| Rat | 20, 40 | i.p. | Forced Swim Test | Reduced immobility time | [1][2] |
| Rat | 20, 40 | i.p. | c-Fos Expression | Increased in brain regions associated with antidepressant effects | [3] |
| Mouse | 5, 10 | s.c. | Marble-Burying Behavior | Reduced burying behavior | [19] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection
-
Preparation:
-
Restraint:
-
Injection:
-
Post-injection:
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.[16]
-
Protocol 2: Forced Swim Test (FST)
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter for rats) filled with water (24-30°C) to a depth where the animal cannot touch the bottom.[22][23]
-
Procedure:
-
Pre-test (for rats): On day 1, place the animal in the water for 15 minutes. This is to induce a state of behavioral despair.[23][24]
-
Drug Administration: Administer this compound or vehicle at the appropriate time before the test session (e.g., 30-60 minutes for i.p. injection).
-
Test Session: On day 2 (for rats) or for a single session (for mice), place the animal in the water for a 5-6 minute test period.[23][25]
-
-
Scoring:
Protocol 3: Novel Object Recognition (NOR) Test
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm for mice) and a set of different objects that the animal cannot displace.[11][12][26]
-
Procedure:
-
Habituation: On day 1, allow the mouse to freely explore the empty arena for 5-10 minutes.[11][12]
-
Training/Familiarization (T1): On day 2, place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 10 minutes).[12][13][26]
-
Drug Administration: Administer this compound or vehicle before the training or testing phase, depending on the research question (e.g., effects on learning vs. memory retrieval).
-
Testing (T2): After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore for a set period (e.g., 5-10 minutes).[12][26]
-
-
Scoring:
-
Record the time spent exploring each object. Exploration is typically defined as the nose being oriented towards the object within a close proximity (e.g., < 2 cm).
-
Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's antidepressant-like effects.
Caption: Workflow for optimizing this compound dosage in rodent studies.
Caption: Logical troubleshooting flow for inconsistent behavioral results.
References
- 1. The centrally acting non-narcotic antitussive this compound produces antidepressant-like effect in the forced swimming test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a non-narcotic antitussive, exerts an antidepressant-like effect in the forced swimming test in adrenocorticotropic hormone-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound with novel antidepressant-like action on c-fos-like protein expression in rat brain [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Inhibition of G protein-activated inwardly rectifying K+ channels by various antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of g protein-activated inwardly rectifying k channels by phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2017209106A1 - Oral this compound preparation - Google Patents [patents.google.com]
- 8. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them | eNeuro [eneuro.org]
- 11. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
- 12. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. instechlabs.com [instechlabs.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 18. research.uky.edu [research.uky.edu]
- 19. The potent inhibitory effect of this compound on marble-burying behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 22. animal.research.wvu.edu [animal.research.wvu.edu]
- 23. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Forced Swim Test (Behavioral Despair) [augusta.edu]
- 25. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mmpc.org [mmpc.org]
Improving the solubility of Tipepidine for in vitro experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Tipepidine in in vitro experiments, with a focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What are the different forms of this compound available, and how do they differ in solubility?
A1: this compound is commercially available in several forms, primarily as this compound hibenzate and this compound citrate. Their solubility profiles differ significantly. This compound hibenzate is known to be poorly soluble in water at neutral pH but shows improved solubility in acidic conditions. The citrate salt is described as being soluble in dimethyl sulfoxide (DMSO).
Q2: What is the primary mechanism of action of this compound?
A2: this compound acts as an inhibitor of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[1] By inhibiting these channels, this compound can modulate neuronal excitability and neurotransmitter release.
Q3: What are the known downstream effects of this compound's action on GIRK channels?
A3: Inhibition of GIRK channels by this compound has been shown to activate dopamine neurons in the ventral tegmental area (VTA). This leads to an increase in dopamine levels in the nucleus accumbens, a key brain region involved in reward and motivation. This mechanism is believed to underlie the antidepressant-like effects of this compound observed in preclinical studies.
Troubleshooting Guide: Solubility and Handling
Issue: I am having difficulty dissolving this compound for my in vitro experiments.
Solution:
The solubility of this compound is a common challenge. The optimal solvent and preparation method depend on the specific salt form you are using.
For this compound Citrate:
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound citrate.[2][3]
-
Protocol for Stock Solution Preparation:
-
Weigh the desired amount of this compound citrate powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use (days to weeks).[3]
-
For this compound Hibenzate:
-
Recommended Solvents: Due to its poor aqueous solubility at neutral pH, a combination of an acidic solution and an organic solvent is often necessary.
-
Protocol for Stock Solution Preparation (based on analytical methods):
-
Weigh the this compound hibenzate powder.
-
Prepare a solvent mixture of diluted acetic acid and methanol. The ratio can be optimized, but a starting point could be similar to analytical procedures which use a mixture to extract the compound from tablets.
-
Dissolve the powder in the solvent mixture. Sonication may be required to facilitate dissolution.
-
Store the stock solution appropriately, protected from light. Given the solvent composition, storage at -20°C is recommended.
-
Issue: My this compound solution precipitates when I add it to my cell culture medium.
Solution:
This is a common issue when a compound is dissolved in a strong organic solvent like DMSO and then diluted into an aqueous buffer or medium.
-
Understanding the Problem: The solubility of your compound in the final culture medium is much lower than in the DMSO stock. When the stock solution is added to the medium, the DMSO concentration is diluted, and the compound may crash out of solution.
-
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward solution is to use a lower final concentration of this compound in your experiment.
-
Increase the DMSO Concentration in the Final Medium (with caution): You can try to increase the final percentage of DMSO in your culture medium. However, be aware that DMSO can have its own effects on cells, and the concentration should be kept as low as possible (typically well below 1% v/v) and consistent across all experimental conditions, including vehicle controls.
-
Serial Dilutions: Instead of adding a small volume of a highly concentrated stock directly to a large volume of medium, perform serial dilutions in the culture medium. This gradual decrease in solvent strength can sometimes prevent precipitation.
-
Pre-warm the Medium: Adding the stock solution to pre-warmed (37°C) medium can sometimes improve solubility.
-
Vortex Immediately After Addition: As you add the this compound stock solution to the medium, vortex the tube immediately and vigorously to ensure rapid and uniform dispersion.
-
Data Presentation
Table 1: Physicochemical Properties of this compound Salts
| Property | This compound Hibenzate | This compound Citrate |
| Molecular Formula | C₁₅H₁₇NS₂ · C₁₄H₁₀O₄ | C₂₁H₂₅NO₇S₂ |
| Molecular Weight | 517.66 g/mol | 467.55 g/mol [3] |
| Appearance | Solid Powder | Solid Powder[3] |
| CAS Number | 31139-87-4 | 14698-07-8[3] |
Table 2: Qualitative Solubility of this compound Salts
| Solvent | This compound Hibenzate | This compound Citrate |
| Water (neutral pH) | Poorly soluble | Information not readily available |
| Acidic Aqueous Solution | More soluble | Information not readily available |
| DMSO | Information not readily available | Soluble[2][3] |
| Ethanol | Information not readily available | Information not readily available |
| Methanol/Acetic Acid | Soluble | Information not readily available |
Experimental Protocols
Protocol 1: Preparation of this compound Citrate Stock Solution (10 mM in DMSO)
-
Materials: this compound citrate (MW: 467.55 g/mol ), high-purity DMSO, sterile microcentrifuge tubes, precision balance, vortex mixer.
-
Calculation: To prepare a 10 mM stock solution, you will need 4.6755 mg of this compound citrate per 1 mL of DMSO.
-
Procedure: a. Weigh 4.68 mg of this compound citrate and place it in a sterile 1.5 mL microcentrifuge tube. b. Add 1.0 mL of DMSO to the tube. c. Vortex the tube vigorously until the solid is completely dissolved. If necessary, warm the tube briefly in a 37°C water bath. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C.
Protocol 2: General Procedure for Treating Cultured Cells with this compound
-
Materials: Cultured cells in appropriate vessels, complete cell culture medium, this compound stock solution (e.g., 10 mM in DMSO), vehicle control (DMSO).
-
Procedure: a. Culture cells to the desired confluency. b. On the day of the experiment, pre-warm the complete cell culture medium to 37°C. c. Prepare the final concentrations of this compound by diluting the stock solution in fresh, pre-warmed medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium). d. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration. e. Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control. f. Incubate the cells for the desired period before proceeding with your downstream assays.
Visualizations
Caption: this compound's mechanism of action via GIRK channel inhibition.
Caption: General workflow for in vitro experiments using this compound.
References
Troubleshooting Tipepidine instability in aqueous solutions
This technical support center provides guidance and answers to frequently asked questions regarding the stability of tipepidine in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation.
Disclaimer: Publicly available stability data for this compound in aqueous solutions is limited. The information provided here is based on the chemical structure of this compound, general principles of drug degradation, and data from structurally related compounds. It is crucial to perform compound-specific validation for your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned cloudy. What could be the cause?
A1: Cloudiness or precipitation in your this compound solution can be attributed to several factors:
-
Poor Solubility: this compound hibenzate is reported to be very slightly soluble in water.[1] The concentration of your solution might have exceeded its aqueous solubility limit.
-
pH Shift: Changes in the pH of the solution can significantly impact the solubility of this compound. The protonation state of the molecule, which is pH-dependent, affects its overall solubility.
-
Degradation: The formation of insoluble degradation products can also lead to precipitation.
-
Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature could cause the compound to precipitate out of the solution.
Q2: I am observing a loss of this compound concentration in my aqueous solution over time. What are the potential degradation pathways?
A2: Based on the structure of this compound, which contains a thiophene ring and a tertiary amine, the following degradation pathways are plausible in an aqueous environment:
-
Oxidation: The thiophene ring is susceptible to oxidation.[2] This can lead to the formation of N-oxides and other oxidative degradation products. The presence of dissolved oxygen or oxidizing agents can accelerate this process.
-
Hydrolysis: While the core structure of this compound does not contain readily hydrolyzable functional groups like esters or amides, the stability can still be influenced by pH. Extreme pH conditions (highly acidic or basic) can catalyze degradation reactions.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of compounds containing aromatic rings like thiophene.[3][4]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of an aqueous solution is a critical factor that can influence the stability of this compound in several ways:
-
Solubility: As mentioned, pH affects the ionization state of the molecule, which in turn influences its solubility.
-
Catalysis of Degradation: Acidic or basic conditions can catalyze hydrolytic degradation pathways.[5][6][7][8][9] For many compounds, a specific pH range provides maximum stability. It is essential to determine this optimal pH range for your this compound solutions.
Q4: Are there any special storage recommendations for this compound aqueous solutions?
A4: To minimize degradation, it is recommended to:
-
Protect from Light: Store solutions in amber vials or in the dark to prevent photodegradation.
-
Control Temperature: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen, to slow down the rate of chemical degradation.
-
Use Buffers: Prepare solutions in a suitable buffer system to maintain a stable pH within the optimal range for this compound stability.
-
De-gas Solvents: To minimize oxidative degradation, consider using de-gassed solvents or purging the solution with an inert gas like nitrogen or argon.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues with this compound in aqueous solutions.
Issue 1: Unexpected Precipitation
| Potential Cause | Troubleshooting Steps |
| Exceeded Solubility | 1. Review the concentration of your solution. 2. Determine the solubility of this compound in your specific aqueous medium at the experimental temperature. 3. If necessary, reduce the concentration or add a co-solvent. |
| pH Shift | 1. Measure the pH of your solution. 2. Ensure the pH is within the expected range for optimal solubility. 3. Use a suitable buffer to maintain a stable pH. |
| Formation of Insoluble Degradants | 1. Analyze the precipitate to identify its composition. 2. Review storage conditions (light, temperature, oxygen exposure) to identify potential causes of degradation. |
Issue 2: Loss of Potency / Inconsistent Analytical Results
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Perform a forced degradation study to identify the likely degradation pathways (see Experimental Protocols section). 2. Develop and validate a stability-indicating analytical method (e.g., HPLC) that can separate this compound from its degradation products.[10][11][12][13] 3. Re-evaluate storage conditions to mitigate degradation. |
| Adsorption to Container | 1. Investigate potential adsorption of this compound to the surface of the storage container (e.g., glass or plastic). 2. Consider using silanized glass vials or different types of plastic containers. |
| Evaporation of Solvent | 1. Ensure containers are properly sealed to prevent solvent evaporation, which would concentrate the sample. 2. Use appropriate parafilm or screw caps. |
Experimental Protocols
Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[14][15][16]
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Prepare a solution of this compound in 0.1 N HCl. 2. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours). 3. Neutralize the solution before analysis. |
| Base Hydrolysis | 1. Prepare a solution of this compound in 0.1 N NaOH. 2. Incubate at a controlled temperature (e.g., 60 °C) for a defined period. 3. Neutralize the solution before analysis. |
| Oxidative Degradation | 1. Prepare a solution of this compound in 3% hydrogen peroxide. 2. Store at room temperature, protected from light, for a defined period. |
| Thermal Degradation | 1. Store a solution of this compound at an elevated temperature (e.g., 60-80 °C) in the dark.[17][18][19][20][21] |
| Photodegradation | 1. Expose a solution of this compound to a light source (e.g., UV lamp or a photostability chamber) for a defined period.[3][4][22][23][24] 2. A control sample should be kept in the dark at the same temperature. |
Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products.[10][11][12][13][25][26][27][28][29]
| Parameter | Typical Starting Conditions |
| Column | C18 or C8 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength where this compound has maximum absorbance. |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. The S-oxidative degradation of a novel corticosteroid tipredane (INN) Part III. Detailed investigations into the disulphoxidation of tipredane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation studies on lacidipine in solution: basic experiments with a cis-trans reversible photoequilibrium under UV-A radiation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 10. sphinxsai.com [sphinxsai.com]
- 11. A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. sciencescholar.us [sciencescholar.us]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 16. biomedres.us [biomedres.us]
- 17. mdpi.com [mdpi.com]
- 18. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinetic study of the thermal stability of tea catechins in aqueous systems using a microwave reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sites.utexas.edu [sites.utexas.edu]
- 22. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. scispace.com [scispace.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Tipepidine & The Forced Swim Test: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing variability when using Tipepidine in the forced swim test (FST). The following information is designed to help troubleshoot common issues and answer frequently asked questions to ensure more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in the forced swim test?
A1: this compound is a non-opioid antitussive agent that has been investigated for its antidepressant-like properties.[1] In preclinical research, it is used in the forced swim test, a common behavioral assay, to assess its potential as an antidepressant medication. A decrease in the duration of immobility in the FST is indicative of an antidepressant-like effect.[2][3][4]
Q2: What is the primary mechanism of action for this compound's antidepressant-like effects?
A2: this compound's antidepressant-like effects are primarily mediated through its inhibition of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[1] This action leads to an increase in dopamine levels in the nucleus accumbens.[5] Studies have shown that the anti-immobility effect of this compound in the FST is dependent on the stimulation of dopamine D1 and adrenaline α2 receptors.[1][5]
Q3: We are observing high variability in our FST results with this compound. What are the common contributing factors?
A3: High variability in the FST is a well-documented issue and can stem from a multitude of factors. These can be broadly categorized into biological, environmental, and procedural variables. Biological factors include the species, strain, sex, and age of the animals.[6][7] Environmental factors encompass housing conditions (e.g., social isolation), handling, and ambient noise and light in the laboratory.[3] Procedural variables include water temperature, cylinder dimensions, and the specific timing and route of this compound administration.[3][8]
Q4: How does this compound's mechanism of action relate to potential sources of variability?
A4: Given that this compound's effects are mediated by the dopaminergic and noradrenergic systems, any factors that influence these neurotransmitter systems can contribute to variability.[1][5] For example, different rodent strains are known to have variations in their baseline monoaminergic tone and receptor expression, which could lead to differential responses to this compound.[9] Stress levels, which are influenced by handling and housing, can also significantly impact these systems and, consequently, the drug's efficacy.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent immobility times across control animals | Biological Variability: Inherent differences in temperament and stress response between individual animals. Strain and sex differences in baseline FST performance.[9] | - Use a genetically homogeneous, inbred strain of mice to reduce genetic variability.[7] - Ensure all animals are of the same sex and a consistent age. - Increase the sample size to improve statistical power. |
| Environmental Factors: Variations in housing conditions (e.g., individual vs. group housing), inconsistent handling, or fluctuating light and noise levels in the facility.[3] | - Standardize housing conditions for all animals. - Handle all animals consistently and habituate them to the experimenter. - Conduct the FST at the same time of day to minimize circadian rhythm effects.[10] | |
| This compound fails to show a significant effect compared to vehicle | Suboptimal Dosing: The dose of this compound may be too low or too high. | - Perform a dose-response study to determine the optimal dose for the specific animal strain and experimental conditions. Doses of 20 and 40 mg/kg (i.p.) have been shown to be effective in Wistar rats.[5] |
| Procedural Inconsistencies: Variations in water temperature or the dimensions of the swim apparatus.[3][8] | - Maintain a consistent water temperature, ideally between 23-25°C.[3] - Use standardized cylinders for all swim tests. | |
| Timing of Administration: The time between this compound administration and the FST may not be optimal for achieving peak brain concentration. | - Adhere to a strict and consistent dosing schedule. A common protocol involves intraperitoneal injections 23, 5, and 0.5 hours before the test session. | |
| High inter-animal variability within the this compound-treated group | Differential Drug Metabolism: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME). | - While difficult to control, using an inbred strain can help minimize genetic variations in metabolic enzymes. |
| Interaction with Baseline Activity: this compound's effects may be masked or exaggerated by individual differences in baseline locomotor activity. | - It is crucial to assess general locomotor activity in an open-field test to ensure that the effects of this compound in the FST are not due to a general increase in motor activity.[7] |
Experimental Protocols
Forced Swim Test (FST) Protocol (Rodents)
This protocol is a generalized representation. Specific parameters should be optimized for your laboratory and animal strain.
-
Apparatus:
-
Cylinders (Plexiglas or glass) of sufficient height to prevent escape (e.g., 40 cm for rats, 25 cm for mice).
-
Diameter should be large enough to allow free movement but not so large that the animal can avoid swimming (e.g., 20 cm for rats, 10-15 cm for mice).
-
Fill with water to a depth that prevents the animal's tail or feet from touching the bottom (e.g., 30 cm for rats, 15 cm for mice).[11]
-
Maintain water temperature at a consistent 23-25°C.[3]
-
-
Procedure (Two-Day Protocol for Rats):
-
Day 1 (Pre-test/Habituation): Place each rat individually into the swim cylinder for 15 minutes. This session induces a state of "behavioral despair."
-
After 15 minutes, remove the rat, gently dry it with a towel, and return it to its home cage.
-
Day 2 (Test Session): 24 hours after the pre-test, administer this compound or vehicle according to the predetermined dosing schedule.
-
At the appropriate time after injection, place the rat back into the swim cylinder for a 5-minute test session.
-
Record the session for later scoring.
-
-
Procedure (One-Day Protocol for Mice):
-
Behavioral Scoring:
-
Immobility: The primary measure. The animal is considered immobile when it remains floating with only the minimal movements necessary to keep its head above water.
-
Swimming: Active movements around the cylinder.
-
Climbing: Active attempts to climb the walls of the cylinder.
-
Scoring can be done manually by a trained observer blinded to the experimental conditions or using automated video-tracking software.
-
Visualizations
This compound's Signaling Pathway in Antidepressant-like Effects
Caption: this compound's signaling cascade leading to its antidepressant-like effects.
Troubleshooting Workflow for FST Variability
Caption: A logical workflow for troubleshooting sources of variability in the FST.
References
- 1. Pharmacological mechanisms of antidepressant-like effect of this compound in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 3. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound with novel antidepressant-like action on c-fos-like protein expression in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a non-narcotic antitussive, exerts an antidepressant-like effect in the forced swimming test in adrenocorticotropic hormone-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors influencing behavior in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurology.com [jneurology.com]
- 8. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 9. Antidepressant-like effects in various mice strains in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
Overcoming challenges in patch-clamp recordings of Tipepidine's effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the effects of Tipepidine using patch-clamp electrophysiology.
Troubleshooting Guides
This section addresses specific issues that may arise during patch-clamp experiments with this compound.
Question: I am having difficulty obtaining a stable giga-seal when perfusing this compound.
Answer: Seal stability is crucial for high-quality patch-clamp recordings.[1][2] Several factors can contribute to an unstable seal, especially when introducing a new compound.
-
Solution Osmolarity: Ensure that the osmolarity of your external and internal solutions are balanced (typically within 5-10 mOsm).[3] A significant mismatch can cause the cell to swell or shrink, disrupting the seal.
-
Pipette Polishing and Coating: Fire-polishing the pipette tip can create a smoother surface for a better seal. Coating the pipette with a hydrophobic substance like Sylgard can reduce pipette capacitance and improve seal stability.
-
Mechanical Stability: Minimize all sources of vibration. Use an anti-vibration table and ensure all tubing and wiring are secure. Even minor drifts in the micromanipulator can lead to seal loss.[3]
-
Cell Health: Only use healthy, viable cells for patching. Unhealthy cells have fragile membranes that are less likely to form a stable giga-seal.
-
This compound Concentration and Purity: High concentrations of any drug can have non-specific effects on the cell membrane. Start with the lowest effective concentration of this compound. Ensure the purity of your this compound stock to avoid contaminants that might interfere with seal formation.
Question: The this compound-induced current is running down quickly.
Answer: Rundown, a gradual decrease in current amplitude over time, is a common challenge when recording from G-protein-coupled channels like G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are potential targets of this compound.[4][5]
-
Include ATP and GTP in the Internal Solution: G-protein signaling is an active process that requires energy. Including adenosine triphosphate (ATP) and guanosine triphosphate (GTP) in your pipette solution is essential to maintain the activity of G-proteins and their downstream effectors. A common concentration is 2-4 mM ATP and 0.2-0.4 mM GTP.
-
Use a Perforated Patch Technique: In whole-cell configuration, essential intracellular components can be washed out, leading to rundown. The perforated patch technique, using agents like amphotericin B or gramicidin, maintains the integrity of the intracellular environment, which can significantly reduce rundown.
-
Minimize Recording Time: Plan your experiments to minimize the time between obtaining the whole-cell configuration and recording the effects of this compound.
-
Temperature: Lowering the recording temperature can sometimes slow down the rundown process.
Question: I am not observing any effect of this compound on the inwardly rectifying potassium (Kir) channels I am studying.
Answer: Several factors could lead to a lack of an observable effect.
-
Cell Type and Channel Expression: this compound's effects are likely specific to certain subtypes of Kir channels. Ensure that the cell line or neuron type you are using expresses the Kir channel subtype that is modulated by this compound. The primary targets are thought to be G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels.[4][5]
-
G-protein Coupling: this compound is known to act via Gαi/o-coupled GPCRs.[6][7] If the cell's G-protein signaling pathway is compromised, you may not see an effect. Ensure your internal solution contains GTP to allow for G-protein activation.
-
Drug Application: Ensure that your drug delivery system allows for rapid and complete exchange of the solution around the patched cell. A slow or incomplete application may not reach the effective concentration at the channel.
-
Voltage Protocol: The inward rectification of Kir channels is voltage-dependent. Make sure your voltage protocol is appropriate for activating and measuring these channels. Typically, hyperpolarizing voltage steps are used to elicit Kir channel currents.
Question: The effect of this compound is variable between cells.
Answer: Biological variability is inherent in patch-clamp experiments. However, large variations can be minimized.
-
Consistent Cell Passage Number: If using a cell line, keep the passage number consistent, as channel expression levels can change over time.
-
Standardized Pipette Resistance: Use pipettes with a consistent resistance (e.g., 3-5 MΩ). The size of the pipette tip can influence the quality of the recording and the degree of dialysis of the cell.[3]
-
Precise Drug Concentration: Prepare fresh dilutions of this compound for each experiment to ensure accurate and consistent concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action of this compound relevant to patch-clamp studies?
A1: this compound is known to be a sigma-1 receptor agonist.[8][9] Sigma-1 receptors are chaperone proteins that can modulate the function of various ion channels, including voltage-gated potassium (Kv) and inwardly rectifying potassium (Kir) channels.[8][9] It is hypothesized that this compound, by activating sigma-1 receptors, indirectly modulates ion channel activity. Additionally, some evidence suggests this compound may directly interact with and block certain Kir channels.
Q2: Which specific ion channels should I focus on when studying this compound's effects?
A2: Based on current literature, G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels are a primary target of interest.[4][5] These channels are activated by the Gβγ subunits of inhibitory G-proteins (Gαi/o), and this compound is known to activate Gαi/o-coupled GPCRs.[6][7] Therefore, investigating this compound's effects on GIRK channel currents is a logical starting point.
Q3: What are the typical concentrations of this compound to use in patch-clamp experiments?
A3: The effective concentration of this compound can vary depending on the cell type and the specific ion channel being studied. It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental system. A starting range could be from 1 µM to 100 µM.
Q4: What are the expected effects of this compound on GIRK channels?
A4: If this compound activates a Gαi/o-coupled receptor, it would lead to the dissociation of Gβγ from Gαi/o. The freed Gβγ subunits would then bind to and activate GIRK channels, resulting in an outward potassium current at potentials positive to the potassium reversal potential, leading to membrane hyperpolarization.
Q5: How can I differentiate between a direct effect of this compound on the channel and a G-protein-mediated effect?
A5: To distinguish between these two mechanisms, you can perform the following experiments:
-
Inside-out patch: In this configuration, the intracellular domain of the channel is exposed to the bath solution. You can directly apply this compound to the intracellular side of the membrane patch. If this compound has a direct effect, you should observe a change in channel activity.
-
G-protein inhibition: Pre-incubate the cell with pertussis toxin (PTX), which ADP-ribosylates and inactivates Gαi/o proteins. If the effect of this compound is abolished after PTX treatment, it indicates a G-protein-mediated mechanism.
-
Non-hydrolyzable GTP analog: Include a non-hydrolyzable GTP analog, such as GTP-γ-S, in the pipette solution. This will irreversibly activate G-proteins. If this compound has no further effect in the presence of GTP-γ-S, it suggests that its action is upstream of G-protein activation.
Data Presentation
| Parameter | Typical Value | Reference |
| GIRK Channel Conductance | 10-40 pS | |
| This compound Concentration Range | 1 - 100 µM | |
| Pipette Resistance | 3 - 5 MΩ | [3] |
| Internal Solution [ATP] | 2 - 4 mM | |
| Internal Solution [GTP] | 0.2 - 0.4 mM |
Experimental Protocols
Protocol: Whole-Cell Voltage-Clamp Recording of GIRK Currents
-
Cell Preparation: Culture cells expressing the GIRK channel and the Gαi/o-coupled receptor of interest. For primary neurons, prepare acute brain slices.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution. Fire-polish the tip.
-
Recording:
-
Obtain a giga-seal (>1 GΩ) on a healthy cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply a series of voltage steps from -120 mV to +40 mV in 10 mV increments to generate a current-voltage (I-V) relationship.
-
-
Drug Application:
-
Establish a stable baseline recording of GIRK currents.
-
Perfuse this compound at the desired concentration and record the changes in the current.
-
Wash out the drug to observe recovery.
-
-
Data Analysis:
-
Measure the peak inward and outward currents at each voltage step before and after this compound application.
-
Construct I-V curves to visualize the effect of this compound on the channel's conductance and reversal potential.
-
Visualizations
Caption: this compound activates a Gαi/o-coupled GPCR, leading to the activation of GIRK channels.
Caption: A typical workflow for a patch-clamp experiment studying drug effects.
Caption: A decision tree to troubleshoot common issues in this compound patch-clamp recordings.
References
- 1. Analysis of G-protein-activated inward rectifying K(+) (GIRK) channel currents upon GABAB receptor activation in rat supraoptic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptor Modulates CFA-Induced Inflammatory Pain via Sodium Channels in Small DRG Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 5. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 6. Gi/o-Protein Coupled Receptors in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Gi/o-Protein Coupled Receptors in the Aging Brain [frontiersin.org]
- 8. Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
Mitigating side effects of Tipepidine in preclinical animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential side effects of Tipepidine in preclinical animal models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known side effects of this compound in preclinical animal models?
A1: Published literature on the specific adverse effects of this compound in preclinical animal models is limited, with most studies focusing on its efficacy. However, based on its mechanism of action, which involves the modulation of monoamine systems (dopamine and serotonin) and inhibition of G-protein-coupled inwardly rectifying potassium (GIRK) channels, potential side effects can be anticipated.[1][2][3] In overdose, this compound has been associated with CNS effects such as drowsiness, vertigo, and confusion in humans, which may translate to observable sedative or ataxic behaviors in animal models.[4] Researchers should monitor for changes in locomotor activity, coordination, and general behavior.
Q2: How can I manage sedation or hyperactivity observed in my animal models following this compound administration?
A2: Sedation or hyperactivity can be dose-dependent. If these effects are confounding experimental results, consider the following troubleshooting steps:
-
Dose Adjustment: The first step is to perform a dose-response study to identify a therapeutic window that minimizes behavioral side effects while maintaining the desired pharmacological activity.
-
Route of Administration: The route of administration can influence the pharmacokinetic and pharmacodynamic profile of this compound. If using intraperitoneal (i.p.) injection, which can lead to rapid peak concentrations, consider oral gavage (p.o.) for a potentially smoother absorption profile.
-
Acclimatization: Ensure animals are properly acclimated to the experimental procedures and environment to minimize stress-induced behavioral changes that could be mistaken for drug effects.
Q3: Are there any known drug interactions with this compound that I should be aware of in my preclinical studies?
A3: Co-administration of this compound with other central nervous system (CNS) depressants, such as benzodiazepines or opioids, may lead to enhanced sedative effects.[1] If your experimental design requires the use of other CNS-active agents, it is crucial to conduct preliminary studies to assess potential synergistic or additive effects on behavior and physiological parameters.
Q4: What are the standard preclinical safety studies that should be conducted for a compound like this compound?
A4: Standard preclinical safety evaluation for a novel compound typically includes a core battery of safety pharmacology studies and toxicology studies.[5]
-
Safety Pharmacology: These studies assess the effects of the test substance on vital functions of the central nervous, cardiovascular, and respiratory systems.[6][7]
-
Toxicology Studies: These include single-dose and repeated-dose toxicity studies in at least two mammalian species (one rodent and one non-rodent) to identify potential target organs of toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL).[2][8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Excessive Sedation/Ataxia | High dose of this compound, rapid absorption. | 1. Perform a dose-ranging study to determine the optimal dose. 2. Change the route of administration from i.p. to p.o. 3. Increase the duration of acclimatization for the animals. |
| Hyperactivity/Agitation | Dopaminergic or serotonergic stimulation. | 1. Titrate the dose to find a balance between efficacy and hyperactivity. 2. Consider co-administration with a low dose of a relevant antagonist (e.g., a dopamine D1 receptor antagonist) for mechanistic studies.[1] |
| Seizures (rare) | High-dose CNS stimulation. | 1. Immediately terminate the experiment for the affected animal and provide supportive care. 2. Re-evaluate the dose range; the dose administered is likely in the toxic range. 3. Consult with the institutional animal care and use committee (IACUC) and veterinary staff. |
| Lack of Efficacy | Insufficient dose, poor bioavailability. | 1. Increase the dose in a stepwise manner. 2. Verify the formulation and solubility of this compound. 3. Consider a different route of administration that may offer better bioavailability. |
| High Inter-animal Variability | Inconsistent dosing, genetic variability, environmental stressors. | 1. Ensure accurate and consistent dosing technique. 2. Use a sufficient number of animals per group to account for biological variability. 3. Standardize environmental conditions (e.g., light-dark cycle, noise levels). |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for CNS Effects in Mice
Objective: To determine the dose-dependent effects of this compound on locomotor activity and motor coordination in mice.
Methodology:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Group 1: Vehicle (Saline or other appropriate vehicle), i.p.
-
Group 2: this compound (e.g., 5 mg/kg), i.p.
-
Group 3: this compound (e.g., 10 mg/kg), i.p.
-
Group 4: this compound (e.g., 20 mg/kg), i.p.
-
Group 5: this compound (e.g., 40 mg/kg), i.p.
-
-
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer the vehicle or this compound.
-
30 minutes post-injection, place the mice in an open-field arena to assess locomotor activity for 30 minutes using an automated tracking system.
-
Following the open-field test, assess motor coordination using a rotarod test.
-
-
Data Analysis: Analyze locomotor activity (total distance traveled, rearing frequency) and rotarod performance (latency to fall) using one-way ANOVA followed by a post-hoc test.
Protocol 2: Safety Pharmacology - Core Battery Assessment
Objective: To evaluate the potential adverse effects of this compound on the central nervous, cardiovascular, and respiratory systems in rats, in line with ICH S7A guidelines.[5]
Methodology:
-
Central Nervous System (CNS):
-
Functional Observational Battery (FOB): In rats, administer vehicle or varying doses of this compound. Observe and score a range of autonomic, neuromuscular, and behavioral parameters at specified time points.
-
-
Cardiovascular System:
-
Telemetry in Conscious, Unrestrained Animals: In telemetered rats or dogs, continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) before and after this compound administration.[6]
-
-
Respiratory System:
-
Whole-Body Plethysmography: In rats, measure respiratory rate, tidal volume, and minute volume before and after this compound administration.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. This compound, a non-narcotic antitussive, exerts an antidepressant-like effect in the forced swimming test in adrenocorticotropic hormone-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. api.upums.ac.in [api.upums.ac.in]
- 3. This compound in children with attention deficit/hyperactivity disorder: a 4-week, open-label, preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on MK-801-induced cognitive impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Safety Pharmacology - IITRI [iitri.org]
- 7. inotiv.com [inotiv.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
Technical Support Center: Enhancing the Bioavailability of Oral Tipepidine Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of oral Tipepidine formulations with enhanced bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: The primary challenges stem from its physicochemical properties and metabolic profile. This compound hibenzate exhibits pH-dependent solubility, being more soluble in acidic environments like the stomach but poorly soluble in the neutral pH of the intestines.[1] Furthermore, this compound undergoes significant first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6, which can substantially reduce the amount of active drug reaching systemic circulation.[2][3]
Q2: How does CYP2D6 metabolism impact this compound's pharmacokinetics?
A2: CYP2D6 is the main enzyme responsible for metabolizing this compound.[2][3] Genetic variations in the CYP2D6 gene can lead to different metabolic phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers), causing significant inter-individual variability in plasma concentrations. Co-administration with a CYP2D6 inhibitor can significantly increase this compound's plasma exposure. For instance, a study in chimeric mice with humanized livers showed that the CYP2D6 inhibitor quinidine increased the Cmax, AUC, and half-life of this compound by 1.5-fold, 3.2-fold, and 3.0-fold, respectively.[2][4]
Q3: What are the potential formulation strategies to enhance the oral bioavailability of this compound?
A3: Several advanced formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and extent.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-solvents can lead to the formation of a fine emulsion in the gastrointestinal tract, improving solubilization and absorption.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, potentially leading to faster absorption and improved bioavailability.
-
Cyclodextrin Inclusion Complexes: Complexing this compound with cyclodextrins can enhance its aqueous solubility and dissolution rate.
-
Sustained-Release Formulations: Controlling the release of this compound can help to maintain therapeutic plasma concentrations over a prolonged period and may improve patient compliance.[1]
Troubleshooting Guides
Issue 1: Low and Variable In Vivo Exposure
Symptoms:
-
Inconsistent pharmacokinetic profiles across study subjects.
-
Lower than expected Cmax and AUC values in preclinical or clinical studies.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Significant First-Pass Metabolism | Consider co-administration with a CYP2D6 inhibitor. However, this may lead to drug-drug interaction concerns and is not a formulation-based solution. A more robust approach is to develop a formulation that promotes lymphatic absorption, thereby bypassing the liver. Lipid-based formulations like SEDDS are known to facilitate this pathway. |
| Poor Aqueous Solubility | Improve the dissolution rate and extent by employing techniques such as solid dispersions, nanoparticle formulations, or cyclodextrin complexation. |
| pH-Dependent Solubility | Develop a formulation that provides for pH-independent release. This could involve creating a solid dispersion with a pH-independent polymer or a lipid-based formulation. |
Issue 2: Poor In Vitro - In Vivo Correlation (IVIVC)
Symptoms:
-
Excellent in vitro dissolution results that do not translate to improved bioavailability in vivo.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Precipitation in the GI Tract | The drug may dissolve rapidly in vitro but precipitate in the gastrointestinal lumen upon dilution with intestinal fluids. Incorporate precipitation inhibitors (e.g., HPMC, PVP) into your formulation to maintain a supersaturated state in vivo. |
| Permeability-Limited Absorption | Even with improved dissolution, the absorption of this compound might be limited by its permeability across the intestinal wall. Consider the use of permeation enhancers in your formulation, but with careful consideration of their safety profile. |
| Metabolism Not Accounted For | In vitro dissolution tests do not account for first-pass metabolism. If the formulation does not protect the drug from metabolism, the in vivo bioavailability will be lower than predicted from dissolution data alone. |
Experimental Protocols & Data
CYP2D6 Inhibition Study
Objective: To quantify the impact of CYP2D6 inhibition on the oral bioavailability of this compound.
Methodology: A pharmacokinetic study was conducted in chimeric mice with humanized livers. This compound was administered orally with and without the potent CYP2D6 inhibitor, quinidine. Plasma samples were collected at various time points and analyzed for this compound concentration.[2][3]
Results:
| Treatment | Cmax (ng/mL) | AUC₀-t (ng·h/mL) | t½ (h) | Fold Increase (AUC) |
| This compound alone | X | Y | Z | - |
| This compound + Quinidine | 1.5X | 3.2Y | 3.0Z | 3.2 |
| Data is presented as a fold-change based on the findings from the cited study.[2] |
Sustained-Release Formulation Study
Objective: To compare the pharmacokinetic profile of a sustained-release this compound formulation (TS-141) with a conventional immediate-release formulation (Asverin®).
Methodology: A clinical study was conducted where subjects received single doses of TS-141 (30 mg) and Asverin® (40 mg). Plasma concentrations of this compound were measured over time.[4]
Pharmacokinetic Parameters:
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC₀-∞ (ng·h/mL) |
| Asverin® | 40 mg | Variable | ~1-2 | Variable |
| TS-141 | 30 mg | Lower than Asverin® | Delayed | Similar to Asverin® |
| Qualitative comparison based on graphical data from the cited study.[4][5] |
Visualizations
Signaling Pathway: this compound Metabolism
References
- 1. WO2017209106A1 - Oral this compound preparation - Google Patents [patents.google.com]
- 2. Estimation of contribution of CYP2D6 to this compound metabolism in humans and prolongation of the half-life of this compound by combination use with a CYP2D6 inhibitor in chimeric mice with humanised liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Mitigating the Placebo Effect in Tipepidine Clinical Trials: A Technical Support Guide
For researchers and drug development professionals engaged in the clinical evaluation of Tipepidine, a compound with potential applications in conditions such as cough, depression, and ADHD, minimizing the placebo effect is paramount to accurately determine its therapeutic efficacy. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental design and execution.
Troubleshooting Guide: High Placebo Response
Problem: An unexpectedly high placebo response is observed in a this compound clinical trial, masking the true effect of the drug.
| Potential Cause | Troubleshooting Steps |
| High Patient Expectation | 1. Implement a Placebo Run-in Period: Administer a placebo to all participants for a short period before randomization. Exclude "placebo responders" who show significant improvement. 2. Patient Education and Expectation Management: Utilize a structured script to educate participants about the placebo effect, the possibility of receiving a placebo, and the importance of accurate symptom reporting. Remind participants of the possibility they are on a placebo at each visit. 3. Balanced Randomization: Avoid study designs with a much higher probability of receiving the active drug, as this can increase patient expectation and, consequently, the placebo response.[1][2] |
| Investigator/Rater Bias | 1. Implement Double- or Triple-Blinding: Ensure that participants, investigators, and outcome assessors are unaware of the treatment allocation. In triple-blinding, the personnel analyzing the data are also blinded.[3] 2. Use of Centralized or Independent Raters: Employ a central, remote group of trained raters to conduct all efficacy assessments. This minimizes variability and bias that can arise from site-specific raters who may have a therapeutic relationship with the patient.[3] 3. Standardized Rater Training: Provide all raters with a comprehensive training manual and regular calibration sessions to ensure consistent and objective application of rating scales. Training should emphasize neutral interaction with participants.[4][5] |
| Flawed Study Design | 1. Consider a Sequential Parallel Comparison Design (SPCD): This two-stage design re-randomizes placebo non-responders from the first stage to either the drug or placebo. This enriches the second stage with patients less likely to respond to placebo.[2][6][7] 2. Utilize an Active Comparator: Including an active comparator arm can help differentiate the test drug's effect from both placebo and a known standard. 3. Define Clear and Objective Endpoints: Whenever possible, use objective biomarkers or clinician-rated outcomes that are less susceptible to subjective patient reporting. |
| Inaccurate Symptom Reporting | 1. Patient Training on Symptom Reporting: Conduct a training session with participants to teach them how to accurately and consistently report their symptoms. This can involve diaries, and specific, non-leading questions.[5] 2. Frequent and Consistent Data Collection: Collect data at regular intervals using the same validated instruments to track symptom changes accurately. |
Frequently Asked Questions (FAQs)
Q1: What is the Sequential Parallel Comparison Design (SPCD) and when should it be used?
The Sequential Parallel Comparison Design (SPCD) is a two-stage clinical trial design aimed at reducing the impact of a high placebo response.[2][8][6][7]
-
Stage 1: Patients are randomized to receive either this compound or a placebo.
-
Stage 2: Patients who did not respond to the placebo in Stage 1 are re-randomized to receive either this compound or a placebo.
This design is particularly useful in indications with a known high placebo response, such as depression and anxiety disorders. It helps to enrich the second stage of the trial with patients who are less likely to be placebo responders, thereby increasing the power to detect a true drug effect.[2][8][6][7]
Q2: How can patient and staff training effectively minimize the placebo effect?
Training for both patients and clinical trial staff is a crucial strategy.
-
Patient Training: Focuses on educating participants about the placebo effect and the importance of accurate symptom reporting.[5] A structured training session can teach patients how to differentiate between actual symptom changes and expectations.
-
Staff/Rater Training: Aims to standardize interactions with patients and the application of assessment tools.[4][5] Raters should be trained to maintain a neutral demeanor, avoid leading questions, and adhere strictly to the rating scale guidelines. This helps to reduce variability and unconscious bias.[4]
Q3: What is a placebo run-in period and what are its pros and cons?
A placebo run-in period involves administering a placebo to all potential participants for a defined period before the actual randomization.[9]
-
Pros: It can help to identify and exclude "placebo responders," who show a significant improvement on placebo alone. This can enrich the study population with individuals more likely to show a true drug effect. It also helps to identify non-compliant patients.
-
Cons: It can increase the duration and cost of the trial. There is also a risk of excluding patients who might have also responded to the active drug. Some research suggests its ability to reduce the overall placebo response is inconsistent.[10]
Q4: Are there any specific considerations for this compound's mechanism of action when designing trials to minimize placebo effect?
This compound is known to act as an inhibitor of G protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to an increase in dopamine levels in certain brain regions. Given its psychoactive nature, subjective outcomes (e.g., mood, attention) are likely to be primary endpoints in many this compound trials. These subjective measures are particularly susceptible to the placebo effect. Therefore, implementing robust strategies such as centralized rating, patient training on symptom reporting, and innovative study designs like SPCD is especially critical for this compound clinical trials.
Data Presentation: Comparison of Placebo-Minimizing Strategies
| Strategy | Reported Impact on Placebo Response | Considerations |
| Patient Education/Training | Can lead to a significant reduction in placebo response by managing expectations and improving reporting accuracy. | Requires development of standardized training materials and trained personnel to deliver the education. |
| Centralized Raters | Studies have shown that centralized raters can significantly reduce placebo response rates compared to site-based raters. | Requires investment in technology for remote assessments and a dedicated team of trained central raters. |
| Placebo Run-in Period | Can identify and exclude placebo responders, but its overall effectiveness in reducing the placebo response in the main trial is debated.[10] | Extends trial duration and may not be as effective as other methods. |
| Sequential Parallel Comparison Design (SPCD) | Can increase the power of a trial to detect a drug effect in the presence of a high placebo response by enriching the second stage with placebo non-responders.[2][8][6][7] | More complex to design and analyze than a standard parallel-group trial. |
Experimental Protocols
Protocol: Patient Training Session for Accurate Symptom Reporting
Objective: To educate participants on the placebo effect and train them to provide accurate and reliable symptom reports.
Materials: Standardized presentation, patient information leaflet, symptom diary.
Procedure:
-
Introduction (10 minutes):
-
Welcome and introduction to the purpose of the training.
-
Explain the concept of a placebo-controlled trial and the importance of accurate data.
-
-
Understanding the Placebo Effect (15 minutes):
-
Provide a simple, neutral explanation of the placebo effect.
-
Emphasize that experiencing a change in symptoms while on placebo is common and does not reflect on the participant.
-
-
Accurate Symptom Reporting (20 minutes):
-
Review the specific symptoms being assessed in the trial.
-
Provide examples of clear and specific symptom descriptions versus vague ones.
-
Instruct on the use of the symptom diary, including frequency and level of detail required.
-
-
Interactive Session and Q&A (15 minutes):
-
Engage in a role-playing exercise where participants practice describing hypothetical symptoms.
-
Open floor for questions and clarifications.
-
Protocol: Sequential Parallel Comparison Design (SPCD)
Objective: To minimize the impact of the placebo effect by enriching the study population with placebo non-responders.
Design:
-
Stage 1 (e.g., 6 weeks):
-
Randomize eligible participants to receive either this compound or a placebo in a double-blind manner.
-
At the end of Stage 1, assess all participants for a pre-defined response criterion (e.g., a specific percentage reduction in a primary endpoint score).
-
-
Stage 2 (e.g., 6 weeks):
-
Participants who were on placebo in Stage 1 and did not meet the response criterion (placebo non-responders) are re-randomized to receive either this compound or a placebo for the duration of Stage 2.
-
Participants who were on this compound in Stage 1 continue on their assigned treatment.
-
Participants who were on placebo in Stage 1 and did meet the response criterion (placebo responders) are typically discontinued from the efficacy analysis or followed for safety only.
-
-
Analysis:
-
The final analysis combines data from both stages, giving more weight to the data from the placebo non-responders in Stage 2.
-
Mandatory Visualizations
References
- 1. A Model of Placebo Response in Antidepressant Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldwide.com [worldwide.com]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. Placebo Response in Psychiatric Clinical Trials - The STARR Coalition [thestarr.org]
- 5. cognivia.com [cognivia.com]
- 6. researchgate.net [researchgate.net]
- 7. Sample size calculation for the sequential parallel comparison design with binary endpoint using exact methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. premier-research.com [premier-research.com]
- 10. The Problem of Placebo Responses in Clinical Trials and How To Combat Them – Clinical Research Australia [clinicalresearch.com.au]
Tipepidine Administration in Rats: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Tipepidine in rat models. The information is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and administration of this compound in rats.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving this compound Hibenzate | This compound hibenzate has low solubility in aqueous solutions at neutral pH. | - Prepare a suspension in sterile saline (0.9% NaCl). - Use a small amount of a surfactant, such as Tween 80 (e.g., 0.1-0.5%), to aid in suspension. - Alternatively, dissolve this compound in a small amount of dimethyl sulfoxide (DMSO) before diluting with sterile saline. Note: The final concentration of DMSO should be kept to a minimum (ideally <5%) to avoid potential toxicity. Always run a vehicle-only control group in your experiments. |
| Precipitation of this compound in Solution | The compound may be coming out of solution, especially if a co-solvent like DMSO is used and then diluted significantly with an aqueous vehicle. | - Ensure vigorous mixing (e.g., vortexing) immediately before each injection to ensure a homogenous suspension. - Prepare the solution fresh before each experiment. - If using a co-solvent, consider a different vehicle combination, such as a mix of polyethylene glycol (PEG) and saline. |
| Injection Site Reaction | Irritation from the vehicle (especially if using a high concentration of DMSO or a non-physiological pH). Improper injection technique. | - Minimize the concentration of any co-solvents. - Ensure the pH of the final solution is close to physiological pH (7.2-7.4). - Use proper intraperitoneal (i.p.) injection technique (see Experimental Protocols section). - Observe the injection site for signs of inflammation or necrosis. If observed, reconsider the vehicle and/or concentration. |
| Variable Behavioral Effects | Inconsistent dosing due to poor suspension. Stress from handling and injection. Incorrect injection placement. | - Ensure a homogenous suspension by vortexing immediately before drawing each dose. - Handle animals gently and habituate them to the injection procedure if possible. - Confirm proper i.p. needle placement by aspirating to check for the absence of fluid (urine or blood). |
| Sedation or Lethargy in Rats | Potential side effect of this compound, especially at higher doses. | - Start with the lower end of the effective dose range (e.g., 20 mg/kg) and observe the animals closely. - If sedation is significant and interferes with the experimental paradigm, consider adjusting the dose. - Ensure that the observed effects are not due to the vehicle by observing the vehicle-only control group. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in rats?
A1: The most commonly reported and effective route of administration for this compound in rat studies is intraperitoneal (i.p.) injection.
Q2: What is the typical dosage range for this compound in rats?
A2: For behavioral studies in rats, dosages of 20 mg/kg and 40 mg/kg administered intraperitoneally have been shown to be effective.[1][2][3]
Q3: What is a suitable vehicle for dissolving this compound hibenzate for i.p. injection?
A3: While many studies do not explicitly state the vehicle used, this compound hibenzate has low aqueous solubility. A common practice for such compounds is to prepare a suspension in sterile saline (0.9% NaCl). To improve the stability of the suspension, a small amount of a surfactant like Tween 80 can be added. Alternatively, the compound can be first dissolved in a minimal amount of DMSO and then diluted to the final volume with sterile saline. It is crucial to include a vehicle-only control group in your study to account for any effects of the vehicle itself.
Q4: How should I prepare the this compound solution for injection?
A4: 1. Weigh the required amount of this compound hibenzate. 2. If using a suspension method, add the powder to sterile saline, with or without a surfactant, and vortex thoroughly until a uniform suspension is achieved. 3. If using a co-solvent, dissolve the this compound in a small volume of DMSO, and then slowly add sterile saline while vortexing to reach the final desired concentration. 4. Always prepare the solution fresh on the day of the experiment. 5. Visually inspect the solution for any large particles before injection. 6. Vortex the solution immediately before drawing each dose to ensure homogeneity.
Q5: What are the potential side effects of this compound in rats at doses of 20-40 mg/kg i.p.?
A5: The available literature on rat studies does not detail specific adverse effects at these dosages. However, based on the mechanism of action and general observations with centrally acting drugs, it is prudent to monitor for behavioral changes such as sedation, altered motor activity, or any signs of distress. As with any i.p. injection, there is a risk of injection site pain or inflammation.[4][5][6] Close observation of the animals post-injection is recommended.
Q6: How does this compound work?
A6: this compound is known to be an inhibitor of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[7][8] By inhibiting these channels in dopamine neurons, it can lead to an increase in dopamine levels in certain brain regions, which is thought to contribute to its observed effects in behavioral models.[8]
Experimental Protocols
Intraperitoneal (i.p.) Injection Protocol for Rats
This protocol provides a standardized method for i.p. administration of this compound.
Materials:
-
This compound hibenzate
-
Vehicle (e.g., sterile 0.9% saline, with or without a suspending agent, or a DMSO/saline mixture)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Animal Handling: Gently restrain the rat. For a right-handed injector, hold the rat in the left hand with its head facing downwards. The body of the rat should be supported by the palm and fingers, with the thumb and forefinger gently securing the head. This position allows the abdominal organs to fall away from the injection site.
-
Injection Site: The recommended injection site is the lower right quadrant of the abdomen. This avoids the cecum, which is located on the left side, and the bladder in the midline.
-
Injection Volume: The volume to be injected should be calculated based on the rat's body weight and the desired dose. The maximum recommended volume for an i.p. injection in a rat is typically 10 mL/kg.[9][10]
-
Injection:
-
Ensure the this compound solution is well-suspended by vortexing immediately before drawing the dose.
-
Insert the needle at a 15-30 degree angle into the lower right abdominal quadrant.
-
Gently aspirate by pulling back on the plunger to ensure that no fluid (yellowish urine or blood) enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
If there is no aspirate, inject the solution smoothly.
-
Withdraw the needle and return the rat to its cage.
-
-
Post-injection Monitoring: Observe the animal for at least 15-30 minutes post-injection for any immediate adverse reactions. Continue to monitor for any behavioral changes relevant to your study.
Data Presentation
Table 1: this compound Dosage and Administration Summary in Rat Behavioral Studies
| Parameter | Details | Reference(s) |
| Drug | This compound | [1][2][3] |
| Form | This compound hibenzate | [4][11] |
| Animal Model | Rat | [1][2][3] |
| Route of Administration | Intraperitoneal (i.p.) | [1][2][3] |
| Dosage Range | 20 - 40 mg/kg | [1][2][3] |
| Vehicle (recommended) | Sterile 0.9% Saline (as a suspension) or DMSO/Saline | Inferred from common practice |
| Commonly Studied Effects | Antidepressant-like effects, changes in locomotor activity | [1] |
Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for this compound administration in rats.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Intraperitoneal injection of sodium pentobarbital has the potential to elicit pain in adult rats (Rattus norvegicus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. commons.case.edu [commons.case.edu]
- 10. synapse.koreamed.org [synapse.koreamed.org]
- 11. Significantly Increased Aqueous Solubility of Piperine via Nanoparticle Formulation Serves as the Most Critical Factor for Its Brain Uptake Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in Tipepidine electrophysiology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing electrophysiological techniques to investigate the effects of tipepidine. Our goal is to help you improve the signal-to-noise ratio and obtain high-quality data in your experiments.
Troubleshooting Guide
Low signal-to-noise ratio is a common challenge in electrophysiology. This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High baseline noise | - Improper grounding or shielding- Electrical interference from nearby equipment- Dirty or old solutions- Poor seal resistance (<1 GΩ) | - Ensure all components of the rig are properly grounded to a common point. Use a Faraday cage to shield the setup from external electrical noise.- Power down non-essential equipment in the vicinity of the electrophysiology rig.- Prepare fresh intracellular and extracellular solutions daily. Filter solutions before use.- Optimize pipette polishing and approach to the cell to achieve a high-resistance seal. |
| Unstable recordings after this compound application | - Off-target effects of this compound on other ion channels- Drug precipitation or instability in solution- Mechanical disturbance during drug perfusion | - Be aware of this compound's potential effects on other ion channels. A comprehensive selectivity profile is not yet fully established. Consider using specific channel blockers to isolate the current of interest.- Prepare fresh this compound stock solutions and dilute to the final concentration immediately before use. Ensure the drug is fully dissolved in the vehicle and the final solution is clear.- Use a perfusion system with a slow and steady flow rate to minimize mechanical disruption of the patch. |
| No discernible effect of this compound on GIRK currents | - Incorrect cell type or channel expression- Inactive this compound- Inappropriate voltage protocol | - Confirm the expression of G-protein-coupled inwardly rectifying potassium (GIRK) channels in your chosen cell line or primary neurons.- Verify the purity and activity of your this compound compound.- Utilize a voltage protocol that effectively activates GIRK channels. A ramp or step protocol from hyperpolarized to depolarized potentials is typically used. |
| Variability in this compound IC50 values | - Inconsistent drug concentration at the cell- Differences in experimental temperature- State-dependent block of the channel | - Ensure complete and rapid solution exchange during drug application.- Maintain a constant and physiological temperature throughout the experiment, as ion channel kinetics are temperature-dependent.[1]- Be aware that the potency of this compound may be dependent on the conformational state of the GIRK channel. Use consistent voltage protocols to minimize variability.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound in the context of electrophysiology?
A1: this compound has been shown to be a reversible inhibitor of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3] Specifically, it inhibits dopamine D₂ receptor-mediated GIRK currents, leading to depolarization and increased excitability of dopamine neurons in the ventral tegmental area (VTA).[3]
Q2: What is the reported IC50 value for this compound's inhibition of GIRK channels?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound on dopamine D₂ receptor-mediated GIRK currents in acutely dissociated rat VTA neurons is 7.0 μM.[3]
Q3: Are there known off-target effects of this compound on other ion channels?
A3: While the primary characterized effect of this compound is on GIRK channels, other centrally acting antitussive drugs have been shown to interact with various receptor systems and ion channels, including serotoninergic and GABAergic systems, as well as NMDA receptors and voltage-gated sodium channels.[4][5] A comprehensive ion channel selectivity profile for this compound is not yet publicly available, so researchers should be mindful of potential off-target effects.
Q4: What are the recommended solutions for recording GIRK currents in the presence of this compound?
A4: For whole-cell patch-clamp recordings of GIRK currents, the following solutions can be used as a starting point.
| Solution | Component | Concentration (mM) |
| Intracellular | K-Gluconate | 140 |
| MgCl₂ | 2 | |
| EGTA | 1 | |
| HEPES | 10 | |
| Na₂-ATP | 4 | |
| Na-GTP | 0.4 | |
| pH adjusted with KOH to 7.2, Osmolarity ~290 mOsm | ||
| Extracellular | NaCl | 140 |
| KCl | 2.5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted with NaOH to 7.4, Osmolarity ~310 mOsm |
Q5: What is a suitable voltage-clamp protocol for studying this compound's effect on GIRK currents?
A5: To measure GIRK currents, a voltage ramp or a series of voltage steps can be applied. A typical voltage ramp protocol would go from a hyperpolarized potential (e.g., -120 mV) to a depolarized potential (e.g., +40 mV) over a period of 500 ms. This allows for the characterization of the current-voltage (I-V) relationship of the GIRK current. To determine the IC50 of this compound, apply increasing concentrations of the drug while monitoring the inhibition of the GIRK current elicited by a specific voltage step (e.g., to -100 mV).
Experimental Protocols
Detailed Protocol for Whole-Cell Patch-Clamp Recording of this compound's Effect on GIRK Channels
This protocol outlines the steps for recording GIRK currents from cultured neurons or brain slices and assessing the inhibitory effect of this compound.
I. Preparation
-
Prepare intracellular and extracellular solutions as described in the FAQ section and filter them.
-
Prepare fresh this compound stock solutions (e.g., 10 mM in DMSO) and dilute to final concentrations in extracellular solution on the day of the experiment.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
II. Recording Procedure
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Switch the amplifier to voltage-clamp mode and hold the cell at a holding potential of -70 mV.
-
Apply a voltage ramp protocol (e.g., from -120 mV to +40 mV over 500 ms) to elicit baseline GIRK currents.
-
Establish a stable baseline recording for at least 5 minutes.
-
Begin perfusion of the lowest concentration of this compound.
-
Allow the drug effect to reach a steady state (typically 2-5 minutes) and record the currents using the same voltage protocol.
-
Wash out the drug with the control extracellular solution until the current returns to baseline.
-
Repeat steps 5-7 for increasing concentrations of this compound to generate a dose-response curve.
III. Data Analysis
-
Measure the peak inward current at a specific hyperpolarizing voltage (e.g., -100 mV) for each this compound concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50 value.
Visualizations
Signaling Pathway of this compound on Dopamine Neurons
Caption: this compound inhibits GIRK channels, leading to dopamine neuron depolarization.
Experimental Workflow for this compound Electrophysiology
Caption: Workflow for determining the IC50 of this compound on GIRK channels.
Troubleshooting Logic for Low Signal-to-Noise Ratio
References
- 1. fda.gov [fda.gov]
- 2. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 3. Central Mechanisms II: Pharmacology of Brainstem Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Actions of drugs affecting the cough reflex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Addressing potential Tipepidine degradation during sample preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential Tipepidine degradation during sample preparation for analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that could cause this compound degradation during sample preparation?
A1: this compound, with its piperidine and thiophene rings, may be susceptible to degradation under several conditions. The primary factors to consider are:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions. The tertiary amine in the piperidine ring can be protonated at low pH, potentially influencing its stability.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to UV or fluorescent light may induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents, such as peroxides that may form in certain solvents (e.g., older ethers), could lead to the oxidation of the thiophene rings or other susceptible moieties.
-
Incompatible Solvents: The choice of solvent is crucial. Reactive solvents or impurities within solvents could potentially react with this compound.
Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound. Could this be due to degradation?
A2: Yes, the appearance of new, unexpected peaks in your chromatogram is a common indicator of degradation. These peaks may represent degradation products. To confirm this, you can perform a forced degradation study where you intentionally expose a this compound standard to stress conditions (acid, base, heat, light, oxidation) and monitor the appearance and growth of these new peaks.
Q3: What is a suitable solvent for preparing this compound stock solutions and samples to minimize degradation?
A3: For initial studies, it is recommended to use a high-purity, neutral, and aprotic solvent such as acetonitrile or methanol. It is crucial to use fresh, HPLC-grade solvents to avoid impurities like peroxides that can cause oxidative degradation. If aqueous solutions are required, it is best to use buffered solutions at a neutral or slightly acidic pH and to prepare them fresh daily. The stability of this compound in the chosen solvent should be verified by analyzing the solution at different time points after preparation.
Q4: How can I prevent photolytic degradation of this compound during sample preparation?
A4: To prevent photolytic degradation, it is advisable to work with this compound samples under amber or low-actinic light conditions. Use amber glassware or wrap your sample vials and containers with aluminum foil. Minimize the exposure of your samples to direct sunlight and laboratory lighting.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of this compound peak area over time in prepared samples. | Analyte instability in the chosen solvent or at room temperature. | 1. Prepare fresh samples and analyze them immediately. 2. Conduct a short-term stability study by re-analyzing the same sample at regular intervals (e.g., 0, 2, 4, 8, 24 hours). 3. If instability is confirmed, store samples at a lower temperature (e.g., 4°C or -20°C) and minimize the time they are kept at room temperature before analysis. 4. Evaluate the stability of this compound in different solvents to find a more suitable one. |
| Appearance of new peaks in the chromatogram, especially at the solvent front or late elution times. | Degradation of this compound into more polar or less polar products. | 1. Perform a forced degradation study to identify potential degradation products and their retention times. 2. Adjust the chromatographic method (e.g., gradient, mobile phase composition) to ensure separation of this compound from its degradation products. 3. Review your sample preparation procedure for any steps that might introduce stress conditions (e.g., prolonged heating, extreme pH). |
| Poor reproducibility of analytical results. | Inconsistent sample handling leading to variable degradation. | 1. Standardize the entire sample preparation workflow, including incubation times, temperatures, and light exposure. 2. Ensure all solvents and reagents are of high quality and from the same batch if possible. 3. Use an internal standard to compensate for variations in sample preparation and injection volume. |
| Significant degradation observed in acidic or basic conditions. | Hydrolytic degradation of this compound. | 1. Adjust the pH of your sample solutions to be closer to neutral (pH 6-8) using appropriate buffers. 2. If the analytical method requires an extreme pH, minimize the time the sample is exposed to these conditions. Neutralize the sample immediately before injection if possible. |
Quantitative Data Summary
The following tables provide illustrative data from a hypothetical forced degradation study on this compound. This data can be used as a reference for what to expect when investigating the stability of this compound.
Table 1: Effect of pH on this compound Stability
| pH Condition | Incubation Time (hours) | This compound Remaining (%) | Total Degradation Products (%) |
| 2.0 (0.01 M HCl) | 24 | 85.2 | 14.8 |
| 7.0 (Phosphate Buffer) | 24 | 99.5 | 0.5 |
| 12.0 (0.01 M NaOH) | 24 | 78.9 | 21.1 |
Table 2: Effect of Temperature on this compound Stability
| Temperature (°C) | Incubation Time (hours) | This compound Remaining (%) | Total Degradation Products (%) |
| 25 (Room Temp) | 48 | 98.1 | 1.9 |
| 60 | 48 | 75.4 | 24.6 |
| 80 | 48 | 52.3 | 47.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on a this compound drug substance.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
-
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
-
Chromatographic Conditions (to be optimized):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH adjusted to 5.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Method Validation:
-
Analyze the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent this compound peak.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Workflow for Investigating this compound Degradation.
Caption: Hypothetical Degradation Pathways for this compound.
Caption: Logical Flow for Troubleshooting this compound Degradation Issues.
Technical Support Center: Optimizing Tissue Homogenization for Tipepidine Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing tissue homogenization for the analysis of Tipepidine.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in tissue homogenization for this compound analysis?
A1: The most critical first step is to minimize analyte degradation. This can be achieved by keeping the tissue samples frozen on dry ice before and during homogenization and by using ice-cold homogenization buffers. The process should be performed as quickly as possible to limit the activity of endogenous enzymes that could degrade this compound.
Q2: Which homogenization technique is best for this compound analysis in tough tissues?
A2: For tough or fibrous tissues, bead beating is a highly effective method.[1][2] It uses high-speed agitation with beads to mechanically disrupt the tissue structure, ensuring efficient release of the analyte.[1] For softer tissues, ultrasonic homogenization or rotor-stator homogenizers are also excellent choices.
Q3: How can I prevent this compound from degrading during the homogenization process?
A3: To prevent degradation, it is crucial to control the temperature.[3] Perform homogenization on ice, use pre-chilled buffers and equipment, and process samples in short bursts with cooling intervals.[4] Adding protease and phosphatase inhibitors to the homogenization buffer can also protect this compound from enzymatic degradation.[4]
Q4: What are "matrix effects" and how can they affect my this compound analysis?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the tissue matrix.[5][6] This can lead to signal suppression or enhancement in mass spectrometry-based analyses, resulting in inaccurate quantification of this compound.[5][7] Tissue samples are more complex than plasma and often exhibit more pronounced matrix effects.[8]
Q5: How can I minimize matrix effects in my analysis?
A5: To minimize matrix effects, optimize the sample cleanup process after homogenization. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering substances.[9] Additionally, using a stable isotope-labeled internal standard for this compound can help compensate for matrix effects.[5]
Troubleshooting Guide
This guide addresses common issues encountered during tissue homogenization for this compound analysis.
| Problem | Potential Causes | Solutions |
| Low this compound Recovery | Incomplete tissue disruption. | - Increase homogenization time or intensity.- For bead beaters, ensure the correct bead size and material are used for the tissue type.[1]- For ultrasonic homogenizers, use a smaller probe for better energy focus or increase the power setting. |
| This compound degradation. | - Ensure samples and buffers are kept at 2-8°C throughout the process.[4]- Add protease inhibitors to the homogenization buffer.[4]- Minimize the time between homogenization and extraction. | |
| Analyte loss due to adsorption. | - Use low-adsorption polypropylene tubes.- Pre-rinse tubes and tips with a solution containing a similar solvent composition to your extraction solvent. | |
| High Variability Between Replicates | Inconsistent homogenization. | - Ensure the tissue-to-buffer ratio is consistent across all samples.- For bead beaters, use a validated, automated system for consistent processing.[10]- For ultrasonic homogenizers, ensure the probe is placed at the same depth in each sample. |
| Non-homogenous tissue sampling. | - If possible, homogenize the entire tissue sample to ensure representativeness.- If using a portion, take it from a consistent location. | |
| LC-MS/MS Signal Suppression or Enhancement | Matrix effects from co-extracted endogenous compounds.[5] | - Improve sample cleanup using techniques like solid-phase extraction (SPE).- Optimize chromatographic separation to resolve this compound from interfering compounds.- Use a stable isotope-labeled internal standard to normalize the signal.[5] |
| Phospholipid interference. | - Incorporate a phospholipid removal step in your sample preparation protocol. | |
| Clogged Syringes or LC Column | Incomplete homogenization leaving large particulates. | - Centrifuge the homogenate at a higher speed or for a longer duration to pellet debris.- Filter the supernatant through a syringe filter (e.g., 0.22 µm) before injection. |
| High protein content in the extract. | - Perform a protein precipitation step (e.g., with acetonitrile or methanol) after homogenization. |
Experimental Protocols
Protocol 1: Bead Beating Homogenization
This method is ideal for a wide range of tissues, including tougher ones like skin, muscle, and bone.[1][2]
Materials:
-
Bead beater homogenizer
-
Lysing tubes pre-filled with appropriate beads (e.g., ceramic, stainless steel)[11]
-
Ice-cold homogenization buffer (e.g., PBS with protease inhibitors)
-
Tissue sample (pre-weighed)
-
Microcentrifuge
Procedure:
-
Place the pre-weighed frozen tissue sample into a pre-chilled lysing tube.
-
Add the appropriate volume of ice-cold homogenization buffer. A common ratio is 1:4 (w/v) of tissue to buffer.
-
Secure the tubes in the bead beater.
-
Homogenize for 30-60 seconds at a high setting. Processing time may need optimization depending on the tissue type.[12]
-
Place the tubes on ice for 1-2 minutes to cool.
-
Repeat the homogenization and cooling cycle 1-2 more times if necessary for complete disruption.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the homogenized lysate for further processing.
Protocol 2: Ultrasonic Homogenization
This method is effective for soft to moderately tough tissues and allows for precise control over homogenization energy.
Materials:
-
Ultrasonic homogenizer (sonicator) with a probe[13]
-
Ice-cold homogenization buffer
-
Tissue sample (pre-weighed)
-
Sound-dampening enclosure
-
Microcentrifuge tubes
-
Ice bath
Procedure:
-
Place the pre-weighed tissue sample in a microcentrifuge tube.
-
Add the appropriate volume of ice-cold homogenization buffer.
-
Place the tube in an ice bath to maintain a low temperature during sonication.[14]
-
Insert the sonicator probe into the sample, ensuring the tip is submerged but not touching the sides or bottom of the tube.
-
Process the sample in short bursts (e.g., 10-15 seconds) with cooling periods (30 seconds) in between to prevent overheating.[13]
-
Repeat for a total processing time of 1-3 minutes, or until the tissue is fully disrupted.
-
After homogenization, rinse the probe with buffer to recover any adhered sample.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for subsequent analysis.
Quantitative Data Summary
Table 1: Recommended Homogenization Parameters by Tissue Type
| Tissue Type | Recommended Method | Bead Type (for Bead Beating) | Key Considerations |
| Brain, Liver, Kidney | Bead Beating or Ultrasonic | 1.4 mm Ceramic Beads | These tissues are relatively soft and homogenize easily.[15] |
| Lung, Heart | Bead Beating (may require enzymatic pre-treatment) | 2.8 mm Ceramic Beads | These tissues can be elastic; higher impact beads are effective.[15] |
| Muscle, Skin | Bead Beating | 2.8 mm Stainless Steel Beads | Fibrous tissues require high-density beads for efficient disruption.[3] |
| Bone | Cryogenic Grinding followed by Bead Beating | 2.8 mm Stainless Steel Beads | Bone is very hard and requires initial pulverization at low temperatures.[1] |
Table 2: Common Homogenization Buffer Compositions
| Buffer Component | Concentration | Purpose |
| Tris-HCl | 50-100 mM | Maintains a stable pH (typically 7.4).[4] |
| EDTA | 1-5 mM | Chelates divalent cations, inhibiting metalloproteases.[4] |
| Protease Inhibitor Cocktail | Varies (follow manufacturer's recommendation) | Prevents degradation of the analyte by proteases. |
| Phosphatase Inhibitor Cocktail | Varies (follow manufacturer's recommendation) | Prevents dephosphorylation if analyzing metabolites. |
| Detergents (e.g., SDS, Triton X-100) | 0.1-1% | Aids in solubilizing membranes and proteins (use with caution as it may interfere with downstream analysis).[16] |
Visualizations
Caption: A general workflow for tissue homogenization and analysis.
Caption: A decision tree for troubleshooting low analyte recovery.
References
- 1. biocomcro.org [biocomcro.org]
- 2. Homogenization of Resilient Tissues by Bead Beating [opsdiagnostics.com]
- 3. Optimizing Sample Homogenization | The Scientist [the-scientist.com]
- 4. rbm.iqvia.com [rbm.iqvia.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. researchgate.net [researchgate.net]
- 9. selectscience.net [selectscience.net]
- 10. Bead Beating Offers High-Performance Homogenization for Molecular Biology Downstream Processing of Tough and Difficult Samples | Springer Nature Experiments [experiments.springernature.com]
- 11. Guide to bead beating: choose the right one for your hard-to-lyse sample [takarabio.com]
- 12. tandfonline.com [tandfonline.com]
- 13. homogenizers.net [homogenizers.net]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Calibration curve issues in Tipepidine quantification assays
Welcome to the technical support center for tipepidine quantification assays. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the bioanalysis of this compound.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound is non-linear at higher concentrations. What are the potential causes and solutions?
A1: Non-linearity at the upper end of the calibration curve is a common issue and can stem from several factors:
-
Detector Saturation: The mass spectrometer detector has a limited dynamic range. At high analyte concentrations, the detector can become saturated, leading to a plateau in the signal response.
-
Solution: Extend the calibration curve with higher concentration standards to confirm saturation. If saturation is observed, the upper limit of quantification (ULOQ) should be adjusted to the highest concentration that maintains linearity. Samples with concentrations exceeding the ULOQ should be diluted and re-analyzed.
-
-
Ion Suppression/Enhancement: As the concentration of this compound increases, it can alter the ionization efficiency of the analyte and/or the internal standard in the mass spectrometer's source.
-
Solution: Investigate matrix effects by performing post-column infusion experiments. A stable isotope-labeled (SIL) internal standard for this compound is highly recommended to compensate for these effects.
-
-
Formation of Adducts or Dimers: At high concentrations, this compound molecules may form dimers or adducts with components of the mobile phase, leading to a non-proportional response.
-
Solution: Optimize the mobile phase composition and mass spectrometer source parameters (e.g., source temperature, gas flows) to minimize adduct formation.
-
Q2: I am observing poor reproducibility and a high coefficient of variation (%CV) for my low concentration quality control (QC) samples.
A2: Poor performance at the lower limit of quantification (LLOQ) can be attributed to:
-
Analyte Adsorption: this compound, being a basic compound, may adsorb to plasticware or the surfaces of the LC system, leading to inconsistent recovery, especially at low concentrations.
-
Solution: Use low-adsorption autosampler vials and plates. Consider adding a small percentage of an organic solvent (e.g., acetonitrile) to the sample diluent to reduce non-specific binding.
-
-
Inconsistent Sample Preparation: Variability in the extraction recovery at low concentrations can be a significant source of error.
-
Solution: Ensure the protein precipitation step is optimized. Consistent and vigorous vortexing and centrifugation are crucial. A SIL internal standard is essential to correct for this variability.
-
-
Matrix Effects: Endogenous components in the biological matrix can have a more pronounced effect on the signal of low-concentration samples.
-
Solution: Evaluate matrix effects from at least six different sources of the biological matrix. If significant variability is observed, consider a more rigorous sample clean-up method like solid-phase extraction (SPE).
-
Q3: My internal standard (IS) response is highly variable across my analytical run. What should I investigate?
A3: A consistent internal standard response is critical for accurate quantification. Variability can indicate several issues:
-
Inconsistent IS Addition: Errors in pipetting the internal standard solution will lead to direct errors in quantification.
-
Solution: Ensure pipettes are properly calibrated. Add the IS to all samples, including calibration standards and QCs, at the beginning of the sample preparation process.
-
-
Matrix Effects on the IS: The internal standard itself can be subject to ion suppression or enhancement from the biological matrix.
-
Solution: A stable isotope-labeled internal standard is the best choice as it will experience similar matrix effects to the analyte. If using a structural analog, ensure it co-elutes with this compound.
-
-
IS Stability: The internal standard may not be stable under the sample storage or processing conditions.
-
Solution: Perform stability assessments for the internal standard in the biological matrix under the same conditions as the analyte.
-
Troubleshooting Guide
This guide provides a systematic approach to resolving common calibration curve issues in this compound quantification assays.
Issue 1: Non-Linear Calibration Curve (r² < 0.99)
| Potential Cause | Troubleshooting Steps | Acceptable Outcome |
| Inappropriate Curve Fit | The relationship between concentration and response may not be linear. | A quadratic (1/x or 1/x²) weighted regression provides a better fit (r² > 0.995) and improved accuracy for back-calculated standards. |
| Contaminated Blank | The blank (matrix without analyte) shows a significant response for this compound. | Re-prepare the blank using a new batch of matrix and analyte-free solvent. The response in the new blank should be less than 20% of the LLOQ response. |
| Carryover | High concentration samples are affecting the subsequent injection of lower concentration samples. | Inject a blank sample after the highest calibration standard. The response in the blank should be less than 20% of the LLOQ. If carryover is present, optimize the autosampler wash procedure. |
| Inaccurate Standard Preparation | Errors in serial dilutions of the stock solution. | Prepare a fresh set of calibration standards from a newly prepared stock solution. The new curve should meet linearity criteria. |
Issue 2: Inaccurate Back-Calculated Concentrations for Calibration Standards
| Potential Cause | Troubleshooting Steps | Acceptable Outcome |
| Matrix Effects | Ion suppression or enhancement is affecting the accuracy of the assay. | Evaluate matrix factor from at least 6 different lots of biological matrix. The CV of the matrix factor should be ≤15%. A SIL-IS is recommended. |
| Analyte Instability | This compound is degrading during sample preparation or in the autosampler. | Perform bench-top and autosampler stability experiments with QC samples. The mean concentration of stability samples should be within ±15% of the nominal concentration. |
| Metabolite Interference | A metabolite of this compound may be interfering with the quantification. This compound is primarily metabolized by CYP2D6. | Review the chromatography to ensure there are no interfering peaks at the retention time of this compound. If interference is suspected, chromatographic conditions may need to be optimized for better separation. |
| Internal Standard Issues | The internal standard is not adequately compensating for variability. | Use a stable isotope-labeled internal standard for this compound. If using an analog, ensure its physicochemical properties and chromatographic behavior are very similar to this compound. |
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a typical method for the quantification of this compound in human plasma using protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents
-
This compound reference standard
-
This compound-d5 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
2. Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
This compound Working Solutions: Serially dilute the stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control samples.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound-d5 in methanol.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile). The acetonitrile will precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | This compound: [M+H]⁺ → fragment ion (e.g., m/z 276.1 → 110.1); this compound-d5: [M+H]⁺ → fragment ion (e.g., m/z 281.1 → 115.1) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Troubleshooting logic for calibration curve issues.
Technical Support Center: Ensuring Consistent Tipepidine Delivery in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term administration of Tipepidine in animal studies. This resource offers troubleshooting advice and answers to frequently asked questions to ensure consistent and reliable drug delivery throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is consistent long-term delivery important?
A1: this compound is a non-narcotic antitussive agent that has shown potential for repositioning as a treatment for psychiatric disorders due to its modulation of monoamine levels through the inhibition of G-protein-activated inwardly rectifying potassium (GIRK) channels.[1] Consistent long-term delivery is crucial in preclinical studies to maintain stable plasma concentrations, which is essential for accurately evaluating its therapeutic efficacy and potential side effects in chronic disease models.
Q2: What are the recommended routes of administration for this compound in long-term rodent studies?
A2: For long-term studies requiring consistent plasma levels, continuous infusion via osmotic pumps is highly recommended.[2][3] These pumps can be implanted subcutaneously (SC) or intraperitoneally (IP) for systemic delivery.[2][3][4] While oral gavage and repeated intraperitoneal injections are other common administration routes in animal studies, they can lead to fluctuating drug levels and increased animal stress.[5][6][7]
Q3: What are the known side effects of this compound in animals that I should monitor for?
A3: Common side effects associated with this compound in humans, which may translate to animal models, include drowsiness, sedation, and gastrointestinal issues like nausea and vomiting.[8] In rodent studies, it is important to monitor for changes in locomotor activity, food and water intake, and body weight. At higher doses, central nervous system effects such as hyperactivity or sedation may be observed.[9][10]
Q4: How is this compound metabolized, and does this have implications for long-term studies?
A4: this compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6.[11] This is a critical consideration in long-term studies, as repeated administration could potentially induce or inhibit this enzyme, leading to changes in drug clearance over time. Co-administration of other drugs that are also metabolized by CYP2D6 should be done with caution.
Troubleshooting Guide
Issue 1: Variable or inconsistent plasma concentrations of this compound.
-
Possible Cause: Improper drug formulation or stability issues.
-
Solution: Ensure this compound is fully dissolved in a compatible and stable vehicle. For osmotic pumps, verify the compatibility of your vehicle with the pump materials.[12] Conduct stability tests of your formulation at 37°C for the duration of your study.
-
-
Possible Cause: Issues with the administration method.
-
Solution (Osmotic Pumps): Ensure pumps are primed according to the manufacturer's instructions to allow for immediate and stable pumping upon implantation.[11] Verify the correct implantation technique (subcutaneous or intraperitoneal) and ensure the pump is not compressed or impeded.[1][2]
-
Solution (Repeated Injections): Maintain a consistent injection schedule and technique. Be aware that intraperitoneal injections can have variable absorption rates.[13]
-
Issue 2: Signs of local irritation or inflammation at the administration site.
-
Possible Cause: Irritating vehicle or high drug concentration.
-
Solution: Test the vehicle alone for any irritant effects. If the vehicle is the issue, consider alternative, more biocompatible options. If the drug concentration is high, you may need to lower it and use a larger volume or a pump with a higher flow rate, if permissible for the animal's size.[7]
-
-
Possible Cause (Osmotic Pumps): Leakage of concentrated salt solution from the pump after its operational life.
Issue 3: Unexpected behavioral changes in study animals.
-
Possible Cause: Central nervous system side effects of this compound.
-
Solution: this compound can have sedative or other CNS effects.[8] If these effects are confounding your study's endpoints, consider adjusting the dose. It is advisable to conduct a dose-response study to identify a therapeutically relevant dose with minimal behavioral side effects.
-
-
Possible Cause: Stress from handling and administration procedures.
Quantitative Data Summary
Table 1: General Pharmacokinetic Parameters for Different Administration Routes in Rodents
| Parameter | Oral (PO) | Intraperitoneal (IP) | Subcutaneous (SC) | Intravenous (IV) |
| Absorption Rate | Slower, subject to first-pass metabolism | Rapid | Slow and sustained | Immediate |
| Time to Max. Concentration (Tmax) | Longer | Shorter than PO | Variable, generally longer | Immediate |
| Max. Concentration (Cmax) | Lower | Higher than PO | Lower and sustained | Highest |
| Bioavailability | Variable, often lower | Higher than PO | Generally high | 100% (by definition) |
Note: This table provides a general overview. Specific values for this compound may vary based on the animal model, vehicle, and dose.
Experimental Protocols
Protocol 1: Preparation and Implantation of Osmotic Pumps for Continuous this compound Delivery
-
Pump Selection: Choose an osmotic pump model with a duration and flow rate appropriate for your study length and the required this compound dose.
-
This compound Solution Preparation:
-
Calculate the required drug concentration based on the desired daily dose and the pump's flow rate using the formula: Concentration (mg/mL) = [Dose (mg/kg/day) * Animal Weight (kg)] / [Pump Flow Rate (mL/day)].
-
Dissolve this compound hibenzate in a sterile, biocompatible vehicle (e.g., saline, PEG400, or DMSO, ensuring final concentration is non-toxic). The use of aqueous vehicles like saline or carboxymethylcellulose is recommended to avoid potential neurotoxicity associated with vehicles like pure DMSO or PEG-400.[14]
-
Filter-sterilize the final solution using a 0.22 µm syringe filter.
-
-
Pump Filling and Priming:
-
Following aseptic techniques, fill the osmotic pumps with the this compound solution using the provided filling tube.
-
Prime the filled pumps by incubating them in sterile 0.9% saline at 37°C for the time specified by the manufacturer (typically 4-6 hours). This ensures the pump starts delivering at a steady rate immediately upon implantation.[11]
-
-
Surgical Implantation:
-
Anesthetize the animal using an appropriate anesthetic regimen (e.g., isoflurane or ketamine/xylazine).[1]
-
For subcutaneous implantation, make a small incision on the back, slightly posterior to the scapulae. Create a subcutaneous pocket using blunt dissection.[2]
-
Insert the primed osmotic pump into the pocket, delivery portal first.
-
Close the incision with sutures or surgical staples.
-
Administer appropriate post-operative analgesia and monitor the animal for recovery.
-
Protocol 2: Quantification of this compound in Rodent Plasma using HPLC
-
Sample Collection: Collect blood samples at predetermined time points into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[15]
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid), for example, in a 60:40 v/v ratio. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV detector at a wavelength of approximately 235 nm (this may require optimization for this compound).[15]
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve of this compound in blank plasma.
-
Analyze the standards and samples using the HPLC method.
-
Quantify the this compound concentration in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: this compound's signaling pathway via GIRK channel modulation.
Caption: Experimental workflow for osmotic pump implantation.
References
- 1. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 2. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 3. alzet.com [alzet.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the side effects of this compound Hibenzate? [synapse.patsnap.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Opioid-Like Adverse Effects of Tianeptine in Male Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rwdstco.com [rwdstco.com]
- 12. alzet.com [alzet.com]
- 13. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 15. HPLC method for the determination of nifedipine in rat plasma: development, validation, and application to pharmacokinetic drug-herb interaction study [pharmacia.pensoft.net]
Validation & Comparative
Tipepidine vs. Methylphenidate for Pediatric ADHD: A Comparative Analysis for Researchers
A comprehensive review of the current clinical evidence, mechanisms of action, and experimental protocols for two distinct pharmacological approaches to treating Attention-Deficit/Hyperactivity Disorder (ADHD) in children.
While methylphenidate stands as a first-line, extensively studied stimulant for pediatric ADHD, the non-stimulant tipepidine is emerging as a potential alternative, warranting a detailed comparison for the scientific and drug development community. This guide provides an objective analysis of their differing mechanisms, a summary of available clinical data, and an overview of the methodologies employed in key studies.
Mechanisms of Action: A Tale of Two Pathways
Methylphenidate, a phenethylamine derivative, primarily acts as a norepinephrine-dopamine reuptake inhibitor. By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), it increases the extracellular concentrations of these key neurotransmitters in the synaptic cleft, particularly in the prefrontal cortex. This enhancement of dopaminergic and noradrenergic signaling is believed to be the cornerstone of its efficacy in improving attention and executive function in individuals with ADHD.[1][2][3][4][5]
In contrast, this compound, a non-narcotic antitussive, is hypothesized to exert its effects on ADHD symptoms through a novel mechanism: the inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[6][7][8] By blocking these channels, this compound is thought to modulate monoaminergic neurotransmission, leading to an increase in dopamine levels in the nucleus accumbens.[6][9] This action suggests a potential for therapeutic benefit in ADHD without the direct stimulant properties of methylphenidate.
Clinical Efficacy: A Summary of Key Findings
Direct head-to-head clinical trials comparing this compound and methylphenidate as monotherapies for pediatric ADHD are currently lacking in the published literature. The available data for this compound is primarily from preliminary open-label studies and one randomized controlled trial evaluating it as an adjunctive therapy to methylphenidate.
| Efficacy Measure | This compound | Methylphenidate |
| Primary Indication | Investigational for ADHD; approved as an antitussive in Japan.[6][9] | First-line treatment for ADHD.[2] |
| Monotherapy Efficacy | A 4-week open-label study (n=10) showed significant improvement in ADHD-RS total scores (p<0.001).[4][5][8] | Numerous large-scale, placebo-controlled trials and meta-analyses have established its efficacy in reducing core ADHD symptoms.[10][11][12][13] |
| Adjunctive Therapy | An 8-week randomized, double-blind, placebo-controlled trial (n=53) as an add-on to methylphenidate showed a significant improvement in ADHD-RS total and hyperactivity-impulsivity subscale scores compared to placebo.[14] | Not applicable, as it is a primary treatment. |
| Effect Size | Not yet established in large-scale trials. | Generally considered to have a large effect size in improving ADHD symptoms.[10] |
Safety and Tolerability: A Comparative Overview
The safety profiles of this compound and methylphenidate differ, reflecting their distinct pharmacological properties. Methylphenidate, as a stimulant, carries a range of well-documented side effects, while the long-term safety of this compound in the context of ADHD treatment is still under investigation.
| Adverse Event Profile | This compound | Methylphenidate |
| Common Side Effects | In a 4-week open-label study, no patients discontinued due to side effects.[4][5][8] An 8-week adjunctive therapy trial reported similar frequencies of adverse events between the this compound and placebo groups.[14] Potential side effects, particularly in overdose, may include drowsiness, vertigo, and confusion.[9] | Decreased appetite, sleep problems, headaches, and stomachaches are common.[11] |
| Serious Adverse Events | Long-term safety data for ADHD treatment is not yet available. | While generally considered safe for long-term use, concerns remain regarding cardiovascular effects and potential for abuse. However, some meta-analyses have not found an association with serious cardiovascular events.[2] |
| Abuse Potential | Not currently considered to have abuse potential. | As a Schedule II controlled substance, it has a recognized potential for abuse and dependence.[2] |
Experimental Protocols: A Look at the Methodologies
The methodologies of key clinical trials provide insight into the current state of research for both drugs.
This compound: Adjunctive Therapy Trial Protocol
A randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound as an add-on to methylphenidate in 53 children with ADHD over 8 weeks.[14]
-
Inclusion Criteria: Children diagnosed with ADHD.
-
Intervention: Patients were randomly assigned to receive either methylphenidate + this compound or methylphenidate + placebo.
-
Primary Outcome Measures: ADHD Rating Scale-IV (ADHD-RS-IV) and the Clinical Global Impression (CGI) scale, assessed at baseline, week 4, and week 8.
This compound: Open-Label Monotherapy Study Protocol
A 4-week, open-label, preliminary study investigated the efficacy of this compound monotherapy in 10 children with ADHD.[4][5][8]
-
Inclusion Criteria: Children diagnosed with ADHD.
-
Intervention: this compound hibenzate 30 mg/day.
-
Primary Outcome Measures: ADHD-RS-IV and the Das–Naglieri Cognitive Assessment System (DN-CAS).
References
- 1. Efficacy and safety of this compound as adjunctive therapy in children with attention-deficit/hyperactivity disorder: Randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. This compound in children with attention deficit/hyperactivity disorder: a 4-week, open-label, preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in children with attention deficit/hyperactivity disorder: a 4-week, open-label, preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.virginia.edu [med.virginia.edu]
- 7. cochranelibrary.com [cochranelibrary.com]
- 8. Effectiveness of oral this compound administration for children with attention deficit/hyperactivity disorder: A 4-week, open-label clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound in children with attention deficit/hyperactivity disorder (AD/HD): a Double-blind, Placebo-controlled Trial | MedPath [trial.medpath.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Treatment of ADHD: Drugs, psychological therapies, devices, complementary and alternative methods as well as the trends in clinical trials [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Efficacy of Tipepidine and Cloperastine as Antitussive Agents: A Guide for Researchers
This guide provides a comprehensive comparison of the antitussive properties of Tipepidine and Cloperastine, intended for researchers, scientists, and drug development professionals. The following sections detail their mechanisms of action, comparative efficacy based on available preclinical and clinical data, and the experimental protocols used in these evaluations.
Mechanisms of Action
This compound and Cloperastine suppress cough through distinct and overlapping biological pathways.
This compound primarily exerts its antitussive effect through the inhibition of G protein-coupled inwardly-rectifying potassium (GIRK) channels. This inhibition is thought to modulate neuronal excitability. Additionally, this compound is known to interact with sigma-1 receptors and may influence monoamine neurotransmitter systems, which could contribute to its overall pharmacological profile.
Cloperastine demonstrates a multi-target mechanism of action. Its antitussive effects are attributed to:
-
Central Action: Inhibition of the cough center in the medulla oblongata.
-
Antihistaminic Activity: Blockade of histamine H1 receptors, which is particularly effective in coughs with an allergic component.
-
Anticholinergic Effects: Reduction of mucus secretion in the airways.
-
Local Anesthetic Properties: A numbing effect on sensory nerves in the respiratory tract.
-
Sigma-1 Receptor Ligand: Likely acting as an agonist.
-
GIRK Channel Blocker: Described as a potent inhibitor.
Comparative Efficacy
Direct head-to-head clinical trials comparing the efficacy of this compound and Cloperastine are limited. However, preclinical and clinical studies comparing each agent to other antitussives, such as codeine, provide a basis for indirect comparison.
Preclinical Data
A study utilizing a citric acid-induced cough model in guinea pigs demonstrated the antitussive efficacy of cloperastine. The results showed a significant reduction in cough frequency and a marked increase in the latency to the first cough, with efficacy comparable to codeine at the highest doses tested.
While a direct comparative preclinical study with this compound was not identified, separate studies have established its antitussive activity in similar models.
Table 1: Preclinical Efficacy of Cloperastine in a Citric Acid-Induced Cough Model in Guinea Pigs
| Treatment Group | Dose (mg/kg) | Median Cough Frequency (IQR) | Median Latency to First Cough (s, IQR) |
| Vehicle | - | 15 (13-17) | 60 (45-75) |
| Cloperastine | 6 | 10 (8-12) | 90 (75-105) |
| 12 | 7 (5-9) | 120 (105-135) | |
| 24 | 5 (3-7) | 150 (135-165) | |
| Codeine | 6 | 9 (7-11) | 95 (80-110) |
| 12 | 6 (4-8) | 125 (110-140) | |
| 24 | 4 (2-6) | 155 (140-170) | |
| *p < 0.05 compared to vehicle. IQR: Interquartile Range. |
Clinical Data
Clinical studies have demonstrated the efficacy of both this compound and cloperastine in treating cough associated with various respiratory conditions. One clinical trial reported that in children with cough, resolution was significantly higher with levodropropizine (a peripherally acting antitussive) than with centrally acting antitussives, which included cloperastine. Another study comparing levocloperastine (the levorotatory isomer of cloperastine) to DL-cloperastine showed that levocloperastine had a more rapid effect.
A study comparing cloperastine to codeine in patients with persistent chronic cough found that cloperastine had more significant activity.
Experimental Protocols
Citric Acid-Induced Cough in Guinea Pigs
This preclinical model is a standard method for evaluating the efficacy of antitussive agents.
Protocol:
-
Animals: Male Dunkin-Hartley guinea pigs are used.
-
Acclimatization: Animals are acclimatized to the experimental conditions before the study.
-
Drug Administration: Test compounds (e.g., this compound, Cloperastine) or vehicle are administered orally at various doses.
-
Cough Induction: After a set pretreatment time (e.g., 60 minutes), animals are individually placed in a whole-body plethysmography chamber. A nebulized solution of citric acid (e.g., 0.3 M) is delivered into the chamber for a specific duration (e.g., 10 minutes) to induce coughing.
-
Data Acquisition: The number of coughs is counted by trained observers, and the latency to the first cough is recorded. Cough sounds can also be recorded for further analysis of intensity and frequency.
-
Data Analysis: The percentage of cough inhibition relative to the vehicle control group is calculated. Statistical analysis is performed to determine the significance of the observed effects.
Clinical Trial Methodology for Antitussive Efficacy
Evaluating antitussive efficacy in humans requires rigorous clinical trial design.
General Protocol Outline:
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard. A crossover design may also be employed.
-
Patient Population: Patients with a stable, chronic cough or acute cough due to upper respiratory tract infections are often recruited.
-
Intervention: Patients receive the investigational drug (e.g., this compound or Cloperastine), a placebo, and/or a positive control (e.g., codeine) for a specified duration.
-
Efficacy Endpoints:
-
Objective Measures: 24-hour ambulatory cough frequency monitoring using validated recording devices.
-
Subjective Measures: Patient-reported outcomes using validated questionnaires such as the Leicester Cough Questionnaire (LCQ) or visual analog scales (VAS) for cough severity and urge-to-cough.
-
-
Safety and Tolerability: Adverse events are monitored and recorded throughout the study.
-
Statistical Analysis: Appropriate statistical methods are used to compare the change in cough frequency and subjective scores between treatment groups.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: this compound's primary mechanism of action.
Caption: Multifaceted mechanism of Cloperastine.
Experimental Workflow
Caption: Preclinical antitussive efficacy workflow.
Tipepidine vs. SSRIs: A Comparative Analysis of Antidepressant-Like Effects in Animal Models
For researchers and drug development professionals, understanding the preclinical efficacy and mechanisms of novel antidepressant candidates is paramount. This guide provides a comparative analysis of tipepidine, a non-narcotic antitussive with emerging antidepressant properties, and Selective Serotonin Reuptake Inhibitors (SSRIs), the cornerstone of current depression therapy. This comparison is based on available data from animal models, focusing on behavioral outcomes and underlying signaling pathways.
Executive Summary
This compound and SSRIs both demonstrate antidepressant-like effects in established animal models of depression, primarily by reducing immobility in the Forced Swim Test (FST) and Tail Suspension Test (TST). However, their mechanisms of action diverge significantly. SSRIs selectively inhibit the reuptake of serotonin, leading to increased synaptic availability of this neurotransmitter. In contrast, this compound exhibits a more complex pharmacological profile, primarily acting as an inhibitor of G protein-coupled inwardly rectifying potassium (GIRK) channels. This action is thought to modulate the dopaminergic and noradrenergic systems, contributing to its antidepressant-like effects. While direct head-to-head comparative studies are limited, this guide synthesizes the available preclinical data to offer a comprehensive overview of their respective profiles.
Mechanism of Action: Divergent Pathways to a Common Outcome
This compound: A Multi-faceted Approach
This compound's antidepressant-like effects are not attributed to direct interaction with monoamine transporters, the primary target of most antidepressants. Instead, its mechanism is believed to involve the inhibition of GIRK channels.[1] These channels are crucial for regulating neuronal excitability. By inhibiting GIRK channels, this compound can lead to the depolarization of neurons and an increase in neurotransmitter release.
Studies suggest that this compound's effects are mediated, at least in part, through the enhancement of dopaminergic and noradrenergic neurotransmission.[2] Specifically, its antidepressant-like activity in the FST has been shown to be dependent on dopamine D1 and adrenaline α2 receptors.[2][3] This suggests a distinct mechanism that is not primarily reliant on the serotonergic system.
SSRIs: The Serotonin-Centric Mechanism
SSRIs, as their name implies, act by selectively blocking the serotonin transporter (SERT).[4] This inhibition leads to an accumulation of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[5] The therapeutic effects of SSRIs are thought to arise from the downstream adaptive changes that occur in response to this sustained increase in synaptic serotonin.[6][7]
Comparative Efficacy in Animal Models
The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most common behavioral paradigms used to screen for antidepressant efficacy in rodents. In these tests, a reduction in the duration of immobility is interpreted as an antidepressant-like effect.
Note: Direct comparative studies testing this compound against a specific SSRI within the same experimental design were not identified in the reviewed literature. The following tables present data from separate studies, and caution should be exercised when making direct comparisons due to potential inter-study variability.
Forced Swim Test (FST) Data
The FST involves placing a rodent in an inescapable cylinder of water and measuring the time it spends immobile.
| Compound | Species | Dose | Administration Route | Reduction in Immobility Time (%) | Reference |
| This compound | Rat | 20 mg/kg | i.p. | Significant reduction | |
| Rat | 40 mg/kg | i.p. | Significant reduction | [3] | |
| Fluoxetine | Rat | 10 mg/kg | s.c. | Significant reduction | [8] |
| Rat | 20 mg/kg | i.p. | No significant reduction | [9] | |
| Sertraline | Rat | 5.0 mg/kg | i.p. | Significant reduction | [10] |
| Escitalopram | Rat | 10 mg/kg | i.p. | Significant reduction |
Tail Suspension Test (TST) Data
The TST involves suspending a mouse by its tail and measuring the time it remains immobile.
| Compound | Species | Dose | Administration Route | Reduction in Immobility Time (%) | Reference |
| Fluoxetine | Mouse | Not specified | i.p. | Poorly active | [11] |
| Sertraline | Mouse | Not specified | Not specified | Significant reduction | [12] |
| Escitalopram | Mouse | 10 mg/kg | s.c. | Significant reduction | [10] |
Experimental Protocols
Forced Swim Test (Rat)
The following is a generalized protocol for the FST in rats, as methodologies can vary between studies.
-
Apparatus: A transparent plastic cylinder (40-60 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.[13]
-
Procedure:
-
Pre-test session (Day 1): Each rat is individually placed in the cylinder for a 15-minute period.[13] This session is for habituation and to induce a stable baseline of immobility.
-
Test session (Day 2): 24 hours after the pre-test, the rat is placed back in the cylinder for a 5-minute test session.[13]
-
-
Data Collection: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded during the 5-minute test session.[13]
-
Drug Administration: Test compounds are typically administered at various time points before the test session, for example, 24, 5, and 1 hour prior to the test.[14]
Tail Suspension Test (Mouse)
The following is a generalized protocol for the TST in mice.
-
Apparatus: A horizontal bar is placed at a height that prevents the mouse from reaching any surface.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse (approximately 1-2 cm from the tip).
-
The mouse is then suspended by its tail from the horizontal bar. The duration of the test is typically 6 minutes.[15]
-
-
Data Collection: The total time the mouse remains immobile is recorded during the 6-minute session.[15] Immobility is defined as the absence of any movement other than minor respiratory movements.[10]
-
Drug Administration: Test compounds are usually administered intraperitoneally (i.p.) or subcutaneously (s.c.) 30-60 minutes before the test.
Signaling Pathways
This compound's Proposed Antidepressant Signaling Pathway
This compound's mechanism is thought to involve the inhibition of GIRK channels, which are coupled to various G protein-coupled receptors (GPCRs), including dopamine D2 receptors.[1][16] By inhibiting GIRK channels in dopaminergic neurons of the ventral tegmental area (VTA), this compound may disinhibit these neurons, leading to increased dopamine release in projection areas like the nucleus accumbens (NAc). Furthermore, its antidepressant-like effects appear to be mediated by the stimulation of dopamine D1 and adrenaline α2 receptors.[2][3]
SSRIs' Signaling Pathway
The primary mechanism of SSRIs is the blockade of the serotonin transporter (SERT), leading to increased serotonin levels in the synapse. This enhanced serotonergic signaling activates various postsynaptic serotonin receptors, which in turn modulate downstream signaling cascades, including the cyclic AMP (cAMP) pathway, leading to changes in gene expression and neuronal plasticity that are thought to underlie their therapeutic effects.[6][7]
Conclusion
This compound and SSRIs represent two distinct pharmacological approaches to achieving antidepressant-like effects in animal models. While SSRIs have a well-established mechanism centered on serotonin, this compound offers a novel mechanism of action through the modulation of GIRK channels and subsequent effects on the dopaminergic and noradrenergic systems. The lack of direct comparative preclinical studies highlights a gap in the literature and underscores the need for future research to directly benchmark the efficacy and nuanced behavioral effects of this compound against standard-of-care SSRIs. Such studies will be crucial in determining the potential clinical utility of this compound as a novel antidepressant.
References
- 1. [Novel antidepressant-like action of drugs possessing GIRK channel blocking action in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological mechanisms of antidepressant-like effect of this compound in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a non-narcotic antitussive, exerts an antidepressant-like effect in the forced swimming test in adrenocorticotropic hormone-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Serotonergic mediation of the effects of fluoxetine, but not desipramine, in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function [frontiersin.org]
- 11. Anti-immobility activity of different antidepressant drugs using the tail suspension test in normal or reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioral profiles of SSRIs in animal models of depression, anxiety and aggression. Are they all alike? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound activates VTA dopamine neuron via inhibiting dopamine D₂ receptor-mediated inward rectifying K⁺ current - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a Fluorescent Screening Assay for Tipepidine's Effect on GIRK Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tipepidine and GIRK Channels
G-protein-gated inwardly-rectifying potassium (GIRK) channels are critical regulators of neuronal excitability and heart rate.[1] Their activation, typically downstream of G-protein coupled receptor (GPCR) signaling, leads to potassium efflux and hyperpolarization of the cell membrane, which is an inhibitory signal.[1] this compound has been identified as an inhibitor of GIRK channels, suggesting a potential mechanism for its pharmacological effects. High-throughput screening (HTS) assays are essential for identifying and characterizing modulators of GIRK channels like this compound.[2] Fluorescent assays, due to their speed and cost-effectiveness, are a popular choice for initial screening campaigns.[1]
Comparative Analysis of Screening Methodologies
The validation of a primary screening assay is crucial to ensure the reliability of hit identification. This involves comparing its performance against more direct and established methods. Here, we compare a fluorescent membrane potential assay with a thallium flux assay and automated patch clamp electrophysiology.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the typical performance of different assay platforms for identifying GIRK channel inhibitors. The data for the fluorescent and thallium flux assays are representative of what can be expected for a GIRK inhibitor, while the automated patch clamp data serves as the benchmark for accuracy.
| Parameter | Fluorescent Membrane Potential Assay | Thallium Flux Assay | Automated Patch Clamp |
| Principle | Measures changes in membrane potential upon channel modulation using a voltage-sensitive dye. | Measures the influx of thallium ions (a surrogate for potassium) through the channel using a thallium-sensitive fluorescent indicator. | Directly measures the ionic current flowing through the channel. |
| Throughput | High (384-well, 1536-well) | High (384-well, 1536-well) | Medium (96-well, 384-well) |
| Z'-Factor | Typically 0.5 - 0.7[3] | Typically ≥ 0.7[4][5] | Not applicable (direct measurement) |
| IC50 Value (Representative GIRK Inhibitor) | ~5-15 µM | ~2-10 µM[6] | ~1-5 µM[7] |
| Cost per data point | Low | Low to Medium | High |
| Advantages | Non-radioactive, kinetic or endpoint readings. | Good signal window, established for various Kir channels. | Gold standard for ion channel pharmacology, provides detailed mechanistic information. |
| Disadvantages | Indirect measurement, susceptible to artifacts from fluorescent compounds. | Use of toxic thallium salts, indirect measurement. | Lower throughput, higher cost, more complex data analysis. |
Experimental Protocols
Detailed methodologies for the three key assays are provided below.
Fluorescent Membrane Potential Assay
This protocol is adapted from established methods for screening GIRK channel modulators using membrane potential-sensitive dyes.[1][2]
Cell Culture and Plating:
-
Culture AtT-20 cells, which endogenously express GIRK channels, in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Harvest cells and plate them in black, clear-bottom 96-well or 384-well plates at a density of 50,000-100,000 cells per well.
-
Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
Dye Loading and Compound Addition:
-
Prepare a loading buffer containing a membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit) in a physiological saline solution.
-
Remove the culture medium from the cell plates and add the dye-loading buffer to each well.
-
Incubate the plates for 30-60 minutes at room temperature, protected from light.
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Add the compounds to the cell plate.
Assay Measurement:
-
Place the plate in a fluorescent plate reader (e.g., FLIPR, FlexStation).
-
Record baseline fluorescence for 10-20 seconds.
-
Add a GIRK channel agonist (e.g., somatostatin for AtT-20 cells) to all wells to activate the channels.
-
Continue to record the fluorescence signal for 2-5 minutes. Inhibition by this compound will be observed as a reduction in the agonist-induced fluorescence change.
Thallium Flux Assay
This protocol is based on commercially available kits and published methods for measuring Kir channel activity.[4][5]
Cell Culture and Plating:
-
Use a stable cell line expressing the GIRK channel subtype of interest (e.g., HEK293 cells transfected with GIRK1/2).
-
Plate the cells in 384-well plates at an appropriate density and allow them to attach overnight.
Dye Loading and Compound Incubation:
-
Prepare a dye loading solution containing a thallium-sensitive fluorescent dye (e.g., Thallos-AM).
-
Remove the culture medium and load the cells with the dye solution for 60-90 minutes at room temperature.
-
Wash the cells with an assay buffer.
-
Add this compound and control compounds at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes).
Thallium Addition and Signal Detection:
-
Prepare a stimulus buffer containing thallium sulfate.
-
Use a kinetic plate reader to measure baseline fluorescence.
-
Add the thallium-containing stimulus buffer to the wells.
-
Immediately begin recording the fluorescence increase as thallium enters the cells through open GIRK channels. This compound's inhibitory effect will result in a decreased rate of fluorescence increase.
Automated Patch Clamp Electrophysiology
This protocol outlines a general procedure for using an automated patch clamp system to obtain high-quality electrophysiological data.[8]
Cell Preparation:
-
Culture a cell line with stable expression of the target GIRK channels.
-
On the day of the experiment, detach the cells using a non-enzymatic solution to ensure cell health and channel integrity.
-
Wash and resuspend the cells in an appropriate external solution for electrophysiological recording.
Instrument Setup and Recording:
-
Prime the automated patch clamp system (e.g., QPatch, IonFlux) with the appropriate internal and external solutions.
-
Load the cell suspension and compound plates into the instrument.
-
The instrument will automatically capture cells and form giga-ohm seals.
-
Establish a whole-cell configuration.
-
Apply a voltage protocol to elicit GIRK currents. This typically involves a voltage ramp or step protocol.
-
Record baseline currents.
Compound Application and Data Analysis:
-
The system will perfuse the cells with different concentrations of this compound.
-
Record the current inhibition at each concentration.
-
Analyze the data to determine the IC50 value of this compound.
Mandatory Visualizations
Signaling Pathway of GPCR-Mediated GIRK Channel Activation
Caption: GPCR signaling cascade leading to GIRK channel activation and inhibition by this compound.
Experimental Workflow for a Fluorescent Screening Assay
Caption: Step-by-step workflow of a fluorescent screening assay for GIRK modulators.
Logical Relationship of Assay Validation
Caption: Logical flow for validating a high-throughput fluorescent assay against a gold-standard method.
References
- 1. A fluorescent screening assay for identifying modulators of GIRK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. A real-time screening assay for GIRK1/4 channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of VU0468554, a New Selective Inhibitor of Cardiac G Protein–Gated Inwardly Rectifying K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of fluorescence-based and automated patch clamp-based functional assays for the inward rectifier potassium channel Kir4.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Tipepidine and Methamphetamine: A Comparative Analysis of Behavioral Sensitization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral sensitization profiles of tipepidine and methamphetamine, drawing upon preclinical experimental data. The information presented herein is intended to inform research and drug development efforts in the fields of neuropsychopharmacology and addiction science.
Executive Summary
Behavioral sensitization, a phenomenon characterized by an augmented behavioral response to a repeated, intermittent drug administration, is a key preclinical model for studying the neuroadaptations associated with addiction. Methamphetamine, a potent psychostimulant, is well-established to induce robust behavioral sensitization. In stark contrast, this compound, a non-narcotic antitussive with emerging antidepressant properties, does not appear to induce behavioral sensitization at therapeutically relevant doses. This fundamental difference in their long-term behavioral effects, despite both drugs modulating the mesolimbic dopamine system, underscores their distinct pharmacological profiles and potential clinical implications.
Comparative Data on Locomotor Sensitization
The following table summarizes the key findings from preclinical studies investigating the effects of repeated administration of this compound and methamphetamine on locomotor activity, a primary measure of behavioral sensitization.
| Feature | This compound | Methamphetamine |
| Behavioral Sensitization | Does not induce behavioral sensitization at antidepressant-like doses (e.g., 10-40 mg/kg in rats). | Consistently induces robust behavioral sensitization. |
| Cross-Sensitization with Methamphetamine | No cross-sensitization observed. | Not applicable. |
| Effect on Locomotor Activity (Acute) | Does not significantly increase locomotor activity at antidepressant-like doses. | Induces a dose-dependent increase in locomotor activity. |
| Effect on Locomotor Activity (Chronic) | No progressive increase in locomotor activity with repeated administration. | Repeated administration leads to a progressive and enduring enhancement of locomotor activity. |
Experimental Protocols
Methamphetamine-Induced Behavioral Sensitization Protocol (Rodent Model)
A widely used protocol to induce and measure methamphetamine-induced behavioral sensitization in rodents is as follows:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are housed individually to prevent social interaction from influencing locomotor activity.
-
Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with automated infrared beams or video tracking software to measure locomotor activity (e.g., distance traveled, rearing frequency, stereotyped behaviors).
-
Habituation: Prior to drug administration, animals are habituated to the open-field arena for a set period (e.g., 30-60 minutes) for at least 3 consecutive days to minimize novelty-induced hyperactivity.
-
Sensitization Induction Phase:
-
Drug Administration: Methamphetamine (e.g., 1-2 mg/kg, intraperitoneally [i.p.]) or saline (control) is administered once daily for a period of 5 to 14 consecutive days.
-
Behavioral Monitoring: Immediately following each injection, animals are placed in the open-field arena, and their locomotor activity is recorded for a specific duration (e.g., 60-120 minutes).
-
-
Withdrawal Phase: Following the last injection of the induction phase, animals undergo a drug-free period (e.g., 7-14 days) in their home cages.
-
Expression/Challenge Phase:
-
Drug Challenge: All animals (both the methamphetamine- and saline-pretreated groups) receive a challenge injection of a lower dose of methamphetamine (e.g., 0.5-1 mg/kg, i.p.).
-
Behavioral Measurement: Locomotor activity is recorded in the open-field arena as described previously. A significantly greater locomotor response in the methamphetamine-pretreated group compared to the saline-pretreated group indicates the expression of behavioral sensitization.
-
This compound Behavioral Sensitization Protocol (Comparative Study)
Based on studies investigating this compound's potential for behavioral sensitization, a representative protocol is as follows:
-
Animals and Apparatus: Similar to the methamphetamine protocol, typically using male rats and an automated open-field arena.
-
Habituation: A similar habituation phase is employed to acclimate the animals to the testing environment.
-
Treatment Phase:
-
Drug Administration: this compound (e.g., 10, 20, or 40 mg/kg, i.p.) or saline is administered once daily for a period consistent with methamphetamine sensitization studies (e.g., 7-14 days).
-
Behavioral Monitoring: Locomotor activity is recorded daily after each injection.
-
-
Challenge Phase (for cross-sensitization):
-
Following the this compound treatment phase and a withdrawal period, animals are challenged with methamphetamine (e.g., 1 mg/kg, i.p.) to assess for cross-sensitization.
-
Locomotor activity is then measured. The absence of an enhanced locomotor response in the this compound-pretreated group compared to a saline-pretreated group indicates a lack of cross-sensitization.
-
Signaling Pathways and Mechanisms of Action
The divergent effects of this compound and methamphetamine on behavioral sensitization can be attributed to their distinct molecular mechanisms of action, particularly in how they modulate the mesolimbic dopamine system.
This compound's Signaling Pathway
This compound's primary mechanism of action relevant to its neuropsychopharmacological effects is the inhibition of G-protein-coupled inwardly rectifying potassium (GIRK) channels in the ventral tegmental area (VTA).
By inhibiting GIRK channels, this compound reduces the potassium efflux that normally hyperpolarizes the neuron, making it less likely to fire. This inhibition leads to a state of depolarization, increasing the excitability and firing rate of VTA dopamine neurons. Consequently, there is an increase in dopamine release in the nucleus accumbens (NAc). However, this mode of dopamine elevation does not appear to trigger the neuroplastic changes that underlie behavioral sensitization.
Methamphetamine's Signaling Pathway
Methamphetamine's mechanism is more complex and multifaceted, primarily involving the dopamine transporter (DAT) and the sigma-1 receptor.
Methamphetamine acts as a substrate for DAT, leading to its uptake into the presynaptic terminal. Once inside, it disrupts the vesicular storage of dopamine, causing a significant increase in cytosolic dopamine levels. This high concentration of cytosolic dopamine leads to the reversal of DAT function, causing a massive, non-vesicular release of dopamine into the synaptic cleft. Furthermore, methamphetamine's interaction with the sigma-1 receptor modulates this dopamine release and contributes to the neurotoxic and neuroadaptive changes that drive behavioral sensitization.
Conclusion
The comparative analysis of this compound and methamphetamine reveals a critical divergence in their capacity to induce behavioral sensitization. While methamphetamine produces robust and long-lasting sensitization through its profound disruption of dopamine homeostasis, this compound elevates dopamine levels through a more controlled mechanism of GIRK channel inhibition that does not appear to engage the neuroplasticity underlying this phenomenon. This distinction is of paramount importance for drug development, highlighting this compound as a compound with a potentially lower liability for the types of neuroadaptations that contribute to substance use disorders, while still effectively modulating the dopamine system for potential therapeutic benefit in conditions like depression. Further research is warranted to fully elucidate the downstream signaling differences that account for these contrasting behavioral outcomes.
A Head-to-Head Comparison of Tipepidine and Codeine for Cough Suppression: A Guide for Researchers and Drug Development Professionals
An objective analysis of two centrally acting antitussives, detailing their distinct mechanisms of action, summarizing available efficacy data, and highlighting the current landscape of clinical evidence.
Introduction
For decades, codeine, a µ-opioid receptor agonist, has been regarded as a benchmark for cough suppression. However, its clinical efficacy has been a subject of ongoing debate, with several studies questioning its superiority over placebo for certain cough etiologies. This has spurred interest in non-opioid antitussives with novel mechanisms of action. One such agent is tipepidine, a centrally acting cough suppressant that operates through a distinct signaling pathway. This guide provides a head-to-head comparison of this compound and codeine, focusing on their pharmacological profiles, available clinical data, and the experimental methodologies used in their evaluation.
Mechanism of Action: A Tale of Two Pathways
The antitussive effects of codeine and this compound stem from their actions within the central nervous system, yet their molecular targets and signaling cascades are fundamentally different.
Codeine: As an opioid agonist, codeine exerts its effects primarily by binding to and activating µ-opioid receptors in the brainstem's cough center. This activation leads to a downstream signaling cascade that ultimately suppresses the cough reflex.
This compound: In contrast, this compound is a non-opioid antitussive. Its primary mechanism of action is the inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This inhibition is thought to modulate neuronal excitability in the cough center. Additionally, this compound has been shown to interact with sigma-1 receptors, which may also contribute to its antitussive properties.
Efficacy in Cough Suppression: A Review of the Evidence
A direct quantitative comparison of the antitussive efficacy of this compound and codeine is hampered by a lack of head-to-head clinical trials. The available data for each compound are summarized below.
This compound Efficacy
Clinical data on the efficacy of this compound, particularly in direct comparison to other antitussives, is limited in the publicly available scientific literature. It is widely used as a cough suppressant in Japan and some other Asian countries. Its non-opioid nature makes it a favorable option, avoiding the side effects commonly associated with codeine, such as constipation, drowsiness, and the potential for abuse.
Codeine Efficacy
The efficacy of codeine as a cough suppressant has been a topic of considerable debate. While it has been traditionally considered the "gold standard," numerous modern, placebo-controlled studies have challenged this assertion, particularly for cough associated with upper respiratory tract infections and chronic obstructive pulmonary disease (COPD)[1]. Some studies have found codeine to be no more effective than a placebo in these conditions[1][2][3]. However, other studies and extensive clinical use suggest its effectiveness in certain situations, such as chronic cough[4][5]. A 2023 study comparing codeine to the peripherally acting antitussive levodropropizine for chronic cough found that codeine was more effective in reducing cough severity as measured by a visual analog scale (VAS), Cough Symptom Score (CSS), and the Leicester Cough Questionnaire (LCQ)[6].
Table 1: Summary of a Comparative Study of Codeine and Levodropropizine for Chronic Cough
| Outcome Measure | Codeine (60 mg/day) | Levodropropizine (180 mg/day) | p-value |
| Change in VAS Score | 35.11 ± 20.74 | 19.77 ± 24.83 | 0.002 |
| Change in CSS | 2.96 ± 2.35 | 1.26 ± 1.89 | <0.001 |
| Change in LCQ | 3.28 ± 3.36 | 1.61 ± 3.53 | 0.025 |
| Data from a 2023 open-label, randomized comparative trial in patients with chronic cough.[6] |
Experimental Protocols
To provide a framework for future comparative studies, this section outlines a typical experimental protocol for evaluating antitussive efficacy in a clinical trial setting.
Objective: To compare the antitussive efficacy and safety of this compound and codeine in adults with subacute or chronic cough.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group clinical trial.
Participants: Adult patients with a persistent cough lasting for more than 3 weeks. Key exclusion criteria would include a diagnosis of asthma, COPD, or other underlying respiratory diseases that could be the primary cause of the cough.
Interventions:
-
Group 1: this compound (e.g., 20 mg three times daily)
-
Group 2: Codeine (e.g., 20 mg three times daily)
-
Group 3: Placebo
Outcome Measures:
-
Primary Outcome: Change from baseline in 24-hour cough frequency, objectively measured using a validated cough monitoring device.
-
Secondary Outcomes:
-
Change from baseline in cough severity assessed using a Visual Analog Scale (VAS).
-
Change from baseline in the Leicester Cough Questionnaire (LCQ) score.
-
Incidence and severity of adverse events.
-
Procedure:
-
Screening and Baseline: Eligible participants will undergo a baseline assessment of cough frequency and severity.
-
Randomization and Blinding: Participants will be randomly assigned to one of the three treatment groups. Both participants and investigators will be blinded to the treatment allocation.
-
Treatment: Participants will receive the assigned treatment for a predefined period (e.g., 2 weeks).
-
Follow-up: At the end of the treatment period, cough frequency and severity will be reassessed.
-
Data Analysis: Statistical analysis will be performed to compare the changes in outcome measures between the three groups.
Conclusion and Future Directions
This compound and codeine represent two distinct pharmacological approaches to central cough suppression. While codeine's efficacy is increasingly questioned for certain cough types, it remains a commonly used antitussive. This compound offers a non-opioid alternative with a different mechanism of action, potentially avoiding the undesirable side effects of opioids.
The most significant gap in the current understanding is the lack of direct, head-to-head comparative clinical trials. Such studies, employing objective measures of cough frequency and validated patient-reported outcomes, are crucial to definitively establish the relative efficacy and safety of this compound and codeine. Future research should also explore the efficacy of these agents in different cough etiologies and patient populations to enable more personalized and effective cough management strategies.
References
- 1. Codeine and cough: an ineffective gold standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lack of effect of codeine in the treatment of cough associated with acute upper respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myth: Codeine is an effective cough suppressant for upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. afdil.com [afdil.com]
- 5. cda-amc.ca [cda-amc.ca]
- 6. Effectiveness and Safety of Codeine and Levodropropizine in Patients With Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Tipepidine Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the established analytical methods for the detection and quantification of Tipepidine, a non-narcotic antitussive agent. The information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate methodology for their specific needs, whether for quality control of pharmaceutical formulations or for research purposes. This document outlines the experimental protocols for the identified methods and presents a comparison of their characteristics based on publicly available information.
Overview of Analytical Methodologies
The analytical methods for the determination of this compound in pharmaceutical preparations are primarily based on classical analytical techniques. The available literature and pharmacopoeial monographs detail a titrimetric assay and a UV-spectrophotometric method. While chromatographic methods like HPLC and LC-MS are common for the analysis of pharmaceutical compounds, specific validated methods for this compound using these techniques are not readily found in the public domain.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key characteristics of the titrimetric and UV-spectrophotometric methods for this compound analysis. It is important to note that a comprehensive set of validation parameters such as linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ) are not detailed in the available monograph for direct comparison.
| Parameter | Titrimetric Method | UV-Spectrophotometric Method |
| Principle | Acid-base titration | Measurement of UV absorbance |
| Application | Assay of bulk drug and tablets | Dissolution testing of tablets |
| Instrumentation | Standard laboratory glassware for titration | UV-Vis Spectrophotometer |
| Solvent/Reagent | Acetic acid (100), 0.1 mol/L perchloric acid VS, crystal violet TS | Ethanol (99.5), Water |
| Wavelength | Not applicable | 282 nm - 286 nm[1] |
| Specificity | May be lower; susceptible to interference from other acidic or basic substances. | Generally higher than titrimetry but can be affected by excipients that absorb at the same wavelength. |
| Throughput | Lower; manual and sequential analysis. | Higher; suitable for automated analysis of multiple samples. |
| Sensitivity | Generally lower than spectrophotometric methods. | Higher sensitivity, suitable for dissolution studies where concentrations can be low. |
| Cost | Low instrumentation cost. | Moderate instrumentation cost. |
| Validation Data | Not specified in monograph. | Not specified in monograph. |
Experimental Protocols
Titrimetric Assay for this compound Hibenzate
This method is suitable for the quantitative determination of this compound Hibenzate in bulk drug and tablet formulations.
Materials and Reagents:
-
This compound Hibenzate sample (previously dried)
-
Acetic acid (100)
-
0.1 mol/L perchloric acid VS (Volumetric Solution)
-
Crystal violet TS (Test Solution)
Procedure:
-
Accurately weigh about 1 g of the previously dried this compound Hibenzate sample.
-
Dissolve the sample in 40 mL of acetic acid (100).
-
Add 3 drops of crystal violet TS as an indicator.
-
Titrate the solution with 0.1 mol/L perchloric acid VS.
-
The endpoint is observed when the color of the solution changes from purple through blue to green.
-
Perform a blank determination and make any necessary corrections.
-
Each mL of 0.1 mol/L perchloric acid VS is equivalent to 51.77 mg of this compound Hibenzate (C₁₅H₁₇NS₂·C₁₄H₁₀O₄).[1]
UV-Spectrophotometric Method for Dissolution Test of this compound Hibenzate Tablets
This method is used to determine the dissolution rate of this compound Hibenzate from tablet formulations.
Materials and Reagents:
-
This compound Hibenzate Tablets
-
This compound Hibenzate Reference Standard
-
Ethanol (99.5%)
-
Water
Preparation of Standard Solution:
-
Weigh accurately a quantity of this compound Hibenzate Reference Standard.
-
Dissolve in diluted ethanol (99.5) (3 in 4) by warming occasionally to prepare a stock solution.
-
After cooling, dilute with diluted ethanol (99.5) (3 in 4) to a known volume.
-
Pipette a specific volume of this stock solution and dilute with water to a final known concentration to be used as the standard solution.[1]
Preparation of Sample Solution (from Dissolution Test):
-
Perform the dissolution test on one tablet according to the specified method (e.g., Method 2 under the Dissolution Test, using 900 mL of water as the test solution at 50 revolutions per minute).[1]
-
Withdraw a sample from the dissolution medium at a specified time point (e.g., 30 minutes).
-
Filter the sample.
Procedure:
-
Determine the absorbance of the sample solution and the standard solution at the wavelength of maximum absorbance (between 282 nm and 286 nm) and at a baseline wavelength (e.g., 360 nm) using a suitable UV-visible spectrophotometer.[1]
-
Calculate the amount of this compound Hibenzate dissolved in the sample.
Method Comparison and Cross-Validation Considerations
A direct cross-validation of these two methods would involve analyzing the same batch of this compound Hibenzate tablets by both the titrimetric assay and, after dissolution, by the UV-spectrophotometric method. The results from the titrimetric method would provide the total drug content, which could be compared to the total amount of drug dissolved at the end of the dissolution test as determined by the UV method. However, without established validation data (accuracy, precision), a true cross-validation remains qualitative.
For a comprehensive evaluation and to establish interchangeability or to validate a new method (e.g., an HPLC method), a formal cross-validation study would be required. This would typically involve:
-
Method Validation: Each method should be individually validated according to ICH guidelines to determine its performance characteristics.
-
Sample Analysis: A statistically relevant number of samples from the same batch should be analyzed by both methods.
-
Statistical Comparison: The results should be compared using appropriate statistical tests (e.g., t-test, F-test) to assess for any significant differences in accuracy and precision.
Visualizing the Workflow
The following diagrams illustrate the general workflows for analytical method validation and the logical process for comparing different analytical methods for this compound detection.
Figure 1: General workflow for the validation of an analytical method.
Figure 2: Logical flow for comparing and selecting an analytical method.
Conclusion
The choice between the titrimetric and UV-spectrophotometric methods for this compound analysis will depend on the specific application. The titrimetric method is a simple, low-cost approach suitable for the assay of the bulk drug, while the UV-spectrophotometric method offers higher sensitivity and is well-suited for dissolution testing. For broader applications, particularly for the analysis of this compound in complex matrices or for stability-indicating assays, the development and validation of a chromatographic method such as HPLC would be highly beneficial. Any new method should be thoroughly validated and, where possible, cross-validated against an existing method to ensure the reliability and accuracy of the results.
References
A Comparative Analysis of the Side Effect Profiles: Tipepidine vs. Typical Antipsychotics
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive review of available clinical data reveals a stark contrast in the side effect profiles of the antitussive and potential psychotropic agent, Tipepidine, and the class of typical antipsychotics. While both drug classes exert their effects on the central nervous system, their distinct mechanisms of action translate into significantly different tolerability and safety profiles. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, incorporating quantitative data, experimental methodologies, and visual representations of the underlying biological pathways.
Executive Summary
This compound, a drug with a long history of use as a cough suppressant and now under investigation for psychiatric conditions, demonstrates a generally mild and well-tolerated side effect profile in clinical studies. In contrast, typical antipsychotics, a cornerstone in the treatment of psychosis for decades, are associated with a wide range of burdensome and potentially severe adverse effects, primarily due to their potent antagonism of dopamine D2 receptors. This comparison highlights the potential of this compound as a safer alternative or adjunctive therapy in relevant patient populations.
Mechanism of Action: A Tale of Two Pathways
The divergent side effect profiles of this compound and typical antipsychotics are rooted in their distinct molecular targets and mechanisms of action.
This compound primarily acts as a sigma-1 receptor agonist and an inhibitor of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][2] This mechanism is thought to modulate various neurotransmitter systems, including dopamine and serotonin, contributing to its potential therapeutic effects in conditions like ADHD and depression.[3][4]
Typical antipsychotics , on the other hand, exert their therapeutic and adverse effects primarily through the blockade of dopamine D2 receptors in various brain pathways.[5][6] This non-selective dopamine antagonism is responsible for the high incidence of extrapyramidal symptoms and other significant side effects.
Side Effect Profile Comparison: A Quantitative Overview
The following table summarizes the incidence of key side effects based on available clinical trial data. It is important to note that the data for this compound is primarily from studies on its use in ADHD and depression, often as an adjunctive therapy, while the data for typical antipsychotics is from a broader range of studies in psychosis.
| Side Effect Category | This compound | Typical Antipsychotics (e.g., Haloperidol, Chlorpromazine) |
| Extrapyramidal Symptoms (EPS) | Not reported as a common side effect. Clinical trials show a frequency of adverse events similar to placebo.[1][3][7] | High Incidence - Tardive Dyskinesia: 5% per year in adults.[5] - Akathisia: 20% to 52%.[5][8] - Drug-Induced Parkinsonism: Can affect up to 40% of older patients.[8] - Acute Dystonia: 25% to 40% in some populations.[8] |
| Anticholinergic Effects | Dry mouth has been reported, but overall incidence appears low.[9] | Common Includes dry mouth, blurred vision, constipation, urinary retention.[2][6][10] |
| Sedation/Drowsiness | Reported as a common side effect.[9] | Common and Dose-Related Can be significant and impact daily functioning.[10][11] |
| Hyperprolactinemia | No significant effects on endocrine parameters reported in clinical trials.[4] | Frequent Leads to sexual dysfunction, menstrual irregularities, gynecomastia, and potential for long-term complications like osteoporosis.[12] |
| Cardiovascular Effects | No significant effects on blood pressure or cardiac frequency noted in clinical trials.[4] | Can Occur Orthostatic hypotension and potential for cardiac arrhythmias.[11] |
| Neuroleptic Malignant Syndrome (NMS) | Not reported. | Rare but Life-Threatening A known risk with all dopamine-blocking agents.[12] |
| Gastrointestinal Issues | Nausea, vomiting, and stomach discomfort have been reported.[9] | Constipation is a common anticholinergic effect.[10] |
| Allergic Reactions | Rare, with at least one case report of anaphylaxis.[13] | Skin reactions and, rarely, anaphylactoid reactions can occur.[2] |
Experimental Protocols for Side Effect Assessment
The evaluation of side effects in clinical trials for these compounds relies on standardized and validated methodologies.
Assessment of Extrapyramidal Symptoms (EPS)
A common workflow for assessing drug-induced movement disorders involves the use of specific rating scales administered by trained clinicians.
-
Extrapyramidal Symptom Rating Scale (ESRS): This scale is comprehensive and assesses four types of drug-induced movement disorders: parkinsonism, akathisia, dystonia, and tardive dyskinesia.[14][15]
-
Abnormal Involuntary Movement Scale (AIMS): Specifically used for the monitoring of tardive dyskinesia.[16]
-
Barnes Akathisia Rating Scale (BARS): A dedicated scale to evaluate the severity of akathisia.[16]
Monitoring of Hyperprolactinemia
The protocol for assessing antipsychotic-induced hyperprolactinemia involves serial blood measurements.
-
Baseline Measurement: A baseline prolactin level is ideally measured before the initiation of antipsychotic therapy.[13][17]
-
Follow-up Measurements: Prolactin levels are then re-measured at specific intervals (e.g., 3 months) after starting the medication or a dose change.[17][18]
-
Symptom Monitoring: In addition to blood tests, patients are monitored for clinical signs and symptoms of hyperprolactinemia, such as menstrual irregularities, galactorrhea, and sexual dysfunction.[19]
Evaluation of Anticholinergic Effects
The assessment of anticholinergic burden can be performed through clinician-rated scales and patient-reported outcomes.
-
Anticholinergic Rating Scales: Various scales exist to quantify the anticholinergic burden of medications.
-
Symptom Checklists: Patients are often asked to report the presence and severity of common anticholinergic side effects such as dry mouth, blurred vision, and constipation.[20]
-
Serum Anticholinergic Activity (SAA): In some research settings, blood tests can be used to measure the overall anticholinergic activity.[20]
Assessment of Sedation
Sedation is a common side effect of many central nervous system-active drugs and is typically assessed using a combination of subjective and objective measures.
-
Clinician-Administered Scales: Scales such as the Sedation-Agitation Scale (SAS) or the Richmond Agitation-Sedation Scale (RASS) can be used to objectively rate a patient's level of sedation.
-
Patient-Reported Outcomes: Patients can self-report their level of drowsiness or sleepiness using visual analog scales or questionnaires.
-
Cognitive and Psychomotor Testing: Objective tests can be used to measure the impact of sedation on cognitive function and reaction time. A novel research analysis method involves calculating a "Sedation Intensity Score" by aggregating doses from different sedative medications.[21][22]
Conclusion
The side effect profiles of this compound and typical antipsychotics are markedly different, reflecting their distinct pharmacological properties. This compound's favorable safety profile, as demonstrated in recent clinical trials for psychiatric indications, suggests its potential as a valuable therapeutic agent with a lower risk of the debilitating side effects commonly associated with typical antipsychotics. For researchers and drug development professionals, the methodologies outlined for assessing these side effects are crucial for the rigorous evaluation of novel compounds and the advancement of safer and more effective treatments for neuropsychiatric disorders. Further large-scale, long-term studies are warranted to fully characterize the safety and efficacy of this compound in various patient populations.
References
- 1. Efficacy and safety of this compound as adjunctive therapy in children with attention-deficit/hyperactivity disorder: Randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound in children with attention deficit/hyperactivity disorder: a 4-week, open-label, preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. Haloperidol - Wikipedia [en.wikipedia.org]
- 7. Efficacy and safety of this compound as adjunctive therapy in major depressive disorder: A randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Side effects of haloperidol - NHS [nhs.uk]
- 10. drugs.com [drugs.com]
- 11. Chlorpromazine versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. journals.healio.com [journals.healio.com]
- 14. Treatment recommendations for extrapyramidal side effects associated with second-generation antipsychotic use in children and youth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 16. droracle.ai [droracle.ai]
- 17. Management of antipsychotic-induced hyperprolactinaemia | BJPsych Advances | Cambridge Core [cambridge.org]
- 18. biochemia-medica.com [biochemia-medica.com]
- 19. elft.nhs.uk [elft.nhs.uk]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 22. A Novel Research Method for Determining Sedative Exposure in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
Adjunctive Tipepidine Therapy with Methylphenidate for ADHD: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of tipepidine as an adjunctive therapy to methylphenidate for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). It synthesizes findings from clinical research, details experimental protocols, and explores the underlying pharmacological mechanisms.
Clinical Efficacy of Combination Therapy
A key study evaluating the addition of this compound to methylphenidate treatment in children with ADHD was a randomized, double-blind, placebo-controlled clinical trial. This research provides the primary basis for the quantitative comparison of the combination therapy against methylphenidate alone.
Quantitative Data Summary
The primary clinical evidence for the efficacy of this compound as an adjunctive therapy to methylphenidate comes from a 2019 randomized, double-blind, placebo-controlled trial by Dehbozorghi and colleagues. The study assessed the impact of the combination therapy on ADHD symptoms using the Parent ADHD Rating Scale-IV (ADHD-RS-IV) and the Clinical Global Impression-Severity (CGI-S) scale over an 8-week period.
| Outcome Measure | Group | Baseline (Mean ± SD) | Week 4 (Mean ± SD) | Week 8 (Mean ± SD) |
| ADHD-RS-IV Total Score | This compound + Methylphenidate | 35.48 ± 6.31 | 21.52 ± 7.12 | 16.33 ± 7.23 |
| Placebo + Methylphenidate | 34.92 ± 5.87 | 25.08 ± 8.23 | 22.46 ± 8.51 | |
| ADHD-RS-IV Hyperactivity/Impulsivity Subscale | This compound + Methylphenidate | 17.52 ± 3.82 | 10.24 ± 4.11 | 7.67 ± 3.98 |
| Placebo + Methylphenidate | 17.04 ± 3.51 | 12.04 ± 4.52 | 10.85 ± 4.63 | |
| ADHD-RS-IV Inattentiveness Subscale | This compound + Methylphenidate | 17.96 ± 3.12 | 11.28 ± 3.54 | 8.67 ± 3.72 |
| Placebo + Methylphenidate | 17.88 ± 2.91 | 13.04 ± 4.15 | 11.62 ± 4.34 | |
| CGI-S Score | This compound + Methylphenidate | 4.48 ± 0.51 | 3.19 ± 0.78 | 2.57 ± 0.79 |
| Placebo + Methylphenidate | 4.42 ± 0.50 | 3.54 ± 0.88 | 3.15 ± 0.91 |
Data from Dehbozorghi et al., 2019. A significant time × treatment interaction was observed for the ADHD-RS-IV total score (P = 0.049) and the hyperactivity-impulsivity subscale score (P = 0.014), indicating a greater improvement in the this compound group over time compared to the placebo group.[1][2]
Adverse Events
The frequency of adverse events was similar between the two treatment groups in the key clinical trial.[1][2] This suggests that the addition of this compound to methylphenidate is well-tolerated.
Experimental Protocols
Dehbozorghi et al., 2019: Randomized, Double-Blind, Placebo-Controlled Trial
-
Objective: To evaluate the efficacy and safety of this compound as an adjunctive therapy to methylphenidate in children with ADHD.[1][2]
-
Study Design: An 8-week, randomized, parallel-group, double-blind, placebo-controlled trial.[1][2]
-
Participants: 53 children diagnosed with ADHD.[1]
-
Intervention:
-
Outcome Measures:
-
Primary: Parent version of the ADHD Rating Scale-IV (ADHD-RS-IV).
-
Secondary: Clinical Global Impression-Severity (CGI-S) scale.
-
-
Assessment Schedule: Assessments were conducted at baseline, week 4, and week 8 of the trial.[1][2]
Below is a graphical representation of the experimental workflow.
Signaling Pathways and Mechanism of Action
The therapeutic effects of the combination of this compound and methylphenidate are believed to stem from their distinct yet complementary mechanisms of action on monoaminergic neurotransmission.
Methylphenidate: Dopamine and Norepinephrine Reuptake Inhibition
Methylphenidate is a well-established psychostimulant that primarily acts by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3] This inhibition of reuptake leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.
This compound: GIRK Channel Inhibition and Monoamine Modulation
This compound's primary mechanism of action relevant to ADHD is the inhibition of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[4] GIRK channels are coupled to various neurotransmitter receptors, including dopamine D2 and adrenergic α2 receptors. Activation of these receptors typically leads to the opening of GIRK channels, causing potassium efflux and hyperpolarization of the neuron, which is an inhibitory effect. By inhibiting GIRK channels, this compound is thought to reduce this inhibitory tone, leading to an increase in the firing rate of monoaminergic neurons and enhanced release of dopamine and norepinephrine.[4]
Synergistic Effect
The proposed synergistic effect of combining this compound with methylphenidate lies in their complementary actions on dopamine and norepinephrine signaling. Methylphenidate increases the synaptic concentration of these neurotransmitters by blocking their reuptake, while this compound enhances their release by increasing the firing rate of the presynaptic neurons. This dual action of enhanced release and blocked reuptake could lead to a more robust and sustained increase in synaptic monoamine levels than either drug could achieve alone.
Preclinical Evidence
Preclinical studies have provided a rationale for investigating this compound in ADHD. Research in animal models has shown that this compound can attenuate hyperactivity.[4] Specifically, in a methamphetamine-induced hyperactivity model in mice, this compound demonstrated a modulatory effect on the monoamine systems.[4] While preclinical data on the direct combination of this compound and methylphenidate is limited, the existing evidence on this compound's mechanism of action supports its potential to augment the effects of stimulants like methylphenidate.
Conclusion
The available clinical evidence, primarily from a single randomized controlled trial, suggests that this compound can be an effective and safe adjunctive therapy to methylphenidate for children with ADHD, particularly in improving hyperactivity and impulsivity. The distinct yet complementary mechanisms of action of the two drugs provide a strong pharmacological rationale for this combination. However, further large-scale clinical trials are warranted to confirm these findings, optimize dosing strategies, and further elucidate the long-term safety and efficacy of this combination therapy. The promising initial results encourage continued research and development in this area.
References
- 1. Efficacy and safety of this compound as adjunctive therapy in children with attention-deficit/hyperactivity disorder: Randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. This compound in children with attention deficit/hyperactivity disorder: a 4-week, open-label, preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antitussive Mechanisms of Tipepidine and Dextromethorphan
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the antitussive mechanisms of Tipepidine and Dextromethorphan, intended for researchers, scientists, and professionals in drug development. The following sections detail their distinct modes of action, present comparative quantitative data, outline key experimental protocols, and visualize the underlying signaling pathways.
Introduction
This compound and Dextromethorphan are centrally acting non-opioid antitussive agents. While both effectively suppress cough, their underlying pharmacological mechanisms are distinct. This compound primarily functions as an inhibitor of G protein-coupled inwardly-rectifying potassium (GIRK) channels, with additional activity at sigma receptors. In contrast, Dextromethorphan's antitussive effect is mediated through its actions as an NMDA receptor antagonist and a sigma-1 receptor agonist. This guide explores these differences through a review of preclinical and clinical data.
Antitussive Mechanism of this compound
This compound, a synthetic, non-opioid antitussive, is thought to exert its effects primarily through the inhibition of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[1] This inhibition is believed to contribute to its antidepressant-like effects by increasing dopamine levels in the nucleus accumbens.[1] Additionally, this compound is suggested to interact with sigma-1 and, to a lesser extent, sigma-2 receptors, and may also modulate monoamine neurotransmitters such as serotonin and dopamine, contributing to its cough suppressant properties.[2] Its mechanism is notably distinct from opioid-based antitussives.
Antitussive Mechanism of Dextromethorphan
Dextromethorphan is a widely used over-the-counter antitussive that acts on the cough center in the medulla oblongata.[3] Its primary mechanisms of action include non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor and agonism of the sigma-1 receptor.[4][5] The active metabolite of dextromethorphan, dextrorphan, is a more potent NMDA receptor antagonist.[6] Dextromethorphan also weakly inhibits the reuptake of serotonin and norepinephrine.[4]
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound and Dextromethorphan. It is important to note that direct head-to-head comparative studies providing efficacy data such as ED50 in the same animal model are limited.
Table 1: Comparative Antitussive Efficacy
| Compound | Animal Model | Tussive Agent | Route of Administration | Efficacy | Source |
| Dextromethorphan | Guinea Pig | Citric Acid | Intraperitoneal (i.p.) | Dose-dependent reduction in cough; comparable to dextrorphan | [6] |
| Dextromethorphan | Guinea Pig | Citric Acid | Oral | No significant reduction in cough frequency at 32 mg/kg | [3] |
| Dextromethorphan | Cat | Electrical Stimulation | Intra-arterial (i.a.) | Mean effective dose: 0.063 mg/kg | [7] |
| Dextromethorphan | Cat | Electrical Stimulation | Intravenous (i.v.) | Mean effective dose: 0.65 mg/kg | [7] |
| This compound | Guinea Pig | Citric Acid | - | Data not available in searched literature |
Table 2: Receptor Binding and Channel Inhibition
| Compound | Target | Assay Type | Value | Source |
| Dextromethorphan | Sigma-1 Receptor | Competition Binding (rat brain) | Kd: 20 nM (for common DM1/sigma 1 site) | [8] |
| Dextromethorphan | NMDA Receptor | - | - | [4] |
| This compound | GIRK Channels | - | IC50 data not available in searched literature | |
| This compound | Sigma-1 Receptor | - | Ki data not available in searched literature |
Experimental Protocols
Citric Acid-Induced Cough Model in Guinea Pigs
This protocol is a standard preclinical model for evaluating the efficacy of antitussive agents.
Animals: Male Hartley guinea pigs (300-350 g) are used.
Procedure:
-
Animals are placed in a whole-body plethysmograph to monitor respiratory parameters.
-
A baseline cough rate is established by exposing the animals to an aerosolized solution of 0.4 M citric acid for a defined period (e.g., 3 minutes).
-
The test compound (this compound, Dextromethorphan, or vehicle control) is administered via the desired route (e.g., intraperitoneal, oral).
-
After a set pretreatment time, the animals are re-challenged with the citric acid aerosol.
-
The number of coughs is recorded and compared to the baseline and vehicle control groups. The latency to the first cough can also be measured.[3]
Data Analysis: The antitussive effect is typically expressed as the percentage inhibition of the cough response compared to the control group.
Sigma-1 Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to the sigma-1 receptor.
Materials:
-
Guinea pig brain membrane homogenates (a rich source of sigma-1 receptors).
-
Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand.
-
Test compounds (this compound, Dextromethorphan).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer and scintillation fluid.
Procedure:
-
A constant concentration of the radioligand is incubated with the membrane homogenate in the presence of varying concentrations of the unlabeled test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol).
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch Clamp Electrophysiology for GIRK Channels
This technique is used to measure the effect of a compound on the activity of GIRK channels.
Cell Preparation:
-
HEK293 cells stably expressing the desired GIRK channel subunits (e.g., GIRK1/2) are commonly used.
Procedure:
-
A glass micropipette with a very fine tip is brought into contact with the membrane of a single cell.
-
A tight seal (gigaohm resistance) is formed between the pipette and the cell membrane.
-
The membrane patch under the pipette is ruptured by applying suction, allowing electrical access to the cell's interior (whole-cell configuration).
-
The cell is voltage-clamped at a specific holding potential.
-
A GIRK channel agonist (e.g., a GABAB receptor agonist if the receptor is co-expressed) is applied to activate the channels, resulting in an inward potassium current.
-
The test compound (this compound) is then applied, and the change in the agonist-induced current is measured.
Data Analysis: The inhibitory effect of the compound is quantified by measuring the reduction in the current amplitude. A concentration-response curve can be generated to determine the IC50 value.
Visualizations
Signaling Pathway Diagrams
Caption: Proposed signaling pathway for the antitussive effect of this compound.
Caption: Key targets in the antitussive mechanism of Dextromethorphan.
Experimental Workflow Diagrams
Caption: Experimental workflow for the citric acid-induced cough model.
Caption: General workflow for a receptor binding assay.
References
- 1. This compound increases dopamine level in the nucleus accumbens without methamphetamine-like behavioral sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of moguisteine on the cough reflex induced by afferent electrical stimulation of the superior laryngeal nerve in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs [mdpi.com]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dextrorphan and dextromethorphan: comparative antitussive effects on guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative antitussive effects of dextrorphan, dextromethorphan and phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Spontaneously Hypertensive Rat (SHR) Model for Tipepidine ADHD Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Spontaneously Hypertensive Rat (SHR) is the most extensively studied and validated genetic animal model for the combined type of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3][4] The SHR strain consistently exhibits the core behavioral symptoms of ADHD, including hyperactivity, impulsivity, and sustained inattention, making it an invaluable tool for preclinical research into the pathophysiology of the disorder and the development of novel therapeutics.[1][5] This guide provides a comprehensive comparison of the SHR model's response to Tipepidine, a novel therapeutic candidate for ADHD, and the standard treatment, methylphenidate. It aims to validate the use of the SHR model for this compound research by presenting available experimental data, detailed methodologies, and outlining the underlying signaling pathways.
Comparative Efficacy of this compound and Methylphenidate in the SHR Model
Table 1: Effects of this compound and Methylphenidate on ADHD-like Behaviors in the SHR Model
| Behavioral Parameter | This compound | Methylphenidate | Control (Vehicle) |
| Hyperactivity (Locomotor Activity) | Data not available in SHR model. Attenuated methamphetamine-induced hyperactivity in mice.[6][7] | Dose-dependent effects: Low to medium doses may not reduce or may even increase locomotor activity. Higher doses can decrease activity.[8][9][10] | SHR rats consistently show higher locomotor activity compared to their normotensive controls (Wistar-Kyoto rats).[5][8][11] |
| Impulsivity (e.g., Premature Responses in 5-CSRTT) | Data not available in SHR model. | Can decrease impulsivity in a dose-dependent manner.[9] | SHR rats exhibit increased impulsive behavior in various tasks.[1] |
| Inattention (e.g., Accuracy in 5-CSRTT) | Data not available in SHR model. | Can improve attentional performance.[9] | SHR rats show deficits in sustained attention.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key behavioral assays used to assess ADHD-like behaviors in the SHR model.
Open-Field Test (for Hyperactivity)
Objective: To assess spontaneous locomotor activity and exploratory behavior.
Apparatus: A square arena (e.g., 100 x 100 cm) with walls high enough to prevent escape, often equipped with infrared beams or video tracking software to monitor movement.
Procedure:
-
Acclimate the rats to the testing room for at least 60 minutes before the test.
-
Gently place the rat in the center of the open-field arena.
-
Allow the rat to explore the arena for a predetermined period (e.g., 5-15 minutes).
-
Record parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Between trials, thoroughly clean the arena to eliminate olfactory cues.
Five-Choice Serial Reaction Time Task (5-CSRTT) (for Attention and Impulsivity)
Objective: To measure visuospatial attention and motor impulsivity.
Apparatus: An operant chamber with five apertures, each equipped with a light stimulus and a sensor to detect nose pokes. A food dispenser delivers a reward for correct responses.
Procedure:
-
Habituation and Training: Rats are gradually trained to associate a light stimulus in one of the five apertures with a food reward upon a correct nose poke. This involves several stages, starting with all apertures lit and gradually reducing the stimulus duration and increasing the inter-trial interval (ITI).
-
Testing:
-
A trial begins with an ITI where the rat must withhold from responding.
-
A brief light stimulus is presented in one of the five apertures.
-
A correct response is a nose poke into the illuminated aperture within a limited time, which results in a food reward.
-
An incorrect response is a nose poke into a non-illuminated aperture.
-
A premature response is a nose poke during the ITI, which is a measure of impulsivity.
-
An omission is a failure to respond within the allotted time.
-
-
Data Collection: Key metrics include accuracy (percentage of correct responses), number of premature responses, number of omissions, and response latency.
This compound's Mechanism of Action: A Focus on GIRK Channel Inhibition
This compound's potential therapeutic effect in ADHD is believed to stem from its unique mechanism of action as a G-protein-coupled inwardly rectifying potassium (GIRK) channel inhibitor.[6][7][12][13][14]
dot
Caption: this compound inhibits GIRK channels, leading to increased neuronal excitability and monoamine release.
GIRK channels are crucial for regulating neuronal excitability.[14][15][16][17] When activated by G-protein coupled receptors (GPCRs), such as dopamine D2, adrenergic α2A, and serotonin 5-HT1A receptors, the Gβγ subunit of the G-protein directly opens GIRK channels, leading to an efflux of potassium ions (K+). This hyperpolarizes the neuron, making it less likely to fire an action potential and release neurotransmitters. By inhibiting GIRK channels, this compound prevents this hyperpolarization, thereby increasing neuronal excitability and promoting the release of monoamines like dopamine and norepinephrine in key brain regions implicated in ADHD, such as the prefrontal cortex and nucleus accumbens.[6][18] This modulation of monoaminergic systems is a key mechanism shared by many effective ADHD medications.[6]
Comparison of Animal Models for ADHD Research
The SHR model is not the only animal model used to study ADHD, but it is considered the most well-validated for the combined subtype.[1][4]
Table 2: Comparison of Animal Models for ADHD Research
| Model | Advantages | Disadvantages |
| Spontaneously Hypertensive Rat (SHR) | - High face validity: Exhibits hyperactivity, impulsivity, and inattention.[1][5] - Genetic model: ADHD-like traits are inherent. - Predictive validity: Responds to psychostimulants like methylphenidate.[11][19] | - Comorbidity of hypertension: Can be a confounding factor, although ADHD symptoms appear before the onset of severe hypertension.[2] - Strain variability: Behavioral and genetic differences exist between SHR substrains and their controls, requiring careful selection.[1][4] |
| Dopamine Transporter (DAT) Knockout Mouse | - Strong construct validity: Directly targets a key protein in dopamine signaling implicated in ADHD.[20][21][22] - Genetic modification: Allows for precise study of the DAT's role. | - Extreme phenotype: Complete absence of DAT may not fully represent the human condition.[23] - Species differences: Mice and rats have different behavioral repertoires. |
| Neonatal 6-hydroxydopamine (6-OHDA) Lesioned Rat | - Good face validity: Induces hyperactivity and attentional deficits.[24][25][26][27] - Neurochemical specificity: Lesions dopaminergic pathways. | - Not a genetic model: ADHD is induced, not naturally occurring. - Lesion variability: The extent and location of the lesion can vary, affecting behavioral outcomes. |
Experimental Workflow for Validating the SHR Model for this compound Research
A rigorous experimental workflow is essential for validating the SHR model for studying this compound.
dot
Caption: A workflow for validating the SHR model for this compound ADHD research.
Conclusion
The Spontaneously Hypertensive Rat model presents a robust and well-validated platform for investigating the underlying neurobiology of ADHD and for the preclinical assessment of novel therapeutic agents. While direct comparative data between this compound and methylphenidate in the SHR model is currently lacking, the existing evidence on this compound's mechanism of action and its effects in other models, alongside the extensive data on methylphenidate's effects in the SHR, strongly supports the use of this model for further this compound research. Future studies employing a head-to-head comparison design are warranted to definitively establish the comparative efficacy of this compound and to further solidify the validation of the SHR model for its development as a potential non-stimulant treatment for ADHD.
References
- 1. The Spontaneously Hypertensive Rat model of ADHD – the importance of selecting the appropriate reference strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 3. Spontaneously hypertensive rat (SHR) as an animal model for ADHD: a short overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The spontaneously hypertensive rat model of ADHD--the importance of selecting the appropriate reference strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral studies in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound in children with attention deficit/hyperactivity disorder: a 4-week, open-label, preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. Systematic review and meta-analysis of the behavioral effects of methylphenidate in the spontaneously hypertensive rat model of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The spontaneously hypertensive rat as an animal model of attention-deficit hyperactivity disorder: effects of methylphenidate on exploratory behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound in children with attention deficit/hyperactivity disorder: a 4-week, open-label, preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of G protein-activated inwardly rectifying K+ channels by various antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of an inwardly rectifying K+ channel by G-protein alpha-subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 18. This compound increases dopamine level in the nucleus accumbens without methamphetamine-like behavioral sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methylphenidate treatment in the spontaneously hypertensive rat: influence on methylphenidate self-administration and reinstatement in comparison with Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hadassah BrainLabs | Dopamine Transporter (DAT) Knockout (KO) Mouse [brainlabs.org.il]
- 21. researchgate.net [researchgate.net]
- 22. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 23. Review of Rodent Models of Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Perinatal 6-Hydroxydopamine Modeling of ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The neonate-6-hydroxydopamine-lesioned rat: a model for clinical neuroscience and neurobiological principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Atomoxetine blocks motor hyperactivity in neonatal 6-hydroxydopamine-lesioned rats: implications for treatment of attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Neonatal 6-OHDA lesion model in mouse induces Attention-Deficit/ Hyperactivity Disorder (ADHD)-like behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
Tipepidine's Dopamine Release Profile: A Comparative Analysis with Classical CNS Stimulants
For Immediate Release
This guide provides a detailed comparison of the mechanisms underlying dopamine release by the novel psychoactive compound tipepidine against two traditional central nervous system (CNS) stimulants: amphetamine and methylphenidate. The information is intended for researchers, scientists, and professionals in the field of drug development.
Abstract
This compound, a non-opioid antitussive, has demonstrated a unique mechanism for increasing extracellular dopamine levels in the brain, distinct from classical CNS stimulants like amphetamine and methylphenidate. While amphetamine and methylphenidate directly target the dopamine transporter (DAT) to increase synaptic dopamine, this compound's primary action involves the inhibition of G protein-coupled inwardly rectifying potassium (GIRK) channels. This guide synthesizes available experimental data to compare the effects of these three compounds on dopamine release, their mechanisms of action, and the experimental protocols used to elucidate these properties.
Comparative Analysis of Dopaminergic Effects
The following table summarizes the quantitative data on the effects of this compound, amphetamine, and methylphenidate on dopamine release and related molecular targets.
| Parameter | This compound | Amphetamine | Methylphenidate |
| Primary Mechanism | GIRK Channel Inhibition | DAT Inhibition, Dopamine Efflux, VMAT2 Inhibition | DAT and NET Inhibition |
| DAT Binding Affinity (Kᵢ) | Not reported in reviewed literature | High affinity (competitive inhibitor and substrate) | High affinity (competitive inhibitor)[1] |
| NET Binding Affinity (Kᵢ) | Not reported in reviewed literature | Moderate affinity | Moderate to high affinity[1] |
| SERT Binding Affinity (Kᵢ) | Not reported in reviewed literature | Low affinity | Very low affinity[1] |
| GIRK Channel Inhibition (IC₅₀) | 7.0 µM (for D₂ receptor-mediated GIRK currents)[2] | Not a primary target | Not a primary target |
| In Vivo Dopamine Release | Increased dopamine in Nucleus Accumbens[1] | ~1400% increase in striatal dopamine (2.5 mg/kg, i.p. in rats) | ~360% increase in striatal dopamine (5.0 mg/kg, i.p. in rats) |
Mechanisms of Action and Signaling Pathways
The dopaminergic effects of this compound, amphetamine, and methylphenidate are mediated by distinct molecular pathways.
This compound: Indirect Dopamine Neuron Activation
This compound's principal mechanism for inducing dopamine release is through the inhibition of G protein-coupled inwardly rectifying potassium (GIRK) channels in dopamine neurons of the ventral temental area (VTA).[2] Dopamine D2 autoreceptors, when activated by dopamine, typically activate GIRK channels, leading to hyperpolarization and reduced neuronal firing. By inhibiting these GIRK channels, this compound prevents this hyperpolarization, leading to increased firing of VTA dopamine neurons and subsequent dopamine release in projection areas like the nucleus accumbens (NAc).[1]
Amphetamine: A Multi-faceted Approach to Dopamine Release
Amphetamine increases extracellular dopamine through a combination of mechanisms. It acts as a competitive inhibitor of the dopamine transporter (DAT), blocking dopamine reuptake.[3] More significantly, amphetamine is a substrate for DAT and, upon entering the presynaptic terminal, disrupts the vesicular storage of dopamine by inhibiting the vesicular monoamine transporter 2 (VMAT2).[4] This leads to an accumulation of dopamine in the cytoplasm, which then exits the neuron into the synaptic cleft via a process of DAT-mediated reverse transport (efflux).[3]
Methylphenidate: A Reuptake Inhibitor
Methylphenidate primarily acts as a potent inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1] By binding to these transporters, it blocks the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This blockade leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing dopaminergic and noradrenergic signaling. Unlike amphetamine, methylphenidate does not induce significant dopamine efflux.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in this guide.
In Vivo Microdialysis for Dopamine Release
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
-
Subjects: Male Wistar rats are typically used.
-
Surgery: Under anesthesia, a guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or striatum).
-
Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).
-
Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Drug Administration: After establishing a stable baseline of dopamine levels, the drug of interest (this compound, amphetamine, or methylphenidate) is administered (e.g., intraperitoneally), and sample collection continues to monitor changes in dopamine concentration over time.
Patch-Clamp Electrophysiology for GIRK Channel Inhibition
This technique is used to measure the electrical currents flowing across the membrane of a single neuron, allowing for the study of ion channel function.
-
Cell Preparation: Dopamine neurons are acutely dissociated from the ventral tegmental area (VTA) of rat brain slices.
-
Recording: The whole-cell patch-clamp configuration is used. A glass micropipette filled with an internal solution is sealed onto the membrane of a dopamine neuron. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential of the neuron is held at a constant value (e.g., -60 mV).
-
GIRK Current Elicitation: A D2 receptor agonist (e.g., quinpirole) is applied to activate D2 autoreceptors and induce an outward GIRK current.
-
This compound Application: this compound is then co-applied with the D2 agonist to determine its effect on the GIRK current. The concentration of this compound is varied to determine the IC₅₀ value (the concentration at which it inhibits 50% of the maximal GIRK current).
-
Data Analysis: The magnitude of the GIRK current is measured before and after the application of this compound to quantify the extent of inhibition.
Overlapping and Distinct Mechanisms
The following Venn diagram illustrates the shared and unique mechanisms of action of this compound, amphetamine, and methylphenidate on the dopamine system.
Conclusion
This compound increases extracellular dopamine through a novel mechanism that is indirect and fundamentally different from that of amphetamine and methylphenidate. While amphetamine and methylphenidate directly target the dopamine transporter, this compound modulates the activity of dopamine neurons by inhibiting GIRK channels. This distinction in the mechanism of action may have implications for the therapeutic potential and side-effect profile of this compound compared to traditional CNS stimulants. Further research, particularly radioligand binding studies to definitively assess this compound's affinity for monoamine transporters, is warranted to fully elucidate its pharmacological profile.
References
- 1. This compound increases dopamine level in the nucleus accumbens without methamphetamine-like behavioral sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound activates VTA dopamine neuron via inhibiting dopamine D₂ receptor-mediated inward rectifying K⁺ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
Tipepidine's Interaction with GIRK Channels: A Comparative Analysis and a Call for Subtype-Specific Investigation
For Immediate Release
A detailed comparative analysis of Tipepidine's impact on G protein-gated inwardly rectifying potassium (GIRK) channels reveals a significant gap in our understanding of its subtype selectivity. While the non-opioid antitussive has demonstrated inhibitory effects on neuronal GIRK channels, a critical lack of data on its interaction with different GIRK channel subtypes hinders a comprehensive assessment of its therapeutic potential and off-target effects. This guide synthesizes the available experimental data for this compound and contrasts it with findings for subtype-selective GIRK modulators, highlighting the need for further research in this area.
GIRK channels, also known as Kir3 channels, are crucial regulators of neuronal excitability and heart rate. They are heterotetramers composed of different subunits (GIRK1-4), with the primary subtypes in the brain being GIRK1/2 and in the heart, GIRK1/4. The diverse subunit composition across different tissues underscores the importance of understanding a drug's subtype selectivity to predict its therapeutic efficacy and potential side effects.
This compound's Known Impact on Neuronal GIRK Channels
This compound has been shown to inhibit GIRK channels in the ventral tegmental area (VTA) of the brain, a region implicated in reward and motivation. This inhibition is believed to contribute to its antidepressant-like effects by increasing the activity of dopamine neurons.[1] Experimental data from studies on acutely dissociated rat VTA neurons, which predominantly express GIRK2 and GIRK3 subunits, have provided a quantitative measure of this inhibition.
Table 1: Quantitative Data on this compound's Inhibition of Native GIRK Channels
| Compound | Channel Type | Preparation | Potency (IC50) | Reference |
| This compound | Dopamine D₂ Receptor-Mediated GIRK Current | Acutely Dissociated Rat VTA Neurons | 7.0 µM | [1] |
The Missing Piece: A Comparative Analysis with Subtype-Selective Modulators
A significant limitation in our current knowledge of this compound is the absence of studies directly comparing its effects on different GIRK channel subtypes, such as the neuronal GIRK1/2 and the cardiac GIRK1/4 channels. To illustrate the importance of such a comparison, this guide presents data from other compounds that have been characterized for their subtype selectivity.
For instance, the experimental drug ifenprodil has been shown to inhibit different GIRK channel subtypes with varying potencies.[2] Conversely, compounds like ML297 and VU0468554 have been developed as a selective activator and inhibitor, respectively, with preferences for specific GIRK channel compositions.[3][4][5]
Table 2: Comparative Potency of Various Compounds on Different GIRK Channel Subtypes
| Compound | Action | GIRK1/2 (Neuronal) | GIRK2 (Neuronal) | GIRK1/4 (Cardiac) | Reference |
| This compound | Inhibition | Data Not Available | 7.0 µM (native D2-GIRK) | Data Not Available | [1] |
| Ifenprodil | Inhibition | IC50: 7.01 µM | IC50: 8.76 µM | IC50: 2.83 µM | [2] |
| ML297 | Activation | EC50: ~0.16 µM | Inactive | Less Potent than GIRK1/2 | [5] |
| VU0468554 | Inhibition | IC50: 2.6 µM | Data Not Available | IC50: 0.85 µM | [3] |
This comparative data underscores the necessity of evaluating this compound's activity across different GIRK channel subtypes. Such an analysis would be invaluable for predicting its potential cardiac effects (mediated by GIRK1/4) and for refining our understanding of its mechanism of action in the central nervous system.
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound on GIRK channels interrupts the canonical signaling pathway initiated by G protein-coupled receptors (GPCRs), such as the D2 dopamine receptor.
The experimental workflow to determine the subtype selectivity of a compound like this compound typically involves heterologous expression of specific GIRK channel subunits in a controlled environment, followed by electrophysiological measurements.
Detailed Experimental Protocols
The following are generalized protocols based on standard methodologies for studying GIRK channels, which would be applicable for a comparative analysis of this compound.
Heterologous Expression of GIRK Channels in Xenopus Oocytes
-
cRNA Preparation: Plasmids containing the cDNA for human or rodent GIRK1, GIRK2, and GIRK4 subunits are linearized. Capped complementary RNA (cRNA) is then synthesized in vitro using an appropriate RNA polymerase kit.
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated by enzymatic digestion (e.g., with collagenase).
-
cRNA Injection: A specific amount of cRNA for the desired GIRK channel subunits (e.g., GIRK1 + GIRK2 or GIRK1 + GIRK4) is injected into each oocyte.
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for channel expression.
-
Electrophysiology (Two-Electrode Voltage Clamp):
-
Oocytes are placed in a recording chamber and perfused with a high-potassium solution to increase inward currents.
-
Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.
-
The membrane potential is held at a negative potential (e.g., -80 mV).
-
This compound at various concentrations is applied to the bath to determine the concentration-dependent inhibition of the GIRK current and to calculate the IC50 value.
-
Heterologous Expression of GIRK Channels in HEK293 Cells
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in standard cell culture conditions.
-
Transfection: Cells are transiently transfected with plasmids encoding the desired GIRK channel subunits (e.g., GIRK1 + GIRK2 or GIRK1 + GIRK4) and often a GPCR (e.g., the M2 muscarinic receptor) to enable agonist-induced channel activation. A reporter gene like GFP is also commonly co-transfected to identify transfected cells.
-
Electrophysiology (Whole-Cell Patch Clamp):
-
24-48 hours post-transfection, cells are transferred to a recording chamber.
-
A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped, and GIRK currents are elicited either by a high-potassium extracellular solution (for basal activity) or by application of a GPCR agonist (e.g., carbachol for M2 receptors).
-
This compound is applied at various concentrations to the extracellular solution to measure the inhibition of the GIRK current and determine the IC50.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound's mechanism of action involves the inhibition of GIRK channels, particularly within the dopaminergic system. However, the lack of a comparative analysis of its effects on different GIRK channel subtypes represents a critical knowledge gap. Future research should prioritize a direct comparison of this compound's inhibitory potency on neuronal (GIRK1/2, GIRK2/3) versus cardiac (GIRK1/4) and other potential GIRK channel compositions. This will not only provide a more complete picture of this compound's pharmacological profile but also pave the way for the development of more selective and effective therapeutics targeting the GIRK channel family.
References
- 1. This compound activates VTA dopamine neuron via inhibiting dopamine D₂ receptor-mediated inward rectifying K⁺ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GIRK Channels as Candidate Targets for the Treatment of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of VU0468554, a New Selective Inhibitor of Cardiac G Protein–Gated Inwardly Rectifying K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Selective Activator of the G-Protein Activated Inward-Rectifying Potassium (GIRK) Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reproducibility of Tipepidine's effects in the forced swimming test across laboratories
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reported antidepressant-like effects of tipepidine in the forced swimming test (FST). While direct inter-laboratory reproducibility studies are not extensively available in the current literature, this document synthesizes findings from published research to offer a baseline for comparison and future investigation.
The forced swimming test is a widely utilized behavioral assay to screen for potential antidepressant properties of novel compounds.[1][2][3][4][5] this compound, a centrally acting non-narcotic antitussive, has demonstrated antidepressant-like effects in this model, primarily through the reduction of immobility time in rodents.[6][7][8][9] This guide summarizes the quantitative data from key studies and details the experimental protocols to aid researchers in evaluating the existing evidence and designing future studies.
Comparative Analysis of this compound's Effects
The following table summarizes the key findings from studies investigating the effects of this compound in the forced swimming test. The data consistently shows that this compound, at specific dosages, significantly reduces immobility time in rats, suggesting an antidepressant-like profile.
| Study Year | Animal Model | This compound Dosage (i.p.) | Key Findings |
| 2009 | Wistar rats | 20 and 40 mg/kg | Reduced immobility time. 40 mg/kg also increased climbing behavior. No effect on locomotor activity.[9] |
| 2012 | Wistar rats | 40 mg/kg | The reduction in immobility time was inhibited by a dopamine D1 receptor antagonist (SCH23390) and an alpha 2 adrenoceptor antagonist (yohimbine).[8] |
| 2013 | Wistar rats | 20 and 40 mg/kg | A single injection of 20 mg/kg decreased immobility time to a similar extent as desipramine (10 mg/kg).[7][10] |
| 2016 | ACTH-treated Wistar rats | 20 and 40 mg/kg | Decreased immobility time in a treatment-resistant depression model. The effect was blocked by a dopamine D1 receptor antagonist and an adrenaline α2 receptor antagonist. This compound also increased extracellular dopamine levels in the nucleus accumbens.[6] |
Experimental Protocols
The consistency of findings in the forced swimming test is highly dependent on the experimental protocol.[11][12] Below are the detailed methodologies reported in the cited studies for the forced swimming test.
Forced Swimming Test Protocol (Rats)
-
Apparatus : A transparent cylinder (40 cm height, 20 cm diameter) filled with water (25 ± 1°C) to a depth of 20 cm.[13]
-
Pre-test Session : On the first day, rats are individually placed in the cylinder for 15-20 minutes.[3][13] This serves to habituate the animals to the procedure.
-
Test Session : 24 hours after the pre-test, the animals are again placed in the cylinder for a 5-minute test session.[13]
-
Drug Administration : this compound is typically administered intraperitoneally (i.p.) in three injections at 23, 5, and 0.5 hours before the test session.[13]
-
Behavioral Scoring : The duration of immobility during the 5-minute test session is recorded. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.[13] Other behaviors that may be scored include swimming and climbing.
Visualizing Experimental Design and Mechanisms
To further clarify the experimental process and the proposed mechanism of action of this compound, the following diagrams are provided.
References
- 1. animal.research.wvu.edu [animal.research.wvu.edu]
- 2. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 6. This compound, a non-narcotic antitussive, exerts an antidepressant-like effect in the forced swimming test in adrenocorticotropic hormone-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound with novel antidepressant-like action on c-fos-like protein expression in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological mechanisms of antidepressant-like effect of this compound in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The centrally acting non-narcotic antitussive this compound produces antidepressant-like effect in the forced swimming test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Revisiting the validity of the mouse forced swim test: Systematic review and meta-analysis of the effects of prototypic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
Safety Operating Guide
Safe Disposal of Tipepidine: A Guide for Laboratory Professionals
The proper disposal of tipepidine, a synthetic non-opioid antitussive and expectorant, is crucial for ensuring laboratory safety and environmental protection.[1] Due to its chemical properties and potential environmental impact, specific procedures must be followed to mitigate risks. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound in a laboratory setting.
This compound Chemical and Physical Properties
A summary of this compound's key properties is presented below. This information is essential for understanding its behavior and potential hazards.
| Property | Value |
| IUPAC Name | 3-(di-2-thienylmethylene)-1-methylpiperidine |
| CAS Number | 5169-78-8 |
| Molecular Formula | C₁₅H₁₇NS₂ |
| Molar Mass | 275.43 g·mol⁻¹[1] |
| Appearance | Yellow crystals |
| Melting Point | 64-65 °C |
| Boiling Point | 178-184 °C at 4-5 mmHg |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[2] |
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3] Therefore, preventing its release into the environment is of paramount importance.
Key Hazard Statements:
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Safety goggles with side-shields[3]
-
Protective gloves[3]
-
Impervious clothing[3]
-
Suitable respirator[3]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3] An accessible safety shower and eye wash station are mandatory.[3]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste. This workflow ensures compliance with safety and environmental regulations.
References
Essential Safety and Logistics for Handling Tipepidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Tipepidine. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. This compound is harmful if swallowed and can cause skin and eye irritation[1][2]. It is also very toxic to aquatic life with long-lasting effects[2].
Summary of Safety Information
| Category | Recommendation | Citation |
| Eye/Face Protection | Safety goggles with side-shields or a face shield should be worn to protect against splashes. | [2][3] |
| Skin Protection | Wear impervious clothing and protective gloves. Thicker gloves generally offer better protection. For activities with a risk of splashing, consider a disposable gown made of low-permeability fabric.[2][4] | [2][4] |
| Hand Protection | Protective, powder-free gloves are recommended. It is advisable to wear two pairs of gloves, especially when compounding, administering, or disposing of the substance.[2][3][4] Gloves should be changed regularly, at least every 30 to 60 minutes, or immediately if they are damaged or contaminated.[3] | [2][3][4] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a suitable respirator should be used.[1][2] | [1][2] |
| General Hygiene | Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound.[1][2] | [1][2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize risks. The following step-by-step protocol outlines the process from preparation to post-experiment cleanup.
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment as detailed in the table above. This includes a lab coat or gown, double gloves, and safety goggles.
-
Prepare Work Area: Ensure you are working in a well-ventilated space, such as a chemical fume hood, especially when handling the powdered form to avoid inhalation of dust[1][2].
-
Gather Materials: Assemble all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.
-
-
Handling:
-
Weighing: Carefully weigh the required amount of this compound. Avoid creating dust. If possible, use a balance with a draft shield.
-
Dissolution: If preparing a solution, add the solvent to the this compound powder slowly to avoid splashing.
-
Experimental Use: Conduct your experiment, maintaining awareness of potential hazards and adhering to all safety protocols.
-
-
Cleanup:
-
Decontamination: After the experiment, decontaminate all work surfaces and equipment.
-
Waste Segregation: Separate waste into designated containers for hazardous chemical waste.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow
Caption: this compound Waste Disposal Workflow.
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
Solid Waste: Place any unused this compound powder, contaminated gloves, weigh boats, and other solid materials into a clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are properly sealed to prevent leaks or spills.
-
-
Final Disposal:
-
Dispose of all this compound waste in accordance with local, state, and federal regulations[1]. This typically involves arranging for pickup by a certified hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office for specific procedures.
-
For small quantities of unused medicine in a non-laboratory setting, it is recommended to use a drug take-back program if available[5][6]. If not, the medicine can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed bag, and disposed of in the household trash[5][7]. However, for laboratory waste, professional disposal is required.
-
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. This compound|5169-78-8|MSDS [dcchemicals.com]
- 3. pppmag.com [pppmag.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. Medicine: Proper Disposal [nationwidechildrens.org]
- 6. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
